molecular formula C18H30O3 B14809801 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Cat. No.: B14809801
M. Wt: 294.4 g/mol
InChI Key: HIAXPMGDNFNROF-MLQKXRJWSA-N
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Description

10-oxo-12(Z),15(Z)-Octadecadienoic Acid is a useful research compound. Its molecular formula is C18H30O3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(12Z,15Z)-10-oxooctadeca-12,15-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h3-4,8,11H,2,5-7,9-10,12-16H2,1H3,(H,20,21)/b4-3-,11-8-

InChI Key

HIAXPMGDNFNROF-MLQKXRJWSA-N

Isomeric SMILES

CC/C=C\C/C=C\CC(=O)CCCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin metabolite derived from the polyunsaturated fatty acid, α-linolenic acid. Primarily produced by gut microbiota, notably Lactobacillus plantarum, this compound has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its biosynthetic origin and explores its molecular mechanisms of action, including its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a modulator of sterol regulatory element-binding protein-1c (SREBP-1c) signaling. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, lipidomics, and drug development.

Discovery and History

This compound is a keto fatty acid that has been identified as a product of the microbial transformation of α-linolenic acid.[1] The primary organism responsible for this bioconversion is the gut bacterium Lactobacillus plantarum.[1][2] Research into the metabolic activities of gut microbiota has revealed their significant role in transforming dietary polyunsaturated fatty acids into a variety of bioactive lipids, including this compound.[3]

While the enzymatic pathways in plants for the production of various octadecanoids are well-documented, the specific discovery of this microbial metabolite has emerged from studies focused on the interaction between the gut microbiome and host lipid metabolism.[3] The identification of this compound and other related oxylipins has opened new avenues for understanding the influence of gut bacteria on host physiology and pathology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₀O₃[1]
Molecular Weight 294.43 g/mol [4]
CAS Number 1036406-73-1[4]
Synonyms 12(Z),15(Z)-10-KODE, 10-oxo-12(Z),15(Z)-ODE[4]
Purity >98% (Commercially available)[4]
Formulation Typically supplied in a solution (e.g., ethanol)[1]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily through its interaction with key regulators of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This oxylipin has been identified as a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis.[5] Upon activation by ligands such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fatty acids.[5]

PPAR_alpha_activation 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE PPARa PPARα 10-oxo-12(Z),15(Z)-ODE->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Upregulates Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation SREBP1c_Inhibition 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE SREBP1c_mRNA SREBP-1c mRNA 10-oxo-12(Z),15(Z)-ODE->SREBP1c_mRNA Inhibits Expression LXR_Agonist LXR Agonist (T0901317) LXR LXR LXR_Agonist->LXR Activates LXR->SREBP1c_mRNA Induces Transcription Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SREBP1c_mRNA->Lipogenic_Genes Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis Production_Quantification_Workflow Start Start Culture Culture L. plantarum with α-linolenic acid Start->Culture Extraction Lipid Extraction (Bligh & Dyer) Culture->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of 10-oxo-12(Z),15(Z)-ODE Analysis->Quantification

References

An In-depth Technical Guide to 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxidized metabolite of α-linolenic acid, an essential omega-3 fatty acid. Produced by the gut microbiota, specifically Lactobacillus plantarum, this keto fatty acid has emerged as a molecule of interest in the regulation of lipid metabolism.[1] Its biological activities, notably the modulation of key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), position it as a potential target for further investigation in the context of metabolic diseases. This technical guide provides a comprehensive overview of the structure, properties, and known biological functions of this compound, including available experimental methodologies and an exploration of its signaling pathways.

Chemical Structure and Identification

This compound is an 18-carbon fatty acid characterized by a ketone group at the 10th position and two cis double bonds at the 12th and 15th positions.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
Molecular Formula C₁₈H₃₀O₃[1]
Molecular Weight 294.4 g/mol [1]
CAS Number 1036406-73-1
SMILES CC/C=C\C/C=C\CC(=O)CCCCCCCCC(=O)O
InChI Key HIAXPMGDNFNROF-MLQKXRJWSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its structure and information from suppliers, some properties can be inferred.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State SolidVendor Information
Purity >98%Vendor Information
Solubility Ethanol: 1 mg/mL[1]
Storage Store at -20°C[1]
Stability Information not available

Biological Synthesis and Experimental Protocols

Biological Production by Lactobacillus plantarum

L. plantarum possesses the enzymatic machinery to convert α-linolenic acid into various oxidized fatty acids, including the 10-hydroxy intermediate which is subsequently oxidized to this compound.

Experimental Workflow for Biological Production:

G cluster_0 Fermentation cluster_1 Extraction and Purification Culture Culture L. plantarum in appropriate medium Substrate Supplement with α-linolenic acid Culture->Substrate Introduce substrate Incubation Incubate under controlled conditions (temperature, pH, time) Substrate->Incubation Allow biotransformation Centrifugation Separate bacterial cells from supernatant Incubation->Centrifugation Harvest Extraction Extract supernatant with organic solvent (e.g., ethyl acetate) Centrifugation->Extraction Isolate crude product Purification Purify via chromatography (e.g., HPLC) Extraction->Purification Obtain pure compound

Caption: Workflow for the biological production of this compound.

Biological Activity and Signaling Pathways

Current research indicates that this compound plays a role in the regulation of lipid metabolism, primarily through its interaction with PPARα and its effect on SREBP-1c expression.

Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that functions as a key regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids. While direct and detailed studies on this compound are emerging, related oxo-fatty acids have been shown to be potent PPARα agonists.

Reduction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) mRNA Expression

SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis. This compound has been observed to reduce the mRNA expression levels of SREBP-1c in HepG2 cells.[1] The precise mechanism linking PPARα activation to the downregulation of SREBP-1c by this specific molecule is an area of ongoing research. One hypothesis is that the activation of PPARα enhances fatty acid oxidation, leading to a decrease in the pool of fatty acids available to activate LXR, a known activator of SREBP-1c transcription.

Proposed Signaling Pathway:

G Molecule 10-oxo-12(Z),15(Z)- octadecadienoic Acid PPARa PPARα Molecule->PPARa activates PPRE PPRE PPARa->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->FAO_Genes upregulates transcription FAO Increased Fatty Acid Oxidation FAO_Genes->FAO SREBP1c_mRNA SREBP-1c mRNA FAO->SREBP1c_mRNA indirectly downregulates Lipogenesis Decreased Lipogenesis SREBP1c_mRNA->Lipogenesis leads to

Caption: Proposed signaling pathway of this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

PPARα Activation Luciferase Reporter Assay

Objective: To determine the ability of this compound to activate PPARα.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a peroxisome proliferator response element (PPRE) promoter. A β-galactosidase expression vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, seed the transfected cells into 96-well plates.

    • Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like ethanol) or a vehicle control.

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Measure β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize luciferase activity to β-galactosidase activity.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

Quantification of SREBP-1c mRNA Expression in HepG2 Cells

Objective: To measure the effect of this compound on SREBP-1c mRNA levels.

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM with 10% FBS.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for SREBP-1c and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Use a suitable qPCR master mix and run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of SREBP-1c mRNA using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion and Future Directions

This compound is a gut microbiota-derived metabolite with demonstrated effects on key regulators of lipid metabolism. Its ability to activate PPARα and reduce SREBP-1c mRNA expression suggests a potential role in mitigating dyslipidemia and related metabolic disorders. Further research is warranted to fully elucidate its physicochemical properties, develop scalable synthesis methods, and comprehensively map its signaling pathways. In vivo studies are also necessary to validate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the biological significance of this intriguing oxylipin.

References

An In-Depth Technical Guide to 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-Octadecadienoic Acid is an oxylipin, a class of oxidized fatty acids that play significant roles in cell signaling and physiological processes. This compound, with the CAS number 1036406-73-1 , is a metabolite of α-linolenic acid produced by the gut microbiota, specifically the bacterium Lactobacillus plantarum.[1] Its biological activities, including the regulation of lipid metabolism, have garnered interest within the scientific community, suggesting its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with a focus on its effects on lipid metabolism, and detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1036406-73-1[1]
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.4 g/mol [1]
Synonyms 10-oxo-12(Z),15(Z)-18:2, 10-oxo-12(Z),15(Z)-ODE
Appearance A solution in ethanol[1]
Solubility Ethanol: 1 mg/ml[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biological Activity and Signaling Pathways

This compound has been shown to modulate lipid metabolism. A key reported activity is its ability to reduce the increase in mRNA expression levels of the gene encoding Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) in HepG2 cells. This effect was observed when the cells were stimulated with the liver X receptor (LXR) agonist T0901317.[1]

SREBP-1c is a major transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. Its downregulation by this compound suggests a potential mechanism for controlling lipid accumulation in hepatocytes.

Structurally similar oxo-octadecadienoic acids have been identified as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][3][4][5][6] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα in the liver enhances fatty acid oxidation, while PPARγ activation is a key step in adipogenesis.[2][3][5][6] The structural similarity suggests that this compound may also exert some of its effects through PPAR signaling pathways, a hypothesis that warrants further experimental validation.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of SREBP-1c regulation.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cellular Environment 10_oxo 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Cell_Membrane SREBP_1c_mRNA SREBP-1c mRNA 10_oxo->SREBP_1c_mRNA Reduces Increase LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR Activates LXR->SREBP_1c_mRNA Induces Transcription SREBP_1c_Protein SREBP-1c Protein SREBP_1c_mRNA->SREBP_1c_Protein Translation Lipogenic_Genes Lipogenic Gene Expression SREBP_1c_Protein->Lipogenic_Genes Activates

Proposed mechanism of this compound on SREBP-1c.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Production of this compound using Lactobacillus plantarum

This protocol outlines the fermentation process for producing the target compound from α-linolenic acid.

Materials:

  • Lactobacillus plantarum strain (e.g., from a culture collection)

  • MRS broth (or a suitable growth medium for L. plantarum)

  • α-linolenic acid (substrate)

  • Tween 80 (or other suitable emulsifier)

  • Phosphate (B84403) buffer (e.g., 0.5 M, pH 6.5)

  • Incubator with shaking capabilities

  • Centrifuge

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • Rotary evaporator

Procedure:

  • Culture Preparation: Inoculate Lactobacillus plantarum in MRS broth and incubate at 37°C for 24-48 hours to obtain a sufficient cell density.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 4000 rpm for 15 minutes). Wash the cell pellet with phosphate buffer.

  • Reaction Mixture Preparation: Prepare the reaction mixture containing the washed L. plantarum cells, α-linolenic acid emulsified with Tween 80 in phosphate buffer. The optimal concentrations of cells, substrate, and emulsifier may need to be determined empirically.

  • Fermentation: Incubate the reaction mixture at 37°C with gentle shaking for a specified duration (e.g., 72-121 hours).

  • Extraction: After incubation, extract the lipids from the reaction mixture using a suitable solvent system, such as a chloroform:methanol mixture.

  • Purification and Analysis: The extracted lipid fraction containing this compound can be further purified using chromatographic techniques (e.g., HPLC) and the final product identity and purity confirmed by mass spectrometry and NMR.

Cell-Based Assay: Effect on SREBP-1c mRNA Expression in HepG2 Cells

This protocol describes how to assess the impact of this compound on SREBP-1c gene expression in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable vehicle, e.g., ethanol)

  • LXR agonist (e.g., T0901317)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents and instrument

  • Primers for SREBP-1c and a reference gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HepG2 cells in a suitable culture vessel until they reach the desired confluency.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of an LXR agonist to induce SREBP-1c expression. Include appropriate vehicle controls.

  • Incubation: Incubate the treated cells for a specific period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using primers specific for SREBP-1c and a reference gene to determine the relative mRNA expression levels.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in SREBP-1c expression in treated cells compared to control cells.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cell-based assay described above.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Data Analysis A Culture HepG2 Cells B Treat with 10-oxo-12(Z),15(Z)-ODA + LXR Agonist A->B C Incubate (e.g., 24h) B->C D Isolate Total RNA C->D E Synthesize cDNA D->E F Perform qPCR for SREBP-1c & GAPDH E->F G Calculate Fold Change (ΔΔCt Method) F->G

Workflow for analyzing the effect of 10-oxo-12(Z),15(Z)-ODA on SREBP-1c expression.

Conclusion

This compound is a gut microbiota-derived metabolite with demonstrated effects on lipid metabolism, specifically the downregulation of SREBP-1c expression in hepatocytes. This activity, coupled with the known roles of similar oxylipins as PPAR agonists, highlights its potential as a lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the biological functions and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its mechanism of action and to quantify its in vivo efficacy.

References

A Technical Guide to 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: An Emerging Modulator of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-Octadecadienoic acid is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. This particular keto fatty acid has garnered interest within the scientific community for its biological activities, notably its role in modulating lipid metabolism. Produced from α-linolenic acid by the gut microbiota, specifically Lactobacillus plantarum, it represents a key molecule in the host-microbiome interaction. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and its known biological functions, with a focus on its impact on hepatic lipid regulation.

Nomenclature and Physicochemical Properties

A clear and unambiguous identification of this compound is crucial for research and development. The following table summarizes its various synonyms and key physicochemical identifiers.

Identifier TypeValue
Systematic Name This compound
Common Synonyms 12(Z),15(Z)-10-KODE, 10-oxo-12(Z),15(Z)-18:2, 10-oxo-12(Z),15(Z)-ODE
CAS Number 1036406-73-1
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
InChI Key HIAXPMGDNFNROF-MLQKXRJWSA-N
Canonical SMILES CCC=CCC=CC(=O)CCCCCCCCC(=O)O

Biological Activity and Signaling Pathway

This compound has been identified as a modulator of hepatic lipid metabolism. A key reported activity is its ability to reduce the increase in messenger RNA (mRNA) expression levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in human liver carcinoma (HepG2) cells, an effect induced by agonists of the Liver X Receptor (LXR).[1] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. Its upregulation by LXR is a known mechanism contributing to hepatic steatosis. The ability of this compound to counteract this effect suggests a potential therapeutic role in conditions characterized by dysregulated lipid metabolism.

The proposed signaling pathway involves the modulation of the LXR-SREBP-1c axis. LXR, when activated by its agonists, promotes the transcription of the SREBF1 gene, leading to increased levels of SREBP-1c protein. This, in turn, activates the expression of lipogenic genes. This compound appears to intervene in this pathway, attenuating the LXR-mediated induction of SREBP-1c. The precise mechanism of this inhibition is an area of ongoing research.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 10_oxo 10-oxo-12(Z),15(Z)- Octadecadienoic Acid SREBP1c_mRNA SREBP-1c mRNA 10_oxo->SREBP1c_mRNA Reduces agonist-induced increase LXR_agonist LXR Agonist LXR LXR LXR_agonist->LXR Activates LXR->SREBP1c_mRNA Induces Transcription Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mRNA->Lipogenic_Genes Leads to

Figure 1: Proposed signaling pathway of this compound in modulating LXR-induced SREBP-1c expression.

Experimental Protocols

General Enzymatic Synthesis of this compound

Materials:

  • Lactobacillus plantarum strain capable of metabolizing α-linolenic acid

  • MRS broth (or other suitable growth medium)

  • α-Linolenic acid (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and sterile culture equipment

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Cultivation of Lactobacillus plantarum: Inoculate a suitable volume of MRS broth with the selected Lactobacillus plantarum strain. Incubate under anaerobic or microaerophilic conditions at the optimal growth temperature (typically 30-37°C) until the culture reaches the late logarithmic or early stationary phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with sterile phosphate buffer to remove residual media components.

  • Biotransformation Reaction: Resuspend the washed cell pellet in a reaction buffer (e.g., phosphate buffer, pH 7.0). Add the substrate, α-linolenic acid, to the cell suspension. The concentration of the substrate should be optimized for maximal conversion and minimal toxicity to the cells.

  • Incubation: Incubate the reaction mixture under controlled conditions (e.g., specific temperature, gentle agitation) for a predetermined period (e.g., 24-72 hours). The reaction should be carried out under an inert atmosphere to prevent non-specific oxidation of the fatty acids.

  • Extraction of Oxylipins: After the incubation period, acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., HCl). Extract the lipids from the acidified mixture using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

  • Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude lipid extract can then be purified using techniques such as solid-phase extraction (SPE) followed by preparative HPLC to isolate this compound.

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as HPLC, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Assay for SREBP-1c mRNA Expression in HepG2 Cells

This protocol outlines a general procedure for treating HepG2 cells with this compound in the presence of an LXR agonist and subsequently measuring the relative expression of SREBP-1c mRNA.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • LXR agonist (e.g., T0901317)

  • This compound (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green master mix)

  • Primers for human SREBF1 (SREBP-1c) and a reference gene (e.g., GAPDH or ACTB)

Procedure:

  • Cell Culture and Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Once the cells have reached the desired confluency, replace the growth medium with fresh medium containing the treatments. The experimental groups may include:

    • Vehicle control

    • LXR agonist alone

    • This compound alone

    • LXR agonist in combination with this compound The concentrations of the LXR agonist and the test compound, as well as the incubation time, should be optimized based on preliminary experiments.

  • RNA Extraction: Following the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture wells using the lysis buffer provided with the RNA extraction kit. Proceed with the RNA extraction according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for SREBF1 and the reference gene, and a suitable qPCR master mix. Run the reactions in triplicate for each sample.

  • Data Analysis: Calculate the relative expression of SREBF1 mRNA using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated groups to the vehicle control.

Conclusion

This compound is a promising bioactive lipid with the potential to modulate hepatic lipid metabolism. Its origin from the gut microbiome highlights the intricate relationship between microbial metabolites and host physiology. The ability of this compound to attenuate the LXR-induced expression of SREBP-1c provides a foundation for further investigation into its therapeutic potential for metabolic disorders. The experimental frameworks provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and biological functions of this intriguing oxylipin. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Biosynthesis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human gut microbiome plays a critical role in host metabolism, including the biotransformation of dietary lipids into a diverse array of bioactive molecules. Among these are oxo-fatty acids, which have emerged as significant signaling molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of a specific oxo-fatty acid, 10-oxo-12(Z),15(Z)-octadecadienoic acid (αKetoA), by gut microbiota. This document details the enzymatic pathways, key bacterial species, experimental protocols for its study, and available quantitative data. Furthermore, it visualizes the biosynthetic and potential signaling pathways to facilitate a deeper understanding of its physiological relevance.

Introduction

Dietary polyunsaturated fatty acids (PUFAs), such as α-linolenic acid (ALA), are extensively metabolized by gut bacteria, leading to the formation of various derivatives, including hydroxy, conjugated, and oxo-fatty acids.[1] These microbial metabolites can exert significant influence on host physiology. This compound is an oxylipin produced from the bacterial transformation of ALA.[2] Notably, certain strains of Lactobacillus plantarum, a common gut commensal, have been identified as key producers of this and other related oxo-fatty acids.[1][2] The presence of an α,β-unsaturated carbonyl moiety in some of these molecules confers unique biological activities, including the modulation of inflammatory responses and energy metabolism.[3] This guide focuses on the generation of this compound within the gut microbial ecosystem.

Biosynthetic Pathway

The biosynthesis of this compound from α-linolenic acid in gut bacteria, particularly Lactobacillus plantarum, is a two-step enzymatic process. This conversion is part of a broader PUFA saturation pathway.[1]

The key enzymes identified in this pathway are:

  • Linoleate Hydratase (CLA-HY): This enzyme catalyzes the hydration of a double bond in the fatty acid chain. In the context of ALA, it is presumed to hydrate (B1144303) the double bond at the C-10 position.

  • Hydroxy Fatty Acid Dehydrogenase (CLA-DH): Following hydration, this enzyme catalyzes the oxidation of the newly formed hydroxyl group at the C-10 position to a ketone group, yielding the final product.[1]

The biosynthetic process can be summarized as follows:

  • Hydration: α-Linolenic acid is converted to 10-hydroxy-12(Z),15(Z)-octadecadienoic acid.

  • Dehydrogenation: 10-hydroxy-12(Z),15(Z)-octadecadienoic acid is then oxidized to this compound.

Biosynthesis_of_10_oxo_12Z_15Z_Octadecadienoic_Acid ALA α-Linolenic Acid (18:3, n-3) Hydroxy_FA 10-hydroxy-12(Z),15(Z)- Octadecadienoic Acid ALA->Hydroxy_FA Linoleate Hydratase (CLA-HY) + H₂O Oxo_FA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Hydroxy_FA->Oxo_FA Hydroxy Fatty Acid Dehydrogenase (CLA-DH) - 2H

Biosynthetic pathway of this compound.

Quantitative Data

The production of oxo-fatty acids by gut microbiota can be influenced by various factors, including bacterial strain, substrate availability, and culture conditions. While specific quantitative data for the production of this compound is limited in the reviewed literature, related studies provide insights into the efficiency of similar biotransformations.

MetabolitePrecursorBacterial StrainReported Yield/ConcentrationReference
Conjugated α-linolenic acidα-Linolenic acidLactobacillus plantarum AKU 1009a25 mg/mL (40 mol% yield)[4]
10-hydroxy-12,15(Z,Z)-octadecadienoic acidα-Linolenic acidStenotrophomonas nitritireducens (permeabilized)16.4 g/L[5]
10-hydroxy-12,15(Z,Z)-octadecadienoic acidα-Linolenic acidRecombinant E. coli expressing oleate (B1233923) hydratase14.3 g/L[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Bacterial Culture for Metabolite Production

This protocol is adapted from methodologies for culturing Lactobacillus plantarum for fatty acid biotransformation studies.[7][8][9]

Materials:

  • Lactobacillus plantarum strain (e.g., ATCC 14917, AKU 1009a)

  • MRS (de Man, Rogosa and Sharpe) broth

  • α-Linolenic acid (substrate)

  • Tween 80 (optional, to aid in fatty acid solubilization)

  • Anaerobic chamber or gas pack system

  • Incubator

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Lactobacillus plantarum into 10 mL of MRS broth. Incubate anaerobically at 37°C for 18-24 hours.

  • Production Culture: Inoculate fresh MRS broth with the overnight culture (e.g., 1-2% v/v).

  • Substrate Addition: Add α-linolenic acid to the culture medium. The final concentration can be optimized (e.g., 0.1-1% w/v). A small amount of Tween 80 (e.g., 0.1% v/v) can be added to improve the solubility of the fatty acid.

  • Incubation: Incubate the culture anaerobically at 37°C for a specified period (e.g., 24-72 hours).

  • Harvesting: After incubation, centrifuge the culture at 8000 x g for 10 minutes at 4°C to pellet the bacterial cells. The supernatant can be collected for the analysis of extracellular metabolites.

Culture_Workflow Inoculum 1. Inoculum Preparation (L. plantarum in MRS broth) Production 2. Production Culture (Inoculate fresh MRS) Inoculum->Production Substrate 3. Substrate Addition (α-Linolenic Acid) Production->Substrate Incubation 4. Anaerobic Incubation (37°C, 24-72h) Substrate->Incubation Harvest 5. Harvesting (Centrifugation) Incubation->Harvest Supernatant Supernatant for Analysis Harvest->Supernatant

Experimental workflow for bacterial culture.

Extraction of Oxo-Fatty Acids

This protocol is a general method for the extraction of fatty acid metabolites from bacterial cultures.[7][10]

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., deuterated fatty acid)

  • Methanol

  • Chloroform

  • Hexane

  • Acetic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of the bacterial culture supernatant, add a known amount of an appropriate internal standard.

  • Solvent Addition: Add 2 mL of a methanol:chloroform (2:1, v/v) mixture.

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Second Extraction (Optional): For more complete extraction, the remaining aqueous layer can be re-extracted with 2 mL of hexane. The organic layers are then combined.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis.

Quantification by LC-MS/MS

This is a generalized protocol for the quantification of oxo-fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution program to separate the fatty acid metabolites. An example gradient is as follows:

      • 0-4 min: 30-50% B

      • 4-14 min: 50-85% B

      • 14-17 min: Hold at 99% B

      • 17-20 min: Re-equilibrate at 30% B

    • The flow rate is typically 0.3-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ ion of this compound (m/z 293.2). The product ions would need to be determined by fragmentation analysis of a standard.

  • Quantification:

    • Generate a calibration curve using a synthetic standard of this compound of known concentrations.

    • Quantify the analyte in the samples by comparing its peak area to the calibration curve, normalized to the internal standard.

Potential Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, studies on structurally similar microbial oxo-fatty acids provide strong indications of their potential biological targets. Notably, oxo-derivatives of linoleic and α-linolenic acids have been shown to be agonists of Peroxisome Proliferator-Activated Receptor α (PPARα).[13][14][15] PPARα is a key regulator of lipid metabolism, and its activation can lead to increased fatty acid oxidation.

Another related microbial metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been demonstrated to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in energy metabolism.[16]

Signaling_Pathway Metabolite 10-oxo-12(Z),15(Z)- Octadecadienoic Acid (from Gut Microbiota) PPARa PPARα Metabolite->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer with PPRE PPRE (in Promoter Region of Target Genes) RXR->PPRE Binds to Transcription Transcription of Genes involved in Fatty Acid Oxidation PPRE->Transcription

Potential PPARα signaling pathway.

Conclusion and Future Directions

The biosynthesis of this compound by gut bacteria such as Lactobacillus plantarum represents a fascinating example of host-microbe metabolic interplay. The generation of this and other bioactive lipids from dietary precursors highlights the potential of the gut microbiome as a source of novel therapeutic agents. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms governing this biosynthetic pathway in a wider range of gut microorganisms. Moreover, a comprehensive characterization of the downstream signaling effects of this compound is crucial for understanding its physiological roles and for the development of targeted interventions for metabolic and inflammatory diseases. The methodologies outlined in this guide provide a solid foundation for researchers to advance our knowledge in this exciting field.

References

A Technical Guide to the Production of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid by Lactobacillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid bacteria (LAB), particularly species within the Lactobacillus genus, are key players in the gut microbiome and are widely used in food fermentation. Beyond their primary metabolic outputs, these microorganisms possess unique enzymatic machinery capable of converting polyunsaturated fatty acids (PUFAs) from dietary sources into a variety of bioactive lipid metabolites, including hydroxy, oxo, and conjugated fatty acids.[1]

This technical guide focuses on the production of a specific oxylipin, 10-oxo-12(Z),15(Z)-octadecadienoic acid . This compound is an oxidized metabolite derived from the essential omega-3 fatty acid, α-linolenic acid (ALA). The gut bacterium Lactobacillus plantarum has been identified as a producer of this molecule.[2] Given the emerging roles of microbially-generated fatty acid derivatives in modulating host metabolic and inflammatory pathways, understanding the bioproduction of these compounds is of significant interest for nutritional science and drug development.[1][3] This document provides a consolidated overview of the biosynthetic pathway, quantitative production data, detailed experimental protocols, and the logical workflow for its generation and analysis.

Biosynthesis Pathway

The conversion of α-linolenic acid to this compound by Lactobacillus plantarum is believed to be a multi-step enzymatic process. While the specific enzymes for this ALA pathway are not fully elucidated, the mechanism can be inferred from the well-characterized pathway for the conversion of linoleic acid (LA) to its corresponding oxo-fatty acid, 10-oxo-12(Z)-octadecenoic acid (KetoA), by the same species.[4][5] This analogous pathway involves a sequential hydration and oxidation reaction.

The proposed pathway is as follows:

  • Hydration: The C10 position of α-linolenic acid is hydrated by a fatty acid hydratase, forming the intermediate 10-hydroxy-12(Z),15(Z)-octadecadienoic acid.

  • Oxidation: The hydroxyl group of the intermediate is then oxidized by a NAD+-dependent dehydrogenase to form the final keto- group, yielding this compound.[4]

Biosynthesis_Pathway cluster_legend Legend ALA α-Linolenic Acid (ALA) HYDROXY 10-hydroxy-12(Z),15(Z)- octadecadienoic acid ALA->HYDROXY Hydration (Hydratase) OXO 10-oxo-12(Z),15(Z)- octadecadienoic acid HYDROXY->OXO Oxidation (Dehydrogenase) Precursor Intermediate Product

Caption: Proposed enzymatic conversion of ALA to this compound.

Quantitative Production Data

Specific yield and productivity data for this compound are not extensively reported in the literature. However, data from the production of a related metabolite, conjugated α-linolenic acid (CALA), from the same precursor (ALA) by Lactobacillus plantarum AKU 1009a provides valuable insight into the potential efficiency of this bioconversion process.[6]

ParameterValueConditionsReference
Bacterial Strain Lactobacillus plantarum AKU 1009aWashed cells used as catalyst[6]
Substrate α-Linolenic Acid (ALA)-[6]
Substrate Conc. 63 mg/mLOptimal for high yield[6]
Product Conjugated α-Linolenic Acid (CALA)Mixture of isomers[6]
Product Yield 25 mg/mL-[6]
Molar Conversion 40%-[6]
Reaction Time 72 hours-[6]
Inducer 0.01% (w/v) ALA in culture mediumTo express high productivity[6]

Note: The data presented is for conjugated α-linolenic acid (CALA), a related metabolite, and serves as a proxy to illustrate the productive capacity of L. plantarum with α-linolenic acid as a substrate.

Experimental Protocols & Workflow

The production, extraction, and analysis of this compound involves a multi-step workflow, from bacterial fermentation to analytical quantification.

Experimental_Workflow Culture 1. Lactobacillus Culture (e.g., MRS Broth, 37°C) Supplement 2. Supplementation (Add α-Linolenic Acid) Culture->Supplement Ferment 3. Fermentation (Anaerobic, 24-72h) Supplement->Ferment Harvest 4. Harvest Supernatant (Centrifugation) Ferment->Harvest Extract 5. Lipid Extraction (Liquid-Liquid Extraction) Harvest->Extract Dry 6. Solvent Evaporation (Under Nitrogen Stream) Extract->Dry Analyze 7. Analysis (HPLC or LC-MS/MS) Dry->Analyze Quantify 8. Data Quantification Analyze->Quantify

Caption: General experimental workflow for oxylipin production and analysis.
Protocol 1: Lactobacillus Fermentation

This protocol describes the cultivation of Lactobacillus and the bioconversion of α-linolenic acid.

  • Inoculum Preparation:

    • Prepare a starter culture by inoculating a single colony of Lactobacillus plantarum into 5-10 mL of De Man, Rogosa and Sharpe (MRS) broth.

    • Incubate anaerobically at 37°C for 18-24 hours.

  • Production Culture:

    • Inoculate a larger volume of sterile MRS broth (e.g., 100 mL) with the starter culture to an initial optical density (OD600) of approximately 0.05.

    • For enhanced production, the medium can be supplemented with α-linolenic acid as an inducer at a low concentration (e.g., 0.01% w/v).[6]

  • Substrate Addition & Fermentation:

    • Once the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0), add the α-linolenic acid substrate. The substrate can be dissolved in a small amount of ethanol (B145695) or Tween 80 to aid dispersion. Final concentrations can range from 10 to 40 µg/mL.[7]

    • Continue the incubation anaerobically at 37°C for 24 to 72 hours.[6]

  • Harvesting:

    • After incubation, centrifuge the culture at high speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

    • Carefully collect the supernatant, which contains the secreted fatty acid metabolites, for extraction.

Protocol 2: Fatty Acid Extraction

This protocol details a liquid-liquid extraction method to isolate fatty acids from the culture supernatant.

  • Sample Preparation:

    • Take a defined volume of the cell-free supernatant (e.g., 10 mL).

    • Acidify the supernatant to a pH of <3.0 using an acid like HCl to protonate the fatty acids, making them more soluble in organic solvents.

  • Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent, such as a 2:1 mixture of chloroform:methanol or diethyl ether.[8]

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate completely. The organic layer (bottom for chloroform, top for ether) will contain the lipids.

  • Collection and Drying:

    • Carefully collect the organic layer into a clean glass vial.

    • Perform a second extraction on the aqueous layer with a fresh volume of organic solvent to maximize recovery and combine the organic phases.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[8]

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724) or methanol).

Protocol 3: HPLC Analysis

This protocol provides a general method for the analysis of oxo-fatty acids using High-Performance Liquid Chromatography (HPLC).

ParameterTypical ConditionNotesReference
System Reversed-Phase HPLC-[9]
Column C18 (Octadecylsilyl)e.g., 4.6 mm I.D. x 150-250 mm, 5 µm particle size[10]
Mobile Phase A Water with 0.05-0.1% Acetic or Formic AcidAcid improves peak shape for free fatty acids.[9]
Mobile Phase B Acetonitrile or Methanol-[9]
Elution Isocratic or GradientGradient elution (e.g., 60% B to 90% B over 20 min) is often needed to separate multiple fatty acids.[11]
Flow Rate 0.5 - 1.0 mL/min-[11]
Detection UV DetectorAt low wavelength (205-210 nm) for underivatized fatty acids.[9]
Evaporative Light Scattering Detector (ELSD)Useful for gradient elution as it is less affected by solvent changes.[11]
Fluorescence DetectorRequires pre-column derivatization (e.g., with p-bromophenacyl bromide) for high sensitivity.[12]
Injection Vol. 10 - 20 µL--

Note: For unambiguous identification and enhanced sensitivity, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method.[5]

Biological Relevance & Signaling

Oxo-fatty acids generated by gut bacteria are not inert byproducts; they can act as signaling molecules that interact with host cell receptors. For instance, 10-oxo-12(Z)-octadecenoic acid (KetoA), a closely related metabolite from linoleic acid, is a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[13] The target compound of this guide, this compound, has been shown to reduce the mRNA expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), a key transcription factor in lipid synthesis.[2] These findings highlight the potential for microbial metabolites to regulate host lipid metabolism, making them attractive targets for therapeutic development.

Signaling_Pathway KetoA Oxo-Fatty Acid (e.g., KetoA) PPARg PPARγ Receptor (in Nucleus) KetoA->PPARg Binds & Activates Gene Target Gene Expression (e.g., Adiponectin) PPARg->Gene Regulates Transcription Response Cellular Response (Adipogenesis, Glucose Uptake) Gene->Response Leads to

References

The Natural Provenance of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and potential signaling pathways of the oxylipin 10-oxo-12(Z),15(Z)-octadecadienoic acid. Quantitative data, detailed experimental methodologies, and visual representations of key processes are presented to support research and development endeavors in related fields.

Introduction

This compound is an oxidized fatty acid derivative that has garnered interest within the scientific community for its potential biological activities. As a member of the oxylipin family, it is formed from the oxygenation of polyunsaturated fatty acids. Understanding its natural origins is crucial for harnessing its therapeutic potential. The primary identified natural source of this compound is the gut bacterium Lactobacillus plantarum, which produces it through the metabolism of alpha-linolenic acid (ALA).[1]

Natural Sources and Biosynthesis

The principal natural source of this compound identified to date is the probiotic bacterium Lactobacillus plantarum. This microorganism converts α-linolenic acid, an essential omega-3 fatty acid found in various plant oils, into a range of bioactive fatty acid metabolites, including this compound.

The biosynthesis of this compound by Lactobacillus plantarum is part of a broader metabolic pathway that transforms polyunsaturated fatty acids into various oxylipins. While the precise enzymatic steps for this specific compound are a subject of ongoing research, the general pathway involves the enzymatic oxidation of α-linolenic acid.

cluster_0 Biosynthesis in Lactobacillus plantarum alpha-Linolenic Acid alpha-Linolenic Acid Enzymatic Oxidation Enzymatic Oxidation alpha-Linolenic Acid->Enzymatic Oxidation Substrate This compound This compound Enzymatic Oxidation->this compound Product

Biosynthesis of this compound.

Quantitative Data

While specific quantitative data for the production of this compound by Lactobacillus plantarum is not extensively available in the current literature, studies on the microbial production of similar oxylipins provide valuable insights into potential yields. For instance, the production of a related compound, 10-hydroxy-12,15(Z,Z)-octadecadienoic acid, has been achieved using recombinant Escherichia coli expressing an oleate (B1233923) hydratase gene from Stenotrophomonas maltophilia.[2] This serves as a benchmark for the potential scalability of microbial oxylipin production.

ProductPrecursorMicrobial HostProduction YieldIncubation TimeReference
10-hydroxy-12,15(Z,Z)-octadecadienoic acidα-Linolenic AcidRecombinant E. coli14.3 g/L18 hours[2]

Experimental Protocols

The extraction, isolation, and quantification of this compound from microbial cultures require specific and sensitive analytical techniques. The following protocols are based on established methods for oxylipin analysis from biological samples.

Protocol 1: Extraction of Oxylipins from Bacterial Culture

This protocol outlines a general procedure for the extraction of oxylipins, including this compound, from a Lactobacillus plantarum culture.

Materials:

  • Lactobacillus plantarum culture grown in a suitable medium supplemented with α-linolenic acid.

  • Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C.[3]

  • Centrifuge capable of reaching high speeds at 4°C.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).

  • Nitrogen evaporator.

  • UPLC-MS/MS system.

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Separate the supernatant for analysis of extracellular metabolites.

  • Cell Lysis (for intracellular metabolites): Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.

  • Protein Precipitation: To the cell lysate or culture supernatant, add the pre-chilled extraction solvent to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the oxylipins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the oxylipins with a suitable organic solvent (e.g., acetonitrile/isopropanol with formic acid).

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., methanol/water).

cluster_1 Experimental Workflow for Oxylipin Analysis Bacterial Culture Bacterial Culture Extraction Extraction Bacterial Culture->Extraction Sample Purification (SPE) Purification (SPE) Extraction->Purification (SPE) Analysis (UPLC-MS/MS) Analysis (UPLC-MS/MS) Purification (SPE)->Analysis (UPLC-MS/MS) Quantification Quantification Analysis (UPLC-MS/MS)->Quantification

Generalized experimental workflow for oxylipin analysis.
Protocol 2: Quantification by UPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 column.

UPLC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z corresponding to the deprotonated molecule [M-H]⁻ of this compound.

    • Product Ions (Q3): Specific fragment ions generated by collision-induced dissociation of the precursor ion.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, research on structurally similar oxo-fatty acids provides strong indications of their potential biological activities. These related compounds have been shown to interact with key cellular receptors and signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Other oxo-octadecadienoic acids, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid and 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, have been identified as potent agonists of PPARα and PPARγ, respectively.[4][5] Activation of PPARα is crucial for regulating lipid metabolism, particularly fatty acid oxidation in the liver.[4] PPARγ is a master regulator of adipogenesis and plays a key role in glucose homeostasis.[5][6] It is plausible that this compound may also exhibit activity towards one or more PPAR isoforms.

cluster_2 Potential PPAR Signaling Pathway 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE PPAR PPAR 10-oxo-12(Z),15(Z)-ODE->PPAR Ligand Binding PPRE PPRE PPAR->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Induction Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation

Potential PPAR signaling pathway for 10-oxo-12(Z),15(Z)-ODE.
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway

The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[7] Some oxo-fatty acids have been shown to activate the NRF2-antioxidant response element (ARE) pathway, leading to the expression of antioxidant enzymes.[8] This suggests that this compound could potentially modulate cellular redox status through this pathway.

cluster_3 Potential NRF2 Signaling Pathway 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE Keap1 Keap1 10-oxo-12(Z),15(Z)-ODE->Keap1 Inhibition NRF2 NRF2 Keap1->NRF2 Release ARE ARE NRF2->ARE Translocation to Nucleus & Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induction Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection

Potential NRF2 signaling pathway for 10-oxo-12(Z),15(Z)-ODE.

Conclusion

This compound is a naturally occurring oxylipin with Lactobacillus plantarum being its primary known microbial source. While further research is needed to fully elucidate its quantitative production and specific biological functions, the methodologies and potential signaling pathways outlined in this guide provide a solid foundation for future investigations. The structural similarity of this compound to other bioactive oxo-fatty acids suggests its potential as a modulator of key metabolic and inflammatory pathways, making it a promising candidate for further research in drug discovery and development.

References

The Biological Role of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin of emerging interest, primarily due to its production by gut microbiota and its potential role in metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this molecule, including its biosynthesis, known biological activities, and relevant experimental methodologies. While direct quantitative data for this specific oxylipin is limited, this guide incorporates data from closely related compounds to provide a comparative context for its potential biological functions. The document includes detailed signaling pathways and experimental workflows visualized using the DOT language to facilitate a deeper understanding of its molecular interactions and analytical procedures.

Introduction

Oxylipins are a diverse family of oxygenated fatty acids that play crucial roles as signaling molecules in a wide range of physiological and pathological processes. This compound is a keto-fatty acid derived from the polyunsaturated fatty acid, alpha-linolenic acid (ALA). Its production by the gut bacterium Lactobacillus plantarum positions it as a key mediator in the host-microbiome axis, with potential implications for metabolic health.[1] This guide will delve into the known biological functions of this compound, with a particular focus on its role in gene expression related to lipid metabolism.

Biosynthesis of this compound

This compound is not a direct product of mammalian enzymes. Instead, it is synthesized from dietary alpha-linolenic acid by specific strains of gut bacteria, most notably Lactobacillus plantarum.[1] This biotransformation is a key example of how the gut microbiome can generate bioactive metabolites from dietary precursors, which can then influence host physiology.

Biosynthesis of this compound Alpha-linolenic Acid Alpha-linolenic Acid This compound This compound Alpha-linolenic Acid->this compound Biotransformation Lactobacillus plantarum Lactobacillus plantarum Lactobacillus plantarum->this compound SREBP-1c Signaling Pathway Modulation cluster_nucleus Nucleus LXR_RXR LXR/RXR Heterodimer SREBP-1c Gene SREBP-1c Gene LXR_RXR->SREBP-1c Gene Promotes Transcription SREBP-1c mRNA SREBP-1c mRNA SREBP-1c Gene->SREBP-1c mRNA SREBP-1c Protein SREBP-1c (precursor) SREBP-1c mRNA->SREBP-1c Protein Translation nSREBP-1c nSREBP-1c (active) SREBP-1c Protein->nSREBP-1c Proteolytic Cleavage Lipogenic Gene Expression Lipogenic Gene Expression nSREBP-1c->Lipogenic Gene Expression Activates LXR Agonist LXR Agonist LXR Agonist->LXR_RXR Activates 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)- Octadecadienoic Acid 10-oxo-12(Z),15(Z)-ODE->SREBP-1c mRNA Reduces Experimental Workflow for Biosynthesis and Purification cluster_biosynthesis Biosynthesis cluster_purification Purification Incubation Incubation of alpha-linolenic acid with L. plantarum culture Extraction Liquid-Liquid Extraction Incubation->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Characterization Structural Characterization (e.g., MS, NMR) HPLC->Characterization

References

An In-depth Technical Guide to 10-Oxo-Octadecadienoic Acids and Their Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of lipid metabolism is modulated by a vast array of signaling molecules, among which oxidized fatty acids, or oxylipins, have emerged as a class of significant interest. These molecules, derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids, play crucial roles in a variety of physiological and pathological processes. This technical guide focuses on 10-oxo-12(Z),15(Z)-octadecadienoic acid, an oxylipin derived from α-linolenic acid, and its impact on lipid metabolism. While research specifically on the 10-oxo-12(Z),15(Z) isomer is limited, this guide will also explore the closely related and more extensively studied 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite, to provide a comprehensive understanding of the current scientific landscape.

Biosynthesis of 10-Oxo-Octadecadienoic Acids

This compound is an oxylipin produced from the metabolism of α-linolenic acid (ALA) by certain gut bacteria, notably Lactobacillus plantarum.[1][2] The biosynthesis is a multi-step enzymatic process.

A related compound, 10-oxo-12(Z)-octadecenoic acid (also known as KetoA) , is synthesized from linoleic acid (LA) by gut lactic acid bacteria.[3][4] This process involves a 10-hydroxy-12(Z)-octadecenoic acid intermediate which is then oxidized by conjugated linoleic acid dehydrogenase (CLA-DH).[3]

Biosynthesis Pathway of 10-Oxo-Octadecadienoic Acids by Gut Microbiota

G Biosynthesis of 10-Oxo-Octadecadienoic Acids cluster_ala α-Linolenic Acid Pathway cluster_la Linoleic Acid Pathway alpha-Linolenic Acid alpha-Linolenic Acid This compound This compound alpha-Linolenic Acid->this compound Lactobacillus plantarum Linoleic Acid Linoleic Acid 10-hydroxy-12(Z)-octadecenoic acid 10-hydroxy-12(Z)-octadecenoic acid Linoleic Acid->10-hydroxy-12(Z)-octadecenoic acid Lactic Acid Bacteria 10-oxo-12(Z)-octadecenoic acid (KetoA) 10-oxo-12(Z)-octadecenoic acid (KetoA) 10-hydroxy-12(Z)-octadecenoic acid->10-oxo-12(Z)-octadecenoic acid (KetoA) CLA-DH

Caption: Bacterial biosynthesis of 10-oxo-octadecadienoic acids.

Core Signaling Mechanisms in Lipid Metabolism

The biological effects of 10-oxo-octadecadienoic acids on lipid metabolism are primarily mediated through the activation of nuclear receptors and ion channels.

Regulation of SREBP-1c

This compound has been shown to reduce the increase in mRNA expression levels of sterol regulatory element-binding protein-1c (SREBP-1c) in HepG2 cells that is induced by the liver X receptor (LXR) agonist T0901317.[1][2] SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[5] By modulating SREBP-1c, this oxylipin can potentially downregulate lipogenesis.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

While direct evidence for this compound binding to PPARs is not yet available, the closely related linoleic acid metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA) , is a potent activator of PPARγ . PPARγ is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and insulin (B600854) sensitivity. Activation of PPARγ by KetoA in 3T3-L1 preadipocytes induces their differentiation into adipocytes, increases adiponectin production, and enhances insulin-stimulated glucose uptake.[4]

Furthermore, other related oxylipins, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), have been identified as agonists of PPARα .[6] PPARα is highly expressed in the liver and governs the expression of genes involved in fatty acid oxidation.[6]

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

10-oxo-12(Z)-octadecenoic acid (KetoA) also enhances energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel.[3][7] This activation leads to an increase in whole-body energy expenditure and can protect against diet-induced obesity.[7] In adipose tissues, KetoA enhances noradrenaline turnover, which is a downstream effect of TRPV1 activation.[7]

Signaling Pathways in Lipid Metabolism

G Signaling Pathways of 10-Oxo-Octadecadienoic Acids cluster_srebp1c SREBP-1c Regulation cluster_ppar PPAR Activation cluster_trpv1 TRPV1 Activation 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE SREBP-1c mRNA SREBP-1c mRNA 10-oxo-12(Z),15(Z)-ODE->SREBP-1c mRNA reduces increase LXR Agonist LXR Agonist LXR Agonist->SREBP-1c mRNA induces Lipogenesis Lipogenesis SREBP-1c mRNA->Lipogenesis promotes 10-oxo-12(Z)-ODE (KetoA) 10-oxo-12(Z)-ODE (KetoA) PPARg PPARg 10-oxo-12(Z)-ODE (KetoA)->PPARg activates TRPV1 TRPV1 10-oxo-12(Z)-ODE (KetoA)->TRPV1 activates Adipogenesis Adipogenesis PPARg->Adipogenesis induces Energy Expenditure Energy Expenditure TRPV1->Energy Expenditure increases

Caption: Key signaling pathways modulated by 10-oxo-octadecadienoic acids.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the effects of 10-oxo-octadecadienoic acids and related compounds on lipid metabolism.

Table 1: Effect of this compound on Gene Expression

Cell LineTreatmentTarget GeneEffectReference
HepG2LXR agonist T0901317SREBP-1cReduces the induced increase in mRNA levels[1][2]

Table 2: Effects of 10-oxo-12(Z)-octadecenoic acid (KetoA) on Adipocyte Function

Cell LineParameterEffectReference
3T3-L1PPARγ ActivationPotent activator[4]
3T3-L1Adipocyte DifferentiationInduced[4]
3T3-L1Adiponectin ProductionIncreased[4]
3T3-L1Insulin-stimulated Glucose UptakeIncreased[4]

Table 3: In Vivo Effects of 10-oxo-12(Z)-octadecenoic acid (KetoA)

Animal ModelDietTreatmentObserved EffectsReference
MiceHigh-fat dietDietary KetoAEnhanced energy expenditure, protection from diet-induced obesity[7]
Diabetic KKAy miceHigh-fat dietDietary KetoADecreased plasma glucose and triglyceride levels[3]

Experimental Protocols

Cell Culture and Treatment

HepG2 Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.

Treatment with this compound: A stock solution of this compound is prepared in ethanol. For cell treatments, the stock solution is diluted in culture medium to the desired final concentration. To induce SREBP-1c expression, HepG2 cells are co-treated with the LXR agonist T0901317. Control cells receive the vehicle (ethanol) at the same final concentration.

Quantitative Real-Time PCR (qPCR) for SREBP-1c mRNA Expression
  • RNA Extraction: Total RNA is extracted from treated and control HepG2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: The relative mRNA expression of SREBP-1c is quantified by qPCR using a SYBR Green-based assay. Gene-specific primers for SREBP-1c and a housekeeping gene (e.g., GAPDH) are used. The relative expression is calculated using the ΔΔCt method.

Experimental Workflow for SREBP-1c Expression Analysis

G Workflow for SREBP-1c mRNA Expression Analysis HepG2 Cell Culture HepG2 Cell Culture Treatment Treatment HepG2 Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Control vs. Treated cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Caption: Workflow for analyzing SREBP-1c mRNA expression in HepG2 cells.

Conclusion and Future Directions

10-oxo-octadecadienoic acids, metabolites of essential fatty acids produced by the gut microbiota, are emerging as important regulators of host lipid metabolism. The α-linolenic acid derivative, this compound, demonstrates potential in downregulating lipogenesis through its effect on SREBP-1c. The more extensively studied linoleic acid metabolite, 10-oxo-12(Z)-octadecenoic acid, shows promise in improving metabolic health through the activation of PPARγ and TRPV1.

Future research should focus on several key areas:

  • Elucidating the direct molecular targets of this compound, including its potential interaction with PPARs and other nuclear receptors.

  • Conducting comprehensive in vivo studies to determine the physiological and pharmacological effects of purified this compound on lipid metabolism, insulin sensitivity, and overall metabolic health.

  • Investigating the therapeutic potential of these microbial metabolites in the context of metabolic diseases such as non-alcoholic fatty liver disease, obesity, and type 2 diabetes.

  • Developing standardized analytical methods for the quantification of these oxylipins in biological samples to facilitate further research into their roles as biomarkers and therapeutic agents.

A deeper understanding of the biosynthesis and biological activities of these gut microbiota-derived oxylipins will undoubtedly open new avenues for the development of novel therapeutics for metabolic disorders.

References

Mechanism of action of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Related Oxylipins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids.[1][2] It is produced from α-linolenic acid by gut microbiota, specifically Lactobacillus plantarum.[1][2] While research on this specific isomer is emerging, a significant body of literature exists on closely related keto-octadecadienoic acids, which are potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] This guide will detail the known mechanisms of action of this compound and its better-studied isomers, providing a comprehensive overview of their signaling pathways, quantitative effects, and the experimental protocols used to elucidate their function.

Core Mechanism of Action: PPARα Activation

The predominant mechanism of action for this class of oxylipins is the activation of PPARα, a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, skeletal muscle, and heart.[3][6][7] Activation of PPARα leads to the regulation of genes involved in lipid uptake, β-oxidation, and ketogenesis, ultimately resulting in reduced triglyceride levels.[3][6]

Upon entering the cell, this compound or its isomers are believed to bind to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR).[8] This PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[8] This binding initiates the transcription of genes that play crucial roles in fatty acid metabolism.[8]

Signaling Pathway Diagram

PPARa_Activation PPARα Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_oxo_ODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid PPARa_inactive Inactive PPARα 10_oxo_ODA->PPARa_inactive Binds to PPARa_active Activated PPARα PPARa_inactive->PPARa_active Activation RXR_inactive Inactive RXR RXR_active Activated RXR RXR_inactive->RXR_active Activation Heterodimer PPARα/RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Oxidation & Reduced Triglycerides Proteins->Lipid_Metabolism Regulates

Caption: PPARα signaling pathway activated by this compound.

Quantitative Data

The activation of PPARα by oxo-octadecadienoic acids leads to a quantifiable increase in the expression of target genes involved in lipid metabolism. The following table summarizes the effects of these compounds on the mRNA expression of key metabolic genes in mouse primary hepatocytes.

GeneGene NameFunctionEffect on mRNA ExpressionReference
CPT1ACarnitine palmitoyltransferase 1ARate-limiting enzyme in fatty acid oxidationIncreased[8]
ACOX1Acyl-CoA oxidase 1First enzyme of the fatty acid beta-oxidation pathwayIncreased[8]
FABP1Fatty acid binding protein 1Intracellular fatty acid transportIncreased[8]

Additionally, this compound has been shown to reduce the increase in mRNA expression levels of the gene encoding Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) in HepG2 cells, which is induced by the liver X receptor agonist T0901317.[1][2]

Experimental Protocols

Luciferase Reporter Assay for PPARα Activation

This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.

  • Objective: To determine if a compound can activate the PPARα signaling pathway, leading to the expression of a reporter gene (luciferase).

  • Methodology:

    • Cell Culture: CV-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Transfection: Cells are transiently transfected with two plasmids: one expressing a GAL4-PPARα chimera (the DNA-binding domain of GAL4 fused to the ligand-binding domain of PPARα) and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Transfection is typically performed using a lipofection reagent.[9]

    • Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (e.g., GW7647) as a positive control for 24 hours.

    • Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol.[9]

    • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The fold change in luciferase activity relative to a vehicle control is calculated.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol details the measurement of changes in mRNA levels of PPARα target genes following treatment with the test compound.

  • Objective: To quantify the relative expression of specific genes involved in lipid metabolism.

  • Methodology:

    • Cell/Tissue Treatment: Treat cells (e.g., primary hepatocytes) or an animal model with the test compound for a specified period.

    • RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[10]

    • qPCR: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.[10][11] The reaction is performed in a real-time PCR cycler.

    • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[11]

qPCR_Workflow qPCR Experimental Workflow Cell_Treatment 1. Cell/Tissue Treatment with 10-oxo-ODA RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Reaction 4. qPCR Amplification cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR_Reaction->Data_Analysis Gene_Expression Relative Gene Expression Results Data_Analysis->Gene_Expression

Caption: Experimental workflow for qPCR analysis of PPARα target genes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

This protocol is used for the sensitive and specific quantification of this compound in biological matrices.

  • Objective: To accurately measure the concentration of the analyte in samples such as plasma, tissues, or cell extracts.

  • Methodology:

    • Sample Preparation:

      • For tissues, homogenize the sample in an appropriate extraction solvent (e.g., a mixture of water, 2-propanol, and hexane).[12]

      • For plasma, add an internal standard (e.g., a deuterated analog) and the extraction solvent.[13]

      • Perform a liquid-liquid extraction by vortexing and centrifugation.[13]

      • The organic layer is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a solvent suitable for LC-MS analysis.[13]

    • LC Separation:

      • Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column).[12][14]

      • Separate the analyte from other matrix components using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a modifier like formic acid.[12]

    • MS Detection:

      • The eluent from the LC is introduced into a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).[12]

      • The mass spectrometer is operated in a specific mode (e.g., selected ion monitoring or multiple reaction monitoring) to detect and quantify the analyte and the internal standard based on their mass-to-charge ratios.

    • Quantification:

      • Construct a calibration curve using known concentrations of an analytical standard of this compound.

      • Determine the concentration of the analyte in the samples by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, along with its isomers, functions as a potent agonist of PPARα. This mechanism of action, leading to the upregulation of genes involved in fatty acid oxidation, positions these molecules as interesting candidates for further investigation in the context of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease. Future research should focus on delineating the specific potency and physiological roles of the 10-oxo isomer compared to its 9-oxo and 13-oxo counterparts, as well as exploring its potential therapeutic applications. Further in vivo studies are warranted to confirm the preclinical findings and to assess the safety and efficacy of these compounds.

References

An In-depth Technical Guide to the Signaling Pathways of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin, a class of oxidized fatty acids with diverse biological activities. It is a metabolite of α-linolenic acid produced by the gut bacterium Lactobacillus plantarum.[1] While direct research on this specific molecule is emerging, the signaling pathways of its isomers and related oxylipins provide a strong framework for understanding its potential biological roles. This guide synthesizes the available information on this compound and its related compounds, focusing on their signaling pathways, experimental evaluation, and quantitative data.

Core Signaling Pathways

The primary signaling pathway directly attributed to this compound involves the regulation of lipid metabolism through the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Additionally, based on the activities of its isomers, it is highly probable that it also interacts with Peroxisome Proliferator-Activated Receptors (PPARs) and may have anti-inflammatory effects.

Inhibition of SREBP-1c Signaling

This compound has been shown to reduce the increase in mRNA expression of the gene encoding SREBP-1c that is induced by the liver X receptor (LXR) agonist T0901317 in HepG2 cells.[1] SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[2][3] By inhibiting SREBP-1c, this compound can decrease the production of lipids in the liver, suggesting a potential role in mitigating conditions like non-alcoholic fatty liver disease.

The proposed mechanism, based on the action of other unsaturated fatty acids, is the antagonism of LXR.[2] LXR, when activated by oxysterols, promotes the transcription of the SREBP-1c gene. This compound may act as a competitive inhibitor of LXR, preventing its activation and subsequent SREBP-1c expression.

Figure 1: Proposed signaling pathway for the inhibition of SREBP-1c by this compound.
Potential Activation of PPARα Signaling

Several isomers of this compound, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) and 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), are potent activators of Peroxisome Proliferator-Activated Receptor α (PPARα).[4][5][6] PPARα is a nuclear receptor that plays a critical role in fatty acid oxidation.[4] Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids, thereby reducing lipid accumulation.[4][5] Given the structural similarity, it is plausible that this compound also functions as a PPARα agonist.

Figure 2: Hypothesized PPARα activation pathway by this compound.

Quantitative Data

Table 1: Quantitative Data for Isomers of 10-oxo-octadecadienoic Acid

IsomerTargetAssayCell LineEffectConcentration
9-oxo-10(E),12(E)-Octadecadienoic acidPPARαLuciferase Reporter AssayMouse Primary HepatocytesActivation10-20 µM
10-oxo-12(Z)-octadecenoic acidPPARγLuciferase Reporter Assay-Potent ActivationNot specified
10-oxo-12(Z)-octadecenoic acidTRPV1Ca2+ Imaging & Patch-Clamp-Potent ActivationNot specified

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound signaling pathways, adapted from studies on its isomers and related compounds.

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • HepG2 (human liver cancer cell line) for SREBP-1c studies.

    • Primary hepatocytes for PPARα activation studies.

    • RAW 264.7 (murine macrophage cell line) for anti-inflammatory studies.

  • Culture Conditions:

    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare stock solutions of this compound in ethanol (B145695) or DMSO.

    • For experiments, dilute the stock solution in culture medium to the desired final concentrations.

    • Treat cells for a specified duration (e.g., 24 hours for gene expression studies).

Protocol 2: Luciferase Reporter Assay for PPARα Activation
  • Plasmids:

    • Expression vector for full-length mouse PPARα.

    • Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a luciferase gene.

    • A β-galactosidase expression vector for transfection efficiency normalization.

  • Transfection:

    • Seed cells in 24-well plates.

    • Transfect cells with the plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment and Assay:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound or a known PPARα agonist (positive control) for 24 hours.

    • Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

    • Normalize luciferase activity to β-galactosidase activity to determine the fold activation.

Luciferase_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (e.g., HepG2) transfect Transfect with: - PPARα expression vector - PPRE-luciferase reporter - β-gal normalization vector seed_cells->transfect treat_cells Treat with: - 10-oxo-12(Z),15(Z)-ODA - Vehicle control - Positive control (e.g., GW7647) transfect->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_luc Measure Luciferase Activity lyse_cells->measure_luc measure_bgal Measure β-galactosidase Activity lyse_cells->measure_bgal normalize Normalize Luciferase to β-galactosidase measure_luc->normalize measure_bgal->normalize analyze_data Analyze Fold Activation normalize->analyze_data

Figure 3: Experimental workflow for a PPARα luciferase reporter assay.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction:

    • Treat cells with this compound as described in Protocol 1.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a real-time PCR system with a suitable fluorescent dye (e.g., SYBR Green).

    • Use primers specific for target genes (e.g., SREBP-1c, and PPARα target genes like CPT1 and ACOX1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a gut microbial metabolite with demonstrated effects on lipid metabolism signaling, specifically through the inhibition of the LXR/SREBP-1c pathway. Based on the activities of its isomers, it holds strong potential as a PPARα agonist and may possess anti-inflammatory properties. Further direct investigation into its specific signaling mechanisms and quantitative effects is warranted to fully elucidate its therapeutic potential in metabolic and inflammatory diseases. The experimental protocols provided in this guide offer a foundation for such future research.

References

A Technical Guide to the Biological Functions of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid (10-oxo-ODE) is an oxylipin metabolite derived from the enzymatic processing of α-linolenic acid by gut microbiota, specifically species such as Lactobacillus plantarum. As a member of the oxidized fatty acid family, 10-oxo-ODE is emerging as a significant bioactive molecule with potential roles in metabolic regulation. This technical guide provides a comprehensive overview of the currently established biological functions of 10-oxo-ODE, with a primary focus on its role in lipid metabolism via the regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Additionally, this guide explores potential novel functions by drawing parallels with structurally similar oxylipins, thereby identifying new avenues for research and therapeutic development. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further investigation into this compound's mechanism of action.

Introduction to this compound

This compound is a keto-fatty acid produced from the polyunsaturated fatty acid, α-linolenic acid. The biotransformation is carried out by enzymes found in certain gut bacteria, highlighting the intricate relationship between the gut microbiome and host metabolism. Its structure, featuring a ketone group and two cis double bonds, is crucial for its biological activity. The primary established role of 10-oxo-ODE is its ability to modulate the expression of key genes involved in lipid homeostasis.

Established Biological Function: Regulation of SREBP-1c

The most well-documented biological function of 10-oxo-ODE is its inhibitory effect on the expression of SREBP-1c, a master transcriptional regulator of lipogenesis.

Signaling Pathway: LXR-SREBP-1c Axis

In hepatocytes, the transcription of the SREBF1 gene (encoding SREBP-1c) is potently induced by the Liver X Receptor (LXR). When activated by oxysterol ligands, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter region of the SREBF1 gene, thereby initiating its transcription. 10-oxo-ODE has been shown to reduce the increase in SREBP-1c mRNA levels that are induced by synthetic LXR agonists like T0901317 in HepG2 cells.[1] This suggests that 10-oxo-ODE antagonizes the LXR-mediated activation of SREBP-1c transcription.

SREBP1c_Pathway LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds SREBP1c_Gene SREBP-1c Gene LXRE->SREBP1c_Gene activates transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SREBP1c_mRNA->Lipogenic_Genes upregulates Oxo_ODE 10-oxo-ODE Oxo_ODE->LXR_RXR inhibits

Fig. 1: LXR-SREBP-1c signaling pathway and the inhibitory action of 10-oxo-ODE.
Quantitative Data

The following table summarizes the known quantitative effect of 10-oxo-ODE on SREBP-1c expression.

CompoundCell LineTreatmentTargetMeasured EffectReference
10-oxo-12(Z),15(Z)-ODEHepG2LXR agonist T0901317SREBP-1c mRNAReduction in agonist-induced mRNA expression levels[1]
Experimental Protocol: Quantification of SREBP-1c mRNA in HepG2 Cells

This protocol outlines the methodology to assess the impact of 10-oxo-ODE on LXR-agonist-induced SREBP-1c mRNA expression in human hepatoma (HepG2) cells.

  • Cell Culture and Plating:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 10-oxo-ODE in ethanol.

    • Prepare a stock solution of the LXR agonist T0901317 in DMSO.

    • On the day of the experiment, starve the cells in serum-free DMEM for 4-6 hours.

    • Pre-treat the cells with varying concentrations of 10-oxo-ODE (or vehicle control) for 1 hour.

    • Subsequently, treat the cells with a fixed concentration of T0901317 (e.g., 1 µM) for 24 hours. Include a vehicle-only control group.

  • RNA Extraction and cDNA Synthesis:

    • After the 24-hour incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA purity and concentration using a spectrophotometer.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human SREBF1 and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in SREBF1 mRNA expression, normalized to the housekeeping gene.

Potential Novel Biological Functions

While direct evidence is currently limited, the structural similarity of 10-oxo-ODE to other well-characterized oxylipins suggests it may possess additional biological functions. The following sections outline these putative roles and the experimental approaches to validate them.

Putative PPARα/γ Agonism

Structurally related keto-fatty acids are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. For instance, 9-oxo-octadecatrienoic acid activates PPARα, and 10-oxo-12(Z)-octadecenoic acid (KetoA) is a potent activator of PPARγ. It is plausible that 10-oxo-ODE could also function as a PPAR agonist.

PPAR_Pathway Oxo_ODE 10-oxo-ODE (Putative Agonist) PPAR PPARα / PPARγ Oxo_ODE->PPAR activates PPAR_RXR PPAR/RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds Target_Genes Target Genes (e.g., CPT1, Adiponectin) PPRE->Target_Genes activates transcription Metabolic_Effects Metabolic Effects (Fatty Acid Oxidation, Improved Insulin Sensitivity) Target_Genes->Metabolic_Effects leads to

Fig. 2: Putative PPAR activation pathway by 10-oxo-ODE.

Experimental Protocol: PPAR Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or COS-7.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the full-length human PPARα or PPARγ.

      • A reporter plasmid containing a firefly luciferase gene downstream of a PPAR response element (PPRE).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Use a lipofection-based reagent for transfection according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of 10-oxo-ODE.

    • Include a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control and a vehicle control (ethanol or DMSO).

    • Incubate the cells for another 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold activation relative to the vehicle control.

Potential Nrf2-ARE Pathway Activation

The α,β-unsaturated carbonyl moiety present in some oxylipins, like 10-oxo-trans-11-octadecenoic acid (KetoC), is a known activator of the Nrf2-ARE antioxidant pathway. 10-oxo-ODE possesses a similar reactive group, suggesting it may also induce cytoprotective gene expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo_ODE 10-oxo-ODE Keap1 Keap1 Oxo_ODE->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Nrf2->Ub leads to Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Fig. 3: Potential activation of the Nrf2-ARE antioxidant pathway by 10-oxo-ODE.

Experimental Protocol: Nrf2 Activation Assay

  • ARE-Luciferase Reporter Assay:

    • Transfect HepG2 cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, treat cells with 10-oxo-ODE or a known Nrf2 activator (e.g., sulforaphane) for 18-24 hours.

    • Measure dual-luciferase activity as described in the PPAR assay protocol.

  • Western Blot for Nrf2 and HO-1:

    • Treat HepG2 cells with 10-oxo-ODE for various time points (e.g., 0, 2, 4, 8 hours).

    • Prepare nuclear and cytosolic protein extracts.

    • Perform SDS-PAGE and Western blot analysis to detect Nrf2 levels in the nuclear fraction.

    • Analyze whole-cell lysates for the expression of the Nrf2 target protein, Heme Oxygenase-1 (HO-1). Use an appropriate loading control (e.g., Lamin B1 for nuclear, GAPDH for whole-cell).

Possible TRPV1 Channel Activation

10-oxo-12(Z)-octadecenoic acid (KetoA) is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in energy metabolism and nociception. Given the structural similarity, 10-oxo-ODE may also modulate TRPV1 activity.

TRPV1_Workflow Oxo_ODE 10-oxo-ODE TRPV1 TRPV1 Channel Oxo_ODE->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Cellular_Response Cellular Response (e.g., Neurotransmission, Energy Expenditure) Ca_influx->Cellular_Response triggers

Fig. 4: Hypothetical workflow of TRPV1 activation by 10-oxo-ODE.

Experimental Protocol: TRPV1 Activation via Calcium Imaging

  • Cell Culture and Transfection:

    • Culture HEK293 cells and transiently transfect them with a plasmid expressing human TRPV1.

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Calcium Imaging:

    • Wash the cells to remove excess dye and place them on the stage of a fluorescence microscope equipped with a live-cell imaging system.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing 10-oxo-ODE and record the change in intracellular calcium concentration, indicated by an increase in fluorescence intensity.

    • Use capsaicin (B1668287) as a positive control for TRPV1 activation and a non-transfected cell population as a negative control.

Conclusion and Future Directions

This compound is a microbially-derived metabolite with a confirmed role in the regulation of the LXR-SREBP-1c axis, positioning it as a molecule of interest in the study of hepatic lipogenesis and metabolic disorders. The potential for this compound to engage with other critical signaling pathways, including PPARs, Nrf2, and TRPV1, opens up exciting new avenues for research. The experimental frameworks provided in this guide offer a clear path for the validation of these novel functions and a deeper understanding of the therapeutic potential of 10-oxo-ODE. Future studies should focus on in vivo models to confirm these cellular effects and to elucidate the broader physiological impact of this intriguing oxylipin.

References

The Role of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Related Oxylipins in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A complex interplay of genetic predisposition and environmental factors, particularly diet, governs the pathophysiology of these conditions. Emerging research has identified a class of bioactive lipid molecules, known as oxylipins, derived from the oxidation of polyunsaturated fatty acids, as key regulators of metabolic homeostasis. Among these, 10-oxo-12(Z),15(Z)-octadecadienoic acid, an oxylipin produced from α-linolenic acid by the gut microbiota, is gaining attention for its potential role in modulating lipid metabolism.

This technical guide provides an in-depth overview of the current understanding of this compound and its closely related structural and functional analogs in the context of metabolic diseases. It is designed to be a comprehensive resource, detailing their mechanisms of action, summarizing quantitative data, providing detailed experimental protocols, and visualizing key pathways and workflows. It is important to note that the nomenclature in this field is not fully standardized, with various names and abbreviations used for similar molecules. This guide will clarify these distinctions where possible.

Key Bioactive Oxo-Octadecadienoic Acids in Metabolism

Several oxo-octadecadienoic acids, differing in the position of the oxo group and the configuration of double bonds, have been identified as modulators of key metabolic pathways.

  • This compound: This fatty acid is produced from α-linolenic acid by the gut bacterium Lactobacillus plantarum. Its primary known function is the regulation of lipid synthesis in hepatocytes.[1][2]

  • 9-oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid (9-oxo-OTA): Found in tomatoes, this derivative of α-linolenic acid is a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation in the liver.[3][4][5]

  • 10-oxo-12(Z)-Octadecenoic Acid (KetoA): A metabolite of linoleic acid produced by gut bacteria, KetoA has been shown to enhance energy expenditure through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7]

  • 13-oxo-9(Z),11(E),15(Z)-Octadecatrienoic Acid (13-oxo-OTA): Also present in tomatoes and other plants, this α-linolenic acid derivative is an agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis and insulin (B600854) sensitivity.[8][9][10]

Signaling Pathways and Mechanisms of Action

These oxylipins exert their metabolic effects through distinct signaling pathways, primarily involving the regulation of gene expression and ion channel activation.

Regulation of Lipogenesis via SREBP-1c

This compound has been shown to modulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in liver cells. SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By reducing the expression of SREBP-1c, this compound can potentially mitigate hepatic steatosis.[1][2]

SREBP1c_Pathway 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE SREBP-1c_mRNA SREBP-1c mRNA 10-oxo-12(Z),15(Z)-ODE->SREBP-1c_mRNA - LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR LXR->SREBP-1c_mRNA + Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SREBP-1c_mRNA->Lipogenic_Genes Triglyceride_Synthesis Triglyceride Synthesis Lipogenic_Genes->Triglyceride_Synthesis

Figure 1: Simplified pathway of SREBP-1c regulation by 10-oxo-12(Z),15(Z)-ODE.

Fatty Acid Oxidation via PPARα Activation

9-oxo-OTA and 13-oxo-ODA are potent activators of PPARα.[3][4][11][12][13] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis, thereby reducing lipid accumulation in the liver.[5]

PPARa_Pathway 9-oxo-OTA 9-oxo-OTA PPARa PPARα 9-oxo-OTA->PPARa PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes + Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Figure 2: PPARα signaling pathway activated by 9-oxo-OTA.

Adipogenesis and Glucose Uptake via PPARγ Activation

13-oxo-OTA acts as a PPARγ agonist.[9][10] PPARγ is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation. Activation of PPARγ promotes the storage of fatty acids in adipocytes, thereby improving insulin sensitivity in other tissues like muscle and liver. Furthermore, PPARγ activation leads to increased expression of genes involved in glucose uptake, such as GLUT4, and enhances the secretion of adiponectin, an insulin-sensitizing hormone.[8][10]

PPARg_Pathway 13-oxo-OTA 13-oxo-OTA PPARg PPARγ 13-oxo-OTA->PPARg PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Target_Genes Target Genes (e.g., aP2, GLUT4) PPRE->Target_Genes + Adipogenesis Adipogenesis Target_Genes->Adipogenesis Glucose_Uptake Glucose Uptake Target_Genes->Glucose_Uptake

Figure 3: PPARγ signaling pathway activated by 13-oxo-OTA.

Energy Expenditure via TRPV1 Activation

10-oxo-12(Z)-octadecenoic acid (KetoA) enhances energy metabolism by activating the TRPV1 channel.[6][7] TRPV1 is a non-selective cation channel that, when activated, leads to an influx of calcium ions. This can trigger a cascade of events, including increased noradrenaline turnover in adipose tissues, which in turn promotes the "browning" of white adipose tissue and increases the expression of uncoupling protein 1 (UCP1).[6] UCP1 dissipates the proton gradient in mitochondria, leading to thermogenesis and increased energy expenditure.

TRPV1_Pathway 10-oxo-ODA 10-oxo-ODA (KetoA) TRPV1 TRPV1 10-oxo-ODA->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Noradrenaline_Turnover Noradrenaline Turnover Ca_Influx->Noradrenaline_Turnover UCP1_Expression UCP1 Expression Noradrenaline_Turnover->UCP1_Expression + Energy_Expenditure Energy Expenditure UCP1_Expression->Energy_Expenditure

Figure 4: TRPV1-mediated enhancement of energy expenditure by 10-oxo-ODA.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of these oxo-octadecadienoic acids.

Table 1: In Vitro Receptor Activation

CompoundTargetAssayCell LineEffective Concentration / EC₅₀Fold ActivationReference
9-oxo-10(E),12(E)-ODAPPARαLuciferase ReporterMouse Primary Hepatocytes10-20 µM-[14]
13-oxo-9,11-ODAPPARαLuciferase ReporterCV-1Dose-dependent (1-30 µM)Stronger than 9-oxo-ODA[12][13]
13-oxo-9(Z),11(E),15(Z)-OTAPPARγLuciferase Reporter3T3-L1Dose-dependent (1-30 µM)Significant[9][10]
10-oxo-12(Z)-ODA (KetoA)TRPV1Calcium ImagingHEK293100 µMSelective increase in Ca²⁺[7]

Table 2: Effects on Gene Expression

CompoundTarget GeneCell LineConcentrationChange in mRNA ExpressionReference
10-oxo-12(Z),15(Z)-ODESREBP-1cHepG2-Reduces increase induced by LXR agonist[1][2]
9-oxo-10(E),12(Z),15(Z)-OTAPPARα target genesMurine Primary Hepatocytes-Induced[3][5]
13-oxo-9(Z),11(E),15(Z)-OTAPPARγ target genes3T3-L1-Induced[9][10]

Table 3: In Vivo Metabolic Effects

CompoundAnimal ModelDietDosageKey OutcomesReference
10-oxo-12(Z)-ODA (KetoA)Wild-type MiceHigh-fat0.1% w/wReduced weight gain and adipose tissue weight[7]
10-oxo-12(Z)-ODA (KetoA)KKAy Diabetic MiceHigh-fat0.1% w/wDecreased plasma glucose and triglyceride levels[7]
13-oxo-9,11-ODAKK-Ay Obese Diabetic MiceHigh-fat-Decreased plasma and hepatic triglycerides[11][12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PPARα/γ Luciferase Reporter Gene Assay

This assay quantifies the ability of a test compound to activate PPARα or PPARγ transcriptional activity in a cell-based system.

Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 Seed_Cells Seed HepG2 or CV-1 cells in 96-well plates Transfect_Plasmids Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter - Renilla control vector Seed_Cells->Transfect_Plasmids Treat_Cells Treat cells with test compounds (e.g., 0.1-100 µM) Transfect_Plasmids->Treat_Cells Lyse_Cells Lyse cells and measure luciferase activity Treat_Cells->Lyse_Cells Analyze_Data Normalize Firefly to Renilla luciferase. Calculate fold activation. Lyse_Cells->Analyze_Data

References

An In-depth Technical Guide on the Endogenous Production of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origins, biosynthesis, and physiological roles of 10-oxo-12(Z),15(Z)-octadecadienoic acid, an oxylipin with emerging therapeutic potential. Contrary to typical endogenous signaling molecules, the production of this keto fatty acid is not native to mammalian cells. Instead, it is a metabolic byproduct of gut microbiota, specifically arising from the bacterial transformation of dietary α-linolenic acid. This guide details the microbial biosynthetic pathway, the key enzymes involved, and the current understanding of its signaling mechanisms in mammals, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1). Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from biological matrices and presents available quantitative data to support further research and drug development endeavors.

Introduction: A Microbial Metabolite with Host Effects

This compound is an oxylipin that has garnered interest for its biological activities in mammalian systems.[1] While initially presumed to be an endogenous molecule, current scientific evidence indicates that its presence in mammals is dependent on the metabolic activity of the gut microbiome.[2] Specifically, gut bacteria such as Lactobacillus plantarum have been identified as producers of this keto fatty acid from the dietary omega-3 fatty acid, α-linolenic acid.[1][2] This microbial origin has significant implications for understanding its physiological roles and for the development of therapeutics targeting its pathways.

Biosynthesis: A Microbial Conversion Pathway

The "endogenous" production of this compound in the context of a mammalian host is, in fact, a xenometabolic process carried out by intestinal bacteria. The synthesis is a two-step enzymatic conversion of α-linolenic acid.

First, a microbial hydratase enzyme, often referred to as conjugated linoleic acid hydratase (CLA-HY), converts α-linolenic acid into an intermediate, 10-hydroxy-12(Z),15(Z)-octadecadienoic acid. Subsequently, a dehydrogenase, such as conjugated linoleic acid dehydrogenase (CLA-DH), oxidizes the hydroxyl group to form the final product, this compound.

While mammalian cells possess enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) that can oxygenate polyunsaturated fatty acids, there is currently no evidence to suggest that these enzymes are responsible for the direct synthesis of this compound from α-linolenic acid in mammals.[3] The production appears to be exclusively dependent on the presence of specific gut microbes.

G cluster_microbe Gut Microbiome (e.g., L. plantarum) cluster_host Host Circulation and Tissues ALA α-Linolenic Acid (Dietary Intake) HODA 10-hydroxy-12(Z),15(Z)- Octadecadienoic Acid ALA->HODA Hydratase (CLA-HY) KODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid HODA->KODA Dehydrogenase (CLA-DH) Absorption Absorption into Host Circulation KODA->Absorption

Biosynthesis of this compound by Gut Microbiota.

Signaling Pathways in Mammalian Systems

Once absorbed into the host's circulation, this compound exerts its biological effects by interacting with specific host receptors. The two primary signaling pathways identified to date are mediated by PPARγ and TRPV1.

PPARγ Activation

This compound has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. Upon binding to PPARγ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Activation of PPARγ by this microbial metabolite can lead to the induction of genes involved in adipocyte differentiation and insulin (B600854) sensitivity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid PPARg_RXR_inactive PPARγ-RXR Complex (Inactive) KODA->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR-KODA Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE (on Target Genes) PPARg_RXR_active->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Cellular_Response Adipogenesis & Improved Insulin Sensitivity Gene_Transcription->Cellular_Response

PPARγ Signaling Pathway Activated by this compound.
TRPV1 Activation

This compound is also an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in thermosensation and nociception. Activation of TRPV1 in adipose tissue has been linked to increased energy expenditure. The binding of this keto fatty acid to TRPV1 is thought to stimulate the sympathetic nervous system, leading to the "browning" of white adipose tissue and an increase in the expression of uncoupling protein 1 (UCP1), which dissipates energy as heat.[4]

G KODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid TRPV1 TRPV1 Channel (Adipose Tissue) KODA->TRPV1 Activates SNS Sympathetic Nervous System Activation TRPV1->SNS Browning Browning of White Adipose Tissue SNS->Browning UCP1 Increased UCP1 Expression Browning->UCP1 Energy Increased Energy Expenditure UCP1->Energy

TRPV1 Signaling Pathway Activated by this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for elucidating its physiological roles and therapeutic potential. The following protocol is a general guideline for the extraction and analysis of this and related oxo-fatty acids from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of this compound from Plasma

This protocol is adapted from methods used for the analysis of oxidized linoleic acid metabolites.[3]

Materials:

  • Plasma sample

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

  • Methanol (ice-cold)

  • Hexane (HPLC grade)

  • 0.2 M Sodium Hydroxide (NaOH) in methanol

  • 0.5 N Hydrochloric Acid (HCl)

  • Water/2-propanol/hexane solution with 10% (v/v) acetic acid

  • Borosilicate glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Hydrolysis:

    • Thaw frozen plasma samples on ice.

    • To a 200 µL aliquot of plasma in a borosilicate glass tube, add the internal standard.

    • For total fatty acid analysis (including esterified forms), add 200 µL of 0.2 M NaOH in methanol, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esters.

  • Liquid-Liquid Extraction:

    • After incubation, cool the tubes on ice.

    • Acidify the mixture to approximately pH 3 by adding 0.5 N HCl.

    • Add 1.0 mL of the water/2-propanol/hexane solution with acetic acid and vortex briefly.

    • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

    • Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the phases.

    • Transfer the upper organic layer (hexane) to a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the collected organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined using authentic standards.

  • Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for the specific instrument.

G Start Plasma Sample + Internal Standard Hydrolysis Alkaline Hydrolysis (Optional, for total amount) Start->Hydrolysis Extraction Liquid-Liquid Extraction (with Hexane) Hydrolysis->Extraction Evaporation Evaporation under N2 Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

General Experimental Workflow for Quantification.

Quantitative Data

Quantitative data on the levels of this compound in human biological samples is still emerging. The concentration of this metabolite is expected to be influenced by dietary intake of α-linolenic acid and the composition of an individual's gut microbiota.

Biological MatrixConditionReported ConcentrationReference
Human PlasmaPost-intervention with high α-linolenic acid dietData not yet widely available in literatureN/A
Human FecesBaselineData not yet widely available in literatureN/A
Rodent SerumHigh α-linolenic acid dietIncreased levels observed compared to control[5]

Note: The table above highlights the need for further research to establish reference ranges for this compound in human populations under various dietary and physiological conditions.

Conclusion and Future Directions

This compound represents a fascinating example of a microbe-derived metabolite with significant bioactivity in the mammalian host. Its production is contingent on the interplay between diet and the gut microbiome, highlighting a crucial axis in host-microbe interactions. The activation of key signaling pathways such as PPARγ and TRPV1 positions this molecule as a potential therapeutic agent for metabolic disorders.

For researchers and drug development professionals, future investigations should focus on:

  • Establishing a definitive lack of a direct mammalian biosynthetic pathway.

  • Developing and validating robust, standardized analytical methods for its quantification in various human biological matrices.

  • Conducting clinical studies to determine its concentration in human populations in response to dietary interventions with α-linolenic acid.

  • Further elucidating the downstream molecular targets and long-term physiological effects of its signaling pathway activation.

A deeper understanding of these aspects will be pivotal in harnessing the therapeutic potential of this unique microbial metabolite.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxidized metabolite of α-linolenic acid, placing it within the diverse class of signaling molecules known as oxylipins. These molecules are critical mediators in a host of physiological and pathological processes. Produced by gut microbiota, specifically Lactobacillus plantarum, this compound is emerging as a molecule of interest in metabolic regulation.[1][2][3] Research on closely related oxylipins suggests that these compounds can modulate key signaling pathways, such as the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is a central regulator of lipid metabolism.[4][5][6][7] The activation of PPARα can enhance fatty acid oxidation and consequently reduce lipid accumulation, indicating a potential therapeutic avenue for metabolic disorders. Furthermore, there is evidence that similar compounds can interact with other receptors, including Transient Receptor Potential Vanilloid 1 (TRPV1) and PPARγ, suggesting a complex signaling profile. The accurate and precise quantification of this compound in biological matrices is therefore essential for elucidating its biological functions and exploring its therapeutic potential.

Biological Significance and Signaling Pathway

This compound is formed from the enzymatic processing of α-linolenic acid by gut bacteria. While the direct signaling pathway of this compound is still under active investigation, the activity of the closely related isomer, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), as a potent PPARα agonist provides a strong putative mechanism.[4][5][7]

The proposed signaling cascade is as follows:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism, including those for fatty acid uptake, β-oxidation, and ketogenesis.

  • Metabolic Effects: The increased expression of these genes leads to a systemic enhancement of fatty acid catabolism, resulting in reduced triglyceride levels in both the liver and plasma.

PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus KetoC 10-oxo-12(Z),15(Z)- Octadecadienoic Acid PPARa PPARα KetoC->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Activates Transcription MetabolicEffects Increased Fatty Acid Oxidation Reduced Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: Putative PPARα signaling pathway for this compound.

Quantitative Data Summary

Currently, there is a lack of published data on the specific concentrations of this compound in biological samples. However, studies on isomeric compounds such as 9-oxo-octadecadienoic acid (9-oxoODE) and 13-oxo-octadecadienoic acid (13-oxoODE) in rat plasma provide an indication of the expected concentration range for this class of molecules.[8][9] The following table presents this related data to serve as a reference for researchers.

AnalyteBiological MatrixSpeciesConcentration (nmol/L)Analytical MethodReference
9-oxoODEPlasmaRat218.1Q-TOFMS[8][9]
13-oxoODEPlasmaRat57.8Q-TOFMS[8][9]

Experimental Protocols

The analysis of oxylipins such as this compound in biological samples is challenging due to their low endogenous concentrations and potential for ex vivo formation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for accurate and sensitive quantification.

Experimental Workflow

Experimental_Workflow SampleCollection Biological Sample Collection (Plasma, Tissue, Cells) InternalStandard Addition of Internal Standard (e.g., d4-10-oxo-ODE) SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from methods for similar oxylipins and is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a stable isotope-labeled analog)

  • Methanol (B129727), HPLC grade

  • Hexane, HPLC grade

  • 2-Propanol, HPLC grade

  • Acetic acid, glacial

  • Deionized water

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture for 30 seconds.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., methanol/water, 50:50 v/v).

Protocol 2: Solid-Phase Extraction (SPE) from Cell Culture Media or Lysate

This protocol is suitable for cleaner sample extracts and can be used for cell culture media or cell lysates.

Materials:

  • Cell culture medium or cell lysate

  • Internal Standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Isopropanol, HPLC grade

  • Formic acid

  • Ammonium (B1175870) bicarbonate

  • Glycerol

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

  • SPE manifold

  • Nitrogen gas

Procedure:

  • To 1 mL of cell culture medium or lysate, add 10 µL of the internal standard solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 85:15 (v/v) 200 µM ammonium bicarbonate:methanol.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 85:15 (v/v) 200 µM ammonium bicarbonate:methanol, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 50:50 (v/v) acetonitrile:isopropanol containing 5% formic acid into a tube containing 30 µL of 10% aqueous glycerol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of oxylipins.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v)

  • Gradient: A typical gradient would start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 30% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) for this compound will be its [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of 293.2. Product ions (Q3) will result from the fragmentation of the precursor ion. Based on the fragmentation of similar oxo-octadecadienoic acids, characteristic product ions are expected from cleavage adjacent to the keto group. It is crucial to optimize the collision energy for each transition to achieve maximum sensitivity.

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)
10-oxo-12(Z),15(Z)-ODE293.2To be determined empiricallyTo be optimized
Internal Standard (e.g., d4-10-oxo-ODE)297.2To be determined empiricallyTo be optimized

Note: The specific product ions and optimal collision energies must be determined by infusing a standard of this compound into the mass spectrometer.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the analysis of this compound in biological samples. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification, which is paramount for elucidating the role of this emerging bioactive lipid in health and disease. These detailed methodologies are intended to be a valuable resource for researchers in the fields of lipidomics, drug discovery, and biomedical research, enabling further exploration into the metabolic significance of this gut microbiota-derived metabolite.

References

Application Note and Protocol: Quantification of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxidized metabolite of α-linolenic acid, belonging to the diverse class of signaling molecules known as oxylipins.[1] These molecules are implicated in a variety of physiological and pathological processes. Notably, related oxo-octadecadienoic acids have been identified as potent agonists of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, and may also be involved in energy metabolism through activation of transient receptor potential vanilloid 1 (TRPV1).[2][3] This activity suggests their potential role in metabolic diseases and as therapeutic targets.

Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological function and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideally suited for this purpose.[2] This application note provides a detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS.

Biological Significance and Signaling Pathway

This compound is produced from α-linolenic acid by gut bacteria such as L. plantarum.[1] As a potential PPARα agonist, it may play a role in regulating the expression of genes involved in fatty acid oxidation.[2] Upon binding, PPARα can form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription and leading to an increase in the catabolism of fatty acids.

PPARa_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 10_Keto_ODiA_ext 10-oxo-12(Z),15(Z)- Octadecadienoic Acid 10_Keto_ODiA_int 10-oxo-12(Z),15(Z)- Octadecadienoic Acid 10_Keto_ODiA_ext->10_Keto_ODiA_int PPARa PPARα 10_Keto_ODiA_int->PPARa Binds PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Dimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Gene Target Gene (e.g., CPT1) Transcription Transcription PPRE->Transcription Transcription->Target_Gene Regulates Expression

Figure 1: Putative PPARα Signaling Pathway for this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of LC-MS/MS methods for the analysis of oxo-octadecadienoic acids. The data presented is based on methods developed for the closely related isomer, 9-oxo-10(E),12(Z)-octadecadienoic acid, and is expected to be comparable for this compound.[4]

Table 1: Method Detection and Quantification Limits

ParameterExpected Value
Limit of Detection (LOD)0.4 ppb
Limit of Quantification (LOQ)1.0 ppb

Table 2: Linearity and Recovery

ParameterExpected Range
Linearity Range1.0 - 100.0 ppb
Correlation Coefficient (R²)> 0.9990
Recovery87% - 120%
Precision (RSD)< 7%

Experimental Protocols

The following protocols provide a general framework for the quantification of this compound in biological matrices. Optimization may be required for specific sample types and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is designed for the extraction of oxylipins from plasma or serum, removing proteins and phospholipids (B1166683) that can cause ion suppression and interfere with LC-MS/MS analysis.

  • Sample Thawing and Internal Standard Spiking:

    • Thaw plasma/serum samples on ice.

    • To 250 µL of plasma/serum in a polypropylene (B1209903) tube, add 5 µL of an internal standard (IS) solution (e.g., 100 nM of a deuterated analog like 15(S)-HETE-d8).

    • Add antioxidants (e.g., 0.2 mg BHT/EDTA) to prevent degradation of the analyte.

  • Protein Precipitation:

    • Add 750 µL of ice-cold methanol (B129727) to the sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction:

    • Condition an Oasis HLB SPE cartridge (60 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

    • Elute the oxylipins with 2 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% acetic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following LC-MS/MS parameters are a starting point and should be optimized for the specific instrument used.

Table 3: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile:Methanol (84:16) with 0.1% Acetic Acid
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 15% B to 95% B over 20 minutes, followed by a re-equilibration step

Table 4: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 5: Proposed MRM Transitions

Note: The exact product ions for this compound should be determined by infusing a standard. The transitions below are proposed based on the known fragmentation of the isomeric 9-oxo-ODE.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
10-oxo-12(Z),15(Z)-ODiA 293.2To be determinedTo be optimized
Proposed Product Ion 1293.2113.1 (from cleavage of the C9-C10 bond)~15-25
Proposed Product Ion 2293.2153.1 (from cleavage of the C10-C11 bond)~10-20
Internal Standard (e.g., 15(S)-HETE-d8) 327.2226.2~20-30

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample add_is Add Internal Standard and Antioxidants start->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge_precip Centrifugation precipitate->centrifuge_precip spe Solid-Phase Extraction (Oasis HLB) centrifuge_precip->spe Supernatant elute Elution (Methanol) spe->elute dry Evaporation (Nitrogen Stream) elute->dry reconstitute Reconstitution dry->reconstitute final_sample Sample for Analysis reconstitute->final_sample lc_injection LC Injection final_sample->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Figure 2: General Experimental Workflow for Quantification of this compound.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantification of this compound in various biological matrices. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate measurement, which is essential for elucidating the role of this oxylipin in health and disease. The detailed methodologies and expected performance data presented herein will be a valuable resource for researchers in the fields of lipidomics, drug discovery, and biomedical research.

References

Application Notes and Protocols for the UPLC/TOF-MS Analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 10-oxo-12(Z),15(Z)-octadecadienoic acid, an oxidized fatty acid (oxylipin) derived from α-linolenic acid. While specific quantitative data for this particular isomer is limited in current literature, this guide furnishes a robust UPLC/TOF-MS methodology adapted from established protocols for closely related isomers.

Introduction

This compound is an oxylipin of growing interest due to its potential biological activities. It is produced from the essential omega-3 fatty acid, α-linolenic acid, by gut microbiota such as Lactobacillus plantarum.[1] Research on analogous oxidized fatty acids suggests its involvement in key signaling pathways that regulate metabolism and sensation. For instance, the closely related metabolite, 10-oxo-12(Z)-octadecenoic acid, has been shown to enhance energy metabolism through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] Given the structural similarity, this compound is a compelling target for research in metabolic diseases, inflammatory processes, and drug development.

Accurate and sensitive quantification of this analyte in biological matrices is crucial for elucidating its physiological and pathological roles. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF-MS) offers the requisite specificity and sensitivity for this purpose.

Quantitative Data Summary

As of late 2025, specific quantitative data for this compound in biological matrices is not extensively reported. However, the following tables summarize the concentrations of its well-characterized isomers, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which can serve as a reference for expected concentration ranges and tissue distribution.

Table 1: Concentration of 9-oxo-ODA and 13-oxo-ODA in Tomato Fruit Tissues

Tomato Tissue9-oxo-ODA Concentration (µg/g of tissue weight)13-oxo-ODA Concentration (µg/g of tissue weight)Total oxo-ODAs (µg/g of tissue weight)
Peel~0.2Not specified individually~0.2[3]
Sarcocarp~0.1Not specified individually~0.1[3]
Gelatinous Tissue~0.002Not specified individually~0.002[3]

Note: Data is for the 'Momotaro' tomato variety and can be influenced by cultivar, ripeness, and processing.

Table 2: Concentration of Oxidized Linoleic Acid Metabolites in Rat Plasma

AnalyteMean Concentration (nmol/L)
9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE)57.8[4]
13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE)123.2[4]
9-oxo-10E,12Z-octadecadienoic acid (9-oxo-ODE)218.1[4]
13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE)57.8[4]

Experimental Protocols

The following protocols are recommended for the extraction and analysis of this compound and should be optimized for the specific instrumentation and matrix used.

Protocol 1: Extraction from Plasma/Serum

This protocol is adapted from methods for other oxidized linoleic acid metabolites.[5]

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., a deuterated analog like 10-oxo-12(Z)-Octadecenoic Acid-d5)

  • 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)

  • Hexane

  • Methanol/water for reconstitution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard solution.

  • Add 1.0 mL of the 10% acetic acid in water/2-propanol/hexane solution.

  • Vortex briefly to mix.

  • Add 2.0 mL of hexane.

  • Cap the tube and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper organic (hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of solvent (e.g., 100 µL of methanol/water, 85:15, v/v) for UPLC-MS analysis.

Protocol 2: UPLC/TOF-MS Analysis

The following parameters are a starting point and are based on established methods for oxylipin analysis.[6][7]

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC I-Class)

  • TOF Mass Spectrometer (e.g., Waters Xevo G2-XS QToF)

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm)

UPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 300 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • Gradient:

    • 0-4 min: 30-50% B

    • 4-14 min: 50-85% B

    • 14-17 min: Hold at 99% B

    • 17-20 min: Return to 30% B and equilibrate

TOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.0 - 3.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 500 - 650°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 1000 L/h

  • Acquisition Range: m/z 50-1000

  • Target Ion (for this compound): [M-H]⁻ at m/z 293.21

Note: Instrument parameters should be optimized to achieve the best sensitivity and peak shape for the analyte and internal standard.

Signaling Pathways and Visualizations

Biosynthesis and Proposed Signaling of this compound

This compound is formed from α-linolenic acid, an essential omega-3 fatty acid. This conversion is facilitated by enzymes produced by gut microbiota.[1] While its full range of biological activities is still under investigation, a closely related analog, 10-oxo-12(Z)-octadecenoic acid, has been identified as a potent activator of the TRPV1 channel.[2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the sensation of heat and pain, as well as in the regulation of energy metabolism. Activation of TRPV1 leads to an influx of calcium ions, triggering downstream signaling cascades. In the context of energy metabolism, this activation in adipose tissue can enhance noradrenaline turnover and upregulate genes associated with brown adipocyte function, such as uncoupling protein 1 (UCP1), leading to increased energy expenditure.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC/TOF-MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection separation UPLC Separation (C18 Column) injection->separation detection TOF-MS Detection (Negative ESI) separation->detection data_proc Data Processing (Quantification) detection->data_proc

Caption: Experimental workflow for UPLC/TOF-MS analysis.

trpv1_signaling cluster_precursor Biosynthesis cluster_activation TRPV1 Activation and Downstream Effects ala α-Linolenic Acid gut_bacteria Gut Microbiota (e.g., L. plantarum) ala->gut_bacteria target_molecule 10-oxo-12(Z),15(Z)- Octadecadienoic Acid gut_bacteria->target_molecule trpv1 TRPV1 Channel target_molecule->trpv1 ca_influx Ca²⁺ Influx trpv1->ca_influx downstream Downstream Signaling (e.g., in Adipose Tissue) ca_influx->downstream noradrenaline ↑ Noradrenaline Turnover downstream->noradrenaline ucp1 ↑ UCP1 Gene Expression downstream->ucp1 energy_exp ↑ Energy Expenditure noradrenaline->energy_exp ucp1->energy_exp

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid, also known as 10-KODE, is an oxidized lipid metabolite derived from α-linolenic acid. As a member of the oxylipin family, 10-KODE is of increasing interest to researchers in various fields, including inflammation, metabolic disorders, and drug discovery, due to its potential signaling roles. Accurate and robust analytical methods are crucial for elucidating its biological functions and for its potential development as a therapeutic agent or biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of oxylipins like 10-KODE in complex biological matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis of 10-KODE, including detailed experimental protocols and data interpretation guidelines. The information presented herein is intended to assist researchers in developing and validating their own analytical methods for this important lipid mediator.

Data Presentation

The quantitative analysis of this compound by LC-MS/MS is typically performed in negative ion mode using multiple reaction monitoring (MRM). The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The following table summarizes the key mass spectrometric parameters for the analysis of 10-KODE.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Mode
This compound (10-KODE)293.2Fragment ions to be determined from experimental dataOptimized experimentallyNegative

Note: The specific product ions and optimal collision energies should be determined empirically on the instrument being used. A full scan product ion spectrum is recommended to identify the most abundant and specific fragment ions for MRM method development. A previously reported MS/MS analysis of 10-KODE showed a precursor ion at m/z 293.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol describes a liquid-liquid extraction procedure suitable for the recovery of 10-KODE from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., deuterated 10-KODE or a structurally similar oxylipin)

  • Methanol (B129727) (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample in a centrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new centrifuge tube.

  • Acidify the supernatant to approximately pH 3-4 by adding 5 µL of formic acid.

  • Add 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 7-10) one more time and combine the hexane fractions.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of 10-KODE.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions: As determined in the data presentation section.

Visualizations

Signaling Pathways

While the direct signaling pathways of this compound are still under active investigation, studies on structurally similar oxo-octadecadienoic acids suggest potential involvement in the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Transient Receptor Potential Vanilloid 1 (TRPV1).

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 10_KODE 10-oxo-12(Z),15(Z)- Octadecadienoic Acid PPARa PPARα 10_KODE->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Genes (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Transcription

Caption: Proposed PPARα signaling pathway for 10-KODE.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10_KODE 10-oxo-12(Z),15(Z)- Octadecadienoic Acid TRPV1 TRPV1 Channel 10_KODE->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Proposed TRPV1 signaling pathway for 10-KODE.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Liquid-Liquid Extraction (Protocol 1) Sample->Extraction LC_Separation LC Separation (Protocol 2) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for 10-KODE analysis.

References

Application Notes and Protocols for the NMR-Based Structure Elucidation of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 10-oxo-12(Z),15(Z)-octadecadienoic acid. The protocols outlined below detail the necessary steps from sample preparation to advanced 2D NMR data analysis, enabling unambiguous confirmation of the molecular structure.

Introduction

This compound is an oxylipin, a class of oxidized fatty acids that play significant roles in various biological processes. Accurate structural determination is paramount for understanding its biological function and for its potential application in drug development. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. This document outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.

Predicted NMR Data

Due to the limited availability of published, fully assigned NMR data for this compound, the following tables present predicted chemical shifts. These predictions are based on established NMR principles for fatty acids and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts
PositionPredicted ¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
1---
22.35t7.5
31.63p7.5
4-71.25-1.40m-
81.58p7.4
92.55t7.4
10---
113.15d7.3
125.40ddt10.8, 7.3, 1.2
135.55ddt10.8, 7.5, 1.2
142.80dt7.5, 5.6
155.35ddt10.9, 7.5, 1.1
165.45ddt10.9, 7.2, 1.1
172.05q7.2
180.97t7.5

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts
PositionPredicted ¹³C Chemical Shift (ppm)
1179.5
234.1
324.7
4-729.0-29.5
823.9
942.8
10210.1
1149.5
12123.5
13132.0
1425.6
15128.3
16130.5
1720.6
1814.3

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced signal resolution, especially for exchangeable protons (e.g., carboxylic acid proton), deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or samples prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

    • Pulse Program: Standard HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ and CH₂ signals.

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 220-250 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 32-64.

Data Analysis and Structure Elucidation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to confirm the structure of this compound.

G A 1. Acquire 1D NMR Spectra (¹H and ¹³C) B 2. Initial Assignments - Identify key functional groups (Carboxylic acid, Ketone, Alkenes) A->B C 3. Acquire 2D COSY Spectrum B->C D 4. Trace Spin Systems - Identify coupled protons (e.g., C2-C9, C11-C18) C->D E 5. Acquire 2D HSQC Spectrum D->E F 6. Correlate ¹H and ¹³C Signals - Assign carbons with attached protons E->F G 7. Acquire 2D HMBC Spectrum F->G H 8. Connect Spin Systems - Use long-range correlations to link fragments - Confirm positions of ketone and double bonds G->H I 9. Stereochemical Assignment - Analyze coupling constants (J-values) of olefinic protons for Z/E configuration H->I J 10. Final Structure Confirmation I->J

Caption: Workflow for NMR-based structure elucidation.

Interpreting the Spectra: A Step-by-Step Guide

  • ¹H NMR Analysis:

    • The downfield region (δ > 5.0 ppm) will contain signals for the four olefinic protons (H-12, H-13, H-15, H-16). The characteristic coupling constants will be crucial for determining the Z stereochemistry.

    • The signal around δ 3.15 ppm, a doublet, is characteristic of the methylene (B1212753) protons adjacent to the ketone and a double bond (H-11).

    • The triplet at approximately δ 2.55 ppm corresponds to the methylene group alpha to the ketone (H-9).

    • The triplet at δ 2.35 ppm is characteristic of the methylene group alpha to the carboxylic acid (H-2).

    • The upfield region will contain signals for the remaining methylene groups and the terminal methyl group (H-18).

  • ¹³C NMR Analysis:

    • The downfield signal around δ 210.1 ppm is indicative of the ketone carbonyl carbon (C-10).

    • The signal at approximately δ 179.5 ppm corresponds to the carboxylic acid carbonyl carbon (C-1).

    • The four signals in the range of δ 123-132 ppm are attributed to the olefinic carbons (C-12, C-13, C-15, C-16).

    • The remaining signals in the upfield region correspond to the aliphatic carbons.

  • 2D NMR Analysis:

    • COSY: This experiment will show correlations between adjacent protons, allowing for the tracing of the carbon chain. For instance, a cross-peak between the signals at δ 2.35 (H-2) and δ 1.63 (H-3) will be observed. Similarly, the entire chain from H-11 to H-18 can be traced.

    • HSQC: This spectrum will link each proton signal to its directly attached carbon signal, confirming the assignments made from the 1D spectra.

    • HMBC: This is the key experiment for confirming the overall structure. Long-range correlations will be observed that connect the different spin systems. For example, the protons at H-9 (δ 2.55) and H-11 (δ 3.15) should show a correlation to the ketone carbon at C-10 (δ 210.1). The olefinic protons will show correlations to adjacent carbons, confirming the positions of the double bonds.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in the NMR data that lead to the final structure confirmation.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations Carboxyl_¹³C ¹³C: ~179 ppm (C1) HMBC_C1 HMBC: H2, H3 to C1 Carboxyl_¹³C->HMBC_C1 Ketone_¹³C ¹³C: ~210 ppm (C10) HMBC_C10 HMBC: H9, H11 to C10 Ketone_¹³C->HMBC_C10 Olefinic_¹H ¹H: 5.3-5.6 ppm (H12,13,15,16) HMBC_Olefin HMBC: Olefinic ¹H to adjacent C Olefinic_¹H->HMBC_Olefin Alpha_Keto_¹H ¹H: ~2.55 ppm (H9) Alpha_Keto_¹H->HMBC_C10 Alpha_Acid_¹H ¹H: ~2.35 ppm (H2) Alpha_Acid_¹H->HMBC_C1 COSY_Chain COSY: Trace H2-H9 and H11-H18 Structure Confirmed Structure: This compound COSY_Chain->Structure HMBC_C1->Structure HMBC_C10->Structure HMBC_Olefin->Structure

Caption: Logical connections from NMR data to structure.

By systematically applying these protocols and data interpretation strategies, researchers can confidently elucidate and confirm the structure of this compound. This detailed structural information is a critical foundation for further studies into its biological activity and therapeutic potential.

Application Notes and Protocols for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin metabolite derived from the enzymatic processing of α-linolenic acid. Notably, it is produced by the gut bacterium Lactobacillus plantarum.[1][2] This compound has garnered research interest due to its biological activity, particularly its role in lipid metabolism. Evidence suggests that this compound can modulate the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[1][2] These application notes provide a comprehensive overview of the synthesis and purification of this oxylipin, along with detailed experimental protocols and its known biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₀O₃[1][2]
Molecular Weight 294.4 g/mol [1][2]
CAS Number 1036406-73-1[1][2]
Appearance Solid[3]
Purity (commercial) ≥98%[1][2]
Solubility Soluble in ethanol (B145695)[1][2]
Storage -20°C[2]

Synthesis of this compound

While a detailed chemical synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient route involves a two-step enzymatic cascade utilizing lipoxygenase (LOX) and hydroperoxide lyase (HPL). This method mirrors the natural biosynthetic pathways of similar oxylipins.[4][5][6]

Proposed Enzymatic Synthesis Workflow

G cluster_synthesis Enzymatic Synthesis alpha_Linolenic_Acid α-Linolenic Acid Hydroperoxide_Intermediate 13(S)-Hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic Acid (13-HPOT) alpha_Linolenic_Acid->Hydroperoxide_Intermediate Oxygenation Lipoxygenase Lipoxygenase (LOX) Lipoxygenase->Hydroperoxide_Intermediate Final_Product This compound Hydroperoxide_Intermediate->Final_Product Cleavage Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Hydroperoxide_Lyase->Final_Product

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is a general guideline and may require optimization based on the specific enzymes and equipment used.

Materials:

Procedure:

  • Substrate Preparation: Dissolve α-linolenic acid in a minimal amount of ethanol and then dilute with borate buffer (pH 9.0) to the desired final concentration (e.g., 1-10 mM).

  • Lipoxygenase Reaction:

    • Equilibrate the substrate solution to the optimal temperature for LOX-1 (typically 4-25°C).

    • Add LOX-1 to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

    • Gently stir the reaction mixture and monitor the formation of the hydroperoxide intermediate using UV spectrophotometry (absorbance at 234 nm) or thin-layer chromatography (TLC).

    • The reaction is typically complete within 1-2 hours.

  • Hydroperoxide Lyase Reaction:

    • Once the formation of the hydroperoxide is confirmed, add HPL to the reaction mixture.

    • Continue to stir the mixture at room temperature. The cleavage reaction is generally rapid.

    • Monitor the disappearance of the hydroperoxide and the formation of the oxo-acid by TLC or LC-MS.

  • Extraction of the Product:

    • Acidify the reaction mixture to pH 3-4 with HCl.

    • Extract the product with an equal volume of ethyl acetate three times.

    • Pool the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and enzyme residues. A two-step purification process involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is recommended for obtaining a high-purity product.

Purification Workflow

G cluster_purification Purification Workflow Crude_Extract Crude Extract SPE Solid-Phase Extraction (SPE) (C18 cartridge) Crude_Extract->SPE Partially_Purified Partially Purified Fraction SPE->Partially_Purified HPLC Reverse-Phase HPLC (C18 column) Partially_Purified->HPLC Pure_Product Pure 10-oxo-12(Z),15(Z)- Octadecadienoic Acid HPLC->Pure_Product

Caption: A two-step workflow for the purification of this compound.

Experimental Protocol: Purification

1. Solid-Phase Extraction (SPE)

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 5% methanol in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10-20% methanol in water) to remove polar impurities.

  • Elution: Elute the desired compound with a higher concentration of organic solvent (e.g., 80-100% methanol or ethyl acetate).

  • Drying: Evaporate the solvent from the eluted fraction.

2. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly used. The exact gradient should be optimized.

  • Detection: UV detection at a wavelength corresponding to the chromophore of the oxo-acid (typically around 210-230 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Final Step: Pool the pure fractions and evaporate the solvent to obtain the purified product.

Analytical Characterization

The identity and purity of the synthesized and purified this compound should be confirmed by analytical techniques.

Analytical TechniqueExpected Results
Mass Spectrometry (MS) The negative ion mode should show a prominent ion corresponding to [M-H]⁻ at m/z 293.2.
¹H-NMR Spectroscopy The spectrum should show characteristic signals for the olefinic protons of the Z,Z-diene system, the protons adjacent to the ketone, and the terminal methyl group.
¹³C-NMR Spectroscopy The spectrum should show a signal for the carboxylic acid carbon, the ketone carbonyl carbon, and the olefinic carbons.
HPLC A single sharp peak should be observed under the optimized chromatographic conditions, indicating high purity.

Biological Activity and Signaling Pathway

This compound has been shown to reduce the mRNA expression levels of SREBP-1c in HepG2 cells.[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By downregulating SREBP-1c, this oxylipin can potentially inhibit de novo lipogenesis.

SREBP-1c Regulatory Pathway

G cluster_pathway SREBP-1c Signaling Pathway Oxo_Acid 10-oxo-12(Z),15(Z)- Octadecadienoic Acid SREBP1c_mRNA SREBP-1c mRNA Oxo_Acid->SREBP1c_mRNA Inhibition SREBP1c_Protein SREBP-1c Protein (precursor) SREBP1c_mRNA->SREBP1c_Protein Translation Nuclear_SREBP1c Nuclear SREBP-1c (active form) SREBP1c_Protein->Nuclear_SREBP1c Activation Lipogenic_Genes Lipogenic Gene Expression Nuclear_SREBP1c->Lipogenic_Genes Upregulation Lipogenesis De Novo Lipogenesis Lipogenic_Genes->Lipogenesis

Caption: The inhibitory effect of this compound on the SREBP-1c pathway.

Conclusion

These application notes provide a framework for the synthesis, purification, and biological investigation of this compound. The proposed enzymatic synthesis offers a potentially efficient and stereospecific route to this molecule. The detailed purification and analytical protocols will aid researchers in obtaining and characterizing this compound for further studies into its biological functions and therapeutic potential, particularly in the context of metabolic disorders.

References

Application Notes and Protocols for the Extraction of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid from Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid (10-oxo-ODA) is an oxidized metabolite of α-linolenic acid produced by gut microbiota, such as Lactobacillus plantarum.[1] As a member of the oxylipin family, this molecule is gaining interest for its potential roles in host metabolism and signaling pathways. Accurate quantification of 10-oxo-ODA in complex biological matrices like feces is crucial for understanding its physiological and pathophysiological significance. This document provides a detailed protocol for the extraction of 10-oxo-ODA from fecal samples for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The methodology is based on established principles for oxylipin analysis from biological samples, combining homogenization, protein precipitation, and solid-phase extraction (SPE) for sample cleanup and concentration.[2][3]

Signaling and Workflow Diagrams

The following diagrams illustrate the known signaling pathways of related oxo-octadecadienoic acids and the experimental workflow for the extraction protocol.

signaling_pathway *Activation of PPARα by 9-oxo-ODA has been demonstrated. **Activation of TRPV1 by 10-oxo-12(Z)-octadecenoic acid has been shown. ***Modulation of NRF2 and GPCR by 10-oxo-cis-6,trans-11-octadecadienoic acid has been reported. cluster_gut Gut Lumen cluster_cell Host Cell alpha-Linolenic Acid alpha-Linolenic Acid Gut Microbiota Gut Microbiota alpha-Linolenic Acid->Gut Microbiota Metabolism 10-oxo-ODA 10-oxo-ODA Gut Microbiota->10-oxo-ODA PPARalpha PPARalpha 10-oxo-ODA->PPARalpha Activates* TRPV1 TRPV1 10-oxo-ODA->TRPV1 Activates** NRF2 Pathway NRF2 Pathway 10-oxo-ODA->NRF2 Pathway Modulates*** GPCR Signaling GPCR Signaling 10-oxo-ODA->GPCR Signaling Modulates*** Metabolic Regulation Metabolic Regulation PPARalpha->Metabolic Regulation TRPV1->Metabolic Regulation Anti-inflammatory Response Anti-inflammatory Response NRF2 Pathway->Anti-inflammatory Response GPCR Signaling->Anti-inflammatory Response

Caption: Signaling pathways of 10-oxo-ODA and related metabolites.

extraction_workflow Fecal Sample Collection Fecal Sample Collection Homogenization Homogenization Fecal Sample Collection->Homogenization Add antioxidant & internal standard Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation e.g., in methanol (B129727) Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Supernatant Collection->Solid-Phase Extraction (SPE) Condition, Load, Wash, Elute Drying Drying Solid-Phase Extraction (SPE)->Drying Under nitrogen stream Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Experimental workflow for 10-oxo-ODA extraction from feces.

Experimental Protocol

This protocol describes the extraction of 10-oxo-ODA from fecal samples for LC-MS/MS analysis. It is crucial to perform all steps at low temperatures (on ice) and use antioxidants to prevent the degradation and artificial formation of oxylipins.[3]

Materials and Reagents:

  • Fecal sample

  • Internal Standard (IS): e.g., d4-9-HODE or other deuterated analog

  • Antioxidant solution: 0.2 mg/mL Butylated hydroxytoluene (BHT) in methanol

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Potassium hydroxide (B78521) (KOH)

  • Milli-Q water

  • Solid-Phase Extraction (SPE) cartridges: e.g., Oasis HLB (60 mg)[4]

  • Centrifuge tubes

  • Homogenizer

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed centrifuge tube.

    • Add 10 µL of antioxidant solution (BHT) and 10 µL of the internal standard solution.

    • Add 1 mL of cold methanol and homogenize the sample thoroughly.

    • For the analysis of total 10-oxo-ODA (free and esterified), a hydrolysis step is required. After homogenization, add 100 µL of 0.6 M potassium hydroxide in methanol/water (75/25, v/v) and incubate at 60°C for 30 minutes.[5][6] Cool the sample on ice before proceeding.

  • Protein Precipitation:

    • After homogenization (and hydrolysis, if performed), add 2 volumes of a water-miscible organic solvent like methanol or isopropanol.[3][6]

    • Vortex the sample vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) with 1 column volume of ethyl acetate, followed by 2 column volumes of methanol, and finally 2 column volumes of SPE buffer (0.1% acetic acid, 5% methanol in Milli-Q water).[4]

    • Loading: Acidify the supernatant from step 2 with acetic acid to a pH between 4 and 6.[4] Dilute the sample with Milli-Q water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 column volumes of SPE buffer to remove interfering substances.[4]

    • Drying: Dry the cartridge under a gentle stream of nitrogen or vacuum for approximately 20 minutes. Note that excessive drying can lead to the artificial formation of some oxylipins.[5]

    • Elution: Elute the oxylipins with 0.5 mL of methanol followed by 1.5 mL of ethyl acetate.[4]

  • Drying and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of cold methanol or a suitable solvent compatible with the LC-MS system.[4]

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

AnalyteMatrixConcentration Range (nmol/L)Method of QuantificationReference
9-HODERat Plasma57.8 - 84.0Q-TOFMS[7]
13-HODERat Plasma123.2 - 138.6Q-TOFMS[7]
9-oxoODERat Plasma218.1 - 263.0Q-TOFMS[7]
13-oxoODERat Plasma57.8 - 69.5Q-TOFMS[7]
10-oxo-ODA Human Feces To be determined LC-MS/MS N/A

Note: HODE = hydroxy-octadecadienoic acid; oxoODE = oxo-octadecadienoic acid. The provided concentrations in rat plasma are for total (free and esterified) metabolites.

Conclusion

The protocol outlined above provides a robust framework for the extraction and subsequent analysis of 10-oxo-ODA from fecal samples. Adherence to the described steps, particularly regarding the use of antioxidants and maintenance of low temperatures, is critical for obtaining accurate and reproducible results. The quantification of this and other gut microbiota-derived oxylipins will be instrumental in elucidating their roles in health and disease.

References

Application Notes and Protocols for In Vitro Assays of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxidized linoleic acid metabolite that has garnered significant interest in the scientific community for its diverse biological activities. This oxylipin has been shown to play a role in various physiological processes, including metabolic regulation and inflammatory responses. Understanding the in vitro activity of this compound is crucial for elucidating its mechanisms of action and exploring its therapeutic potential. These application notes provide detailed protocols for key in vitro assays to assess the bioactivity of this compound and its isomers, along with summarized quantitative data and visual representations of relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from various in vitro assays investigating the activity of this compound and its related isomers.

Table 1: Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

CompoundAssay TypeCell Line/ModelParameterValueReference
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)Luciferase Reporter Assay-Activating Concentration10-20 µM[1]
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)Luciferase Reporter AssayCV1 cellsPPARα ActivationStronger than 9-oxo-ODA and CLA[1]
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA)Luciferase Reporter AssayMurine Primary HepatocytesPPARα ActivationSignificant[2][3]

Table 2: Anti-inflammatory Activity

CompoundAssay TypeModelParameterValueReference
(10E, 12Z, 15Z)-9-hydroxy-10, 12, 15-octadecatrienoic acid methyl esterTPA-induced mouse ear edemaMouseInhibitory Effect (IE) at 500 µg43%[4]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidTPA-induced mouse ear edemaMouseInhibitory Effect (IE) at 500 µg63%[4]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidTPA-induced mouse ear edemaMouseInhibitory Effect (IE) at 500 µg79%[4]
Related compoundsSoybean Lipoxygenase InhibitionIn vitroInhibitory Activity at 10 µg/mlYes[4]

Experimental Protocols

Peroxisome Proliferator-Activated Receptor α (PPARα) Luciferase Reporter Gene Assay

This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.

Objective: To determine if a compound can activate the PPARα signaling pathway, leading to the expression of a reporter gene (luciferase).

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα receptor and another containing a luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE). If the test compound activates PPARα, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to the PPRE, driving the expression of the luciferase gene. The amount of light produced upon the addition of a substrate is proportional to the level of PPARα activation.[1]

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1, COS-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound (test compound)

  • Positive control (e.g., GW7647, fenofibrate)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay system (lysis buffer and substrate)

  • Luminometer

Protocol:

  • Cell Seeding (Day 1): Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection (Day 2): Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

    • Remove the transfection medium and replace it with the medium containing the test compounds, positive control, or vehicle control.

    • Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay (Day 4):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the fold activation relative to the vehicle control.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is used to evaluate the topical anti-inflammatory activity of a compound.

Objective: To assess the ability of a compound to reduce inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in a mouse model.

Principle: TPA is a potent inflammatory agent that, when applied to a mouse's ear, induces a rapid and measurable edematous response.[5][6] The anti-inflammatory effect of a test compound is determined by its ability to reduce the TPA-induced swelling.

Materials:

  • Male CD-1 or Swiss mice

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound (test compound)

  • Vehicle (e.g., ethanol (B145695), acetone)

  • Positive control (e.g., indomethacin)

  • Micrometer or balance

  • Punch biopsy tool (optional)

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial thickness or weight of the mouse ears.

  • TPA and Compound Application:

    • Dissolve TPA and the test compound/positive control in a suitable vehicle.

    • Topically apply the test compound or vehicle to the inner and outer surfaces of the right ear.

    • After a short interval (e.g., 30 minutes), apply a solution of TPA to the same ear. The left ear serves as a control and receives only the vehicle.

  • Edema Measurement:

    • After a specific time period (e.g., 4-6 hours), sacrifice the mice.

    • Measure the thickness of both ears using a micrometer. Alternatively, take a standard-sized punch biopsy from each ear and weigh them.

  • Data Analysis:

    • The degree of edema is calculated as the difference in thickness or weight between the TPA-treated ear and the vehicle-treated ear.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

Soybean Lipoxygenase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

Objective: To determine the inhibitory effect of a compound on the enzymatic oxidation of linoleic acid by soybean lipoxygenase.

Principle: Soybean lipoxygenase catalyzes the oxidation of linoleic acid to form a conjugated diene hydroperoxide. This product, 13-hydroperoxyoctadecadienoic acid, has a characteristic absorbance at 234 nm. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of increase in absorbance at this wavelength.[7]

Materials:

  • Soybean lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0) or Phosphate buffer

  • This compound (test compound)

  • Positive control (e.g., quercetin, nordihydroguaiaretic acid)

  • Vehicle (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of soybean lipoxygenase in buffer.

    • Prepare a stock solution of linoleic acid. This may require initial dissolution in a small amount of ethanol and sodium hydroxide (B78521) before dilution in buffer.

    • Prepare various concentrations of the test compound and positive control in the vehicle.

  • Assay Procedure:

    • In a quartz cuvette, mix the buffer, the enzyme solution, and the test compound or vehicle.

    • Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for the control and each concentration of the test compound.

    • The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SREBP-1c mRNA Expression Assay in HepG2 Cells

This assay is used to investigate the effect of a compound on the gene expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.

Objective: To quantify the change in SREBP-1c mRNA levels in HepG2 cells following treatment with a test compound.

Principle: HepG2 cells, a human liver cancer cell line, are a common model for studying hepatic lipid metabolism. The expression of SREBP-1c mRNA can be induced by various stimuli. The effect of a test compound on this expression is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[8][9][10]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • This compound (test compound)

  • Inducer of SREBP-1c expression (e.g., LXR agonist T0901317, insulin)

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix

  • Primers for SREBP-1c and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate culture vessels until they reach a desired confluency.

    • Treat the cells with the test compound in the presence or absence of an SREBP-1c inducer for a specific duration (e.g., 24 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative RT-PCR:

    • Set up the qRT-PCR reaction with the cDNA, qRT-PCR master mix, and specific primers for SREBP-1c and the housekeeping gene.

    • Run the qRT-PCR program on a thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for SREBP-1c and the housekeeping gene.

    • Calculate the relative expression of SREBP-1c mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

TRPV1 Activation Assay using Calcium Imaging

This assay assesses the ability of a compound to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation.

Objective: To determine if a compound can induce calcium influx through the TRPV1 channel in a cell-based assay.

Principle: Activation of the TRPV1 channel leads to an influx of cations, including calcium (Ca2+), into the cell. This increase in intracellular Ca2+ concentration can be detected using fluorescent Ca2+ indicators.[1][11][12]

Materials:

  • Cell line expressing TRPV1 (e.g., HEK293 cells transfected with TRPV1) or primary sensory neurons.

  • Cell culture medium.

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound (test compound).

  • Positive control (e.g., capsaicin).

  • TRPV1 antagonist (e.g., capsazepine).

  • Fluorescence microscope or plate reader with fluorescence capabilities.

Protocol:

  • Cell Seeding: Seed the TRPV1-expressing cells onto a suitable imaging plate or coverslip.

  • Dye Loading:

    • Incubate the cells with a fluorescent Ca2+ indicator according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Baseline Measurement: Record the baseline fluorescence of the cells before adding any compounds.

  • Compound Application:

    • Add the test compound or positive control to the cells.

    • To confirm specificity, pre-incubate some cells with a TRPV1 antagonist before adding the agonist.

  • Fluorescence Measurement:

    • Immediately after adding the compound, record the change in fluorescence over time using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Quantify the change in fluorescence intensity as a measure of the increase in intracellular Ca2+ concentration.

    • Compare the response elicited by the test compound to that of the positive control and the effect of the antagonist.

Mandatory Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_oxo_ODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid PPARa PPARα 10_oxo_ODA->PPARa Binding & Activation PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex Heterodimerization RXR RXR RXR->PPARa_RXR_complex HSP HSP HSP->PPARa Dissociation PPRE PPRE PPARa_RXR_complex->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins Translation Fatty_Acid_Oxidation Fatty_Acid_Oxidation Proteins->Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Experimental_Workflow_PPARa_Assay start Start seed_cells Seed Cells (e.g., HEK293T) start->seed_cells transfect Co-transfect with PPARα and PPRE-luc Plasmids seed_cells->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with 10-oxo-12(Z),15(Z)-ODA incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (Fold Activation) measure->analyze end End analyze->end TPA_Edema_Workflow start Start acclimate Acclimate Mice start->acclimate baseline Measure Baseline Ear Thickness/Weight acclimate->baseline apply_compound Topically Apply Test Compound baseline->apply_compound apply_tpa Topically Apply TPA apply_compound->apply_tpa wait Wait 4-6 hours apply_tpa->wait measure_edema Measure Final Ear Thickness/Weight wait->measure_edema calculate Calculate % Inhibition measure_edema->calculate end End calculate->end

References

Application Notes and Protocols for Studying the Effects of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-Octadecadienoic Acid (10-oxo-ODA) is an oxidized metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid. Emerging research on related oxo-fatty acids suggests a potential role for 10-oxo-ODA in various cellular processes, including metabolic regulation and inflammation. These compounds are of increasing interest to the scientific community for their potential as signaling molecules and therapeutic agents. The following application notes provide a comprehensive guide to the cell-based assays that can be employed to investigate the biological effects of 10-oxo-ODA.

Data Presentation: Biological Activities of 10-oxo-ODA Isomers

Quantitative data for the specific this compound isomer is limited in publicly available literature. However, extensive research on closely related isomers provides valuable insights into its potential biological activities. The following tables summarize the reported effects of these related compounds, which can serve as a basis for designing experiments with 10-oxo-ODA.

Table 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

CompoundReceptorAssayCell LineEC50/EffectReference
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA)PPARαLuciferase ReporterMurine Primary HepatocytesActivation of PPARα and induction of target gene expression[1][2]
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)PPARαLuciferase ReporterNot SpecifiedPotent PPARα agonist[3]
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)PPARαLuciferase ReporterMouse Primary HepatocytesStronger PPARα activation than 9-oxo-ODA[4]

Table 2: Anti-Inflammatory and Other Activities

CompoundEffectAssayCell Line/ModelConcentration/IC50Reference
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterAnti-inflammatoryTPA-induced mouse ear inflammationIn vivo (mouse)43% inhibition at 500 µg[5][6]
10-oxo-12(Z)-octadecenoic acid (KetoA)TRPV1 ActivationCa2+ imaging, patch-clampNot SpecifiedPotent TRPV1 activator[7]
9-oxo-(10E,12E)-octadecadienoic acidCytotoxicityNot SpecifiedHeLa, SiHaIC50: 25-50 µM[8]

Signaling Pathways and Experimental Workflows

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Signaling Pathway

10-oxo-ODA and its isomers are known to be agonists of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription.

PPARa_Signaling cluster_nucleus Nucleus 10-oxo-ODA 10-oxo-ODA PPARa PPARα 10-oxo-ODA->PPARa binds RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds Target_Genes Target Genes (e.g., CPT1A, ACO) PPRE->Target_Genes activates transcription Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation) Target_Genes->Metabolic_Effects leads to

PPARα Signaling Pathway Activation by 10-oxo-ODA.
Experimental Workflow for Investigating 10-oxo-ODA Effects

A general workflow for characterizing the cellular effects of 10-oxo-ODA involves a tiered approach, starting with assessing cytotoxicity, followed by functional assays to probe specific biological activities and mechanistic studies to elucidate the underlying signaling pathways.

Experimental_Workflow start Start: 10-oxo-ODA Treatment viability Cell Viability Assay (e.g., MTT) start->viability functional Functional Assays viability->functional cytokine Cytokine Secretion (ELISA) functional->cytokine fatty_acid_uptake Fatty Acid Uptake Assay functional->fatty_acid_uptake mechanistic Mechanistic Studies functional->mechanistic end Data Analysis & Conclusion cytokine->end fatty_acid_uptake->end reporter Reporter Gene Assay (e.g., PPARα Luciferase) mechanistic->reporter western Western Blot (e.g., NF-κB pathway) mechanistic->western reporter->end western->end

General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of 10-oxo-ODA on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • Cell line of interest (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation studies)

  • Complete cell culture medium

  • 10-oxo-ODA

  • Vehicle (e.g., DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 10-oxo-ODA in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of 10-oxo-ODA. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: PPARα Luciferase Reporter Gene Assay

Objective: To quantify the ability of 10-oxo-ODA to activate PPARα transcriptional activity.[9]

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with PPREs. Cells are co-transfected with this reporter plasmid and an expression plasmid for PPARα. If 10-oxo-ODA activates PPARα, the resulting complex will bind to the PPREs and drive the expression of luciferase, which can be quantified by measuring luminescence.[9]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or mouse PPARα

  • Luciferase reporter plasmid with PPREs

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • 10-oxo-ODA

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding (Day 1): Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection (Day 2): Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment (Day 3): Prepare serial dilutions of 10-oxo-ODA and the positive control in the cell culture medium. Replace the transfection medium with the medium containing the test compounds. Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay (Day 4): Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.

Protocol 3: Measurement of Cytokine Secretion by ELISA

Objective: To determine the effect of 10-oxo-ODA on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The supernatant is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • 10-oxo-ODA

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of 10-oxo-ODA for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include appropriate controls (untreated, vehicle-treated, LPS only).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the concentration of the cytokines in the samples from the standard curve.

Protocol 4: Western Blot Analysis of NF-κB Signaling

Objective: To investigate the effect of 10-oxo-ODA on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: Western blotting is used to detect the levels of specific proteins in cell lysates. In the context of NF-κB signaling, this assay can be used to measure the phosphorylation and degradation of IκBα and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10]

Materials:

  • Cell line (e.g., RAW 264.7)

  • LPS

  • 10-oxo-ODA

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with 10-oxo-ODA and/or LPS as described in the ELISA protocol.

  • Protein Extraction: Lyse the cells with lysis buffer. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control.

Protocol 5: Fluorescent Fatty Acid Uptake Assay

Objective: To determine if 10-oxo-ODA affects the uptake of fatty acids into cells.

Principle: This assay uses a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) that is taken up by cells through fatty acid transporters. The increase in intracellular fluorescence is measured over time and is proportional to the rate of fatty acid uptake.

Materials:

  • Cell line known to take up fatty acids (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Fluorescent fatty acid analog (e.g., BODIPY FL C16)

  • 10-oxo-ODA

  • Assay buffer

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 1-2 hours.

  • Compound Treatment: Treat the cells with different concentrations of 10-oxo-ODA or known inhibitors/activators of fatty acid uptake.

  • Fatty Acid Uptake Measurement: Add the fluorescent fatty acid analog to the wells and immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/515 nm emission for BODIPY FL) in kinetic mode using a bottom-read fluorescence plate reader.

  • Data Analysis: Calculate the rate of fatty acid uptake from the slope of the fluorescence intensity versus time curve.

Practical Considerations for Working with 10-oxo-ODA

  • Solubility: Oxo-fatty acids have limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol (B145695) and then dilute it in the cell culture medium.[11] The final concentration of the solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

  • Use of a Carrier: To mimic physiological conditions and improve solubility, fatty acids can be complexed with fatty acid-free bovine serum albumin (BSA).[12] The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for each cell type and assay.

  • Stability: Polyunsaturated fatty acids and their metabolites can be susceptible to oxidation. It is advisable to store stock solutions at -80°C under an inert atmosphere (e.g., argon or nitrogen) and to prepare fresh working solutions for each experiment.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for elucidating the biological effects of this compound. By systematically evaluating its impact on cell viability, receptor activation, inflammatory responses, and metabolic pathways, researchers can gain valuable insights into the potential of this and related oxo-fatty acids as novel signaling molecules and therapeutic leads. Careful consideration of experimental design, including appropriate controls and optimization of assay conditions, will be crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Animal Models in 10-oxo-12(Z),15(Z)-Octadecadienoic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various animal models to investigate the physiological and pathological roles of 10-oxo-12(Z),15(Z)-octadecadienoic acid (10-oxo-12,15-ODE), an oxylipin produced from α-linolenic acid by gut microbiota.[1][2] This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant signaling pathways to facilitate research in metabolic diseases and inflammation.

Animal Models for Metabolic Research

High-Fat Diet (HFD)-Induced Obesity Model

This model is ideal for studying the effects of 10-oxo-12,15-ODE on diet-induced obesity, insulin (B600854) resistance, and related metabolic dysfunctions.

Experimental Protocol:

  • Animal Strain: C57BL/6J male mice, 8 weeks old.

  • Acclimation: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Diet Induction:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • HFD Group: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and metabolic syndrome.

  • Compound Administration:

    • Route: Oral administration. A voluntary oral administration method using a palatable jelly can minimize stress.[3][4]

    • Dosage: 10 µg of 10-oxo-12,15-ODE per mouse, administered three times per week.[5]

    • Vehicle: The compound can be incorporated into a small piece of jelly for voluntary consumption.

  • Key Parameters to Measure:

    • Body weight (weekly).

    • Food and water intake (weekly).

    • Fasting blood glucose and insulin levels.

    • Glucose and insulin tolerance tests.

    • Plasma and hepatic triglyceride and cholesterol levels.[6]

    • Adipose tissue weight and histology (e.g., macrophage infiltration).[5]

    • Gene expression analysis of metabolic tissues (liver, adipose tissue, muscle) for markers of fatty acid oxidation, inflammation, and adipogenesis.

Quantitative Data Summary:

Animal ModelCompound & DosageKey FindingsReference
High-Fat Diet-Fed MiceThis compound (αKetoA) (10 µ g/mouse , 3 times/week, oral)Decreased macrophage infiltration into epididymal adipose tissue.[5][5]
High-Fat Diet-Fed Obese KK-Ay Mice13-oxo-9,11-octadecadienoic acid (isomer)Decreased plasma and hepatic triglyceride levels.[6][6]
KK-Ay Diabetic Mouse Model

The KK-Ay mouse is a model of obese type 2 diabetes and is suitable for investigating the anti-diabetic and lipid-lowering effects of 10-oxo-12,15-ODE.[7]

Experimental Protocol:

  • Animal Strain: Male KK-Ay mice.

  • Acclimation: House mice individually to prevent fighting and stress-induced hyperglycemia. Provide a standard diet and water ad libitum.

  • Compound Administration:

    • Route: Dietary admixture or oral gavage.

    • Dosage: While a specific dose for 10-oxo-12,15-ODE is not established in the literature for this model, a starting point could be based on effective doses of related compounds (e.g., 0.05% - 0.2% w/w in the diet).

    • Vehicle: For oral gavage, a solution in an appropriate vehicle like corn oil or a solution in ethanol (B145695) can be used.[1][2]

  • Key Parameters to Measure:

    • Body weight.

    • Blood glucose levels.

    • Plasma insulin, triglycerides, and total cholesterol.

    • Gene expression in adipose tissue (e.g., Ucp1).[8]

    • Histological analysis of the liver for steatosis.

Quantitative Data Summary:

Animal ModelCompound & DosageKey FindingsReference
KKAy Mice10-oxo-12(Z)-Octadecenoic acid ethyl esterIncreased expression of Ucp1 in brown and white adipose tissue.[8][8]
Obese Diabetic KK-Ay Mice13-oxo-9,11-octadecadienoic acid (isomer)Decreased plasma and hepatic triglyceride levels.[6][6]

Animal Model for Inflammation Research

TPA-Induced Mouse Ear Edema Model

This acute inflammation model is useful for evaluating the anti-inflammatory properties of topically or systemically administered 10-oxo-12,15-ODE.

Experimental Protocol:

  • Animal Strain: ICR or Swiss mice.

  • Induction of Edema:

    • Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent like acetone.

    • Apply a specific amount of TPA solution (e.g., 2.5 µg in 20 µL) to the inner and outer surfaces of the mouse ear.

  • Compound Administration:

    • Topical Application: Apply 10-oxo-12,15-ODE (e.g., 500 µg in a suitable vehicle) to the ear shortly before or after TPA application.[9][10]

    • Systemic Administration: Administer the compound orally or intraperitoneally prior to TPA application.

  • Measurement of Edema:

    • After a set time (e.g., 4-6 hours), sacrifice the mice.

    • Use a cork borer to take a standard-sized punch from both the treated and untreated ears.

    • Weigh the ear punches. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Calculation of Inhibition:

    • % Inhibition = [(A - B) / A] x 100, where A is the mean ear weight difference in the control group and B is the mean ear weight difference in the treated group.

Quantitative Data Summary:

Animal ModelCompound & DosageKey FindingsReference
TPA-Induced Mouse Ear Edema(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester (related compound) (500 µ g/ear , topical)43% inhibition of ear edema.[9][10][9][10]
TPA-Induced Mouse Ear Edema(9Z,11E)-13-oxo-9,11-octadecadienoic acid (related compound) (500 µ g/ear , topical)79% inhibition of ear edema.[9][9]

Signaling Pathways and Experimental Workflows

PPARα Activation Pathway

10-oxo-12,15-ODE and its isomers are known to activate Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism.[11][12][13][14]

PPARa_Activation cluster_cell Hepatocyte Compound 10-oxo-12,15-ODE PPARa_RXR PPARα-RXR Heterodimer Compound->PPARa_RXR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Induces Transcription Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglyceride Accumulation Target_Genes->Metabolic_Effects

PPARα Signaling Pathway
TRPV1 Activation Pathway

10-oxo-12(Z)-octadecenoic acid, a closely related compound, is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in energy metabolism.[7][15]

TRPV1_Activation cluster_neuron Sensory Neuron / Adipocyte Compound 10-oxo-12,15-ODE TRPV1 TRPV1 Channel Compound->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Noradrenaline ↑ Noradrenaline Turnover Ca_Influx->Noradrenaline UCP1 ↑ UCP1 Expression in WAT Noradrenaline->UCP1 Energy_Expenditure ↑ Energy Expenditure UCP1->Energy_Expenditure HFD_Workflow Start Start: 8-week-old C57BL/6J mice Acclimation Acclimation (1 week) Start->Acclimation Diet Dietary Intervention (12-16 weeks) Acclimation->Diet Control Standard Chow Diet->Control HFD High-Fat Diet Diet->HFD Monitoring Weekly Monitoring: - Body Weight - Food Intake Diet->Monitoring Treatment Treatment Groups HFD->Treatment Vehicle Vehicle Control Treatment->Vehicle Compound 10-oxo-12,15-ODE (e.g., 10 µg/mouse, 3x/week) Treatment->Compound Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tissues Tissue Collection: - Blood (Plasma) - Liver - Adipose Tissue Endpoint->Tissues Analysis Biochemical & Molecular Analysis: - Glucose/Insulin Tolerance - Lipid Profile - Histology - Gene Expression Tissues->Analysis

References

Application Notes and Protocols for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxidized linolenic acid metabolite, an oxylipin, produced by the gut bacteria Lactobacillus plantarum from α-linolenic acid.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a research tool, focusing on its role in lipid metabolism and potential as a modulator of inflammatory pathways. Its activities are particularly relevant for research in metabolic diseases, inflammation, and drug discovery.

Physicochemical Properties and Storage

PropertyValueReference
Formal Name 10-oxo-12Z,15Z-octadecadienoic acid[1]
Synonyms 10-oxo-12(Z),15(Z)-18:2, 10-oxo-12(Z),15(Z)-ODE[1]
Molecular Formula C₁₈H₃₀O₃[1]
Formula Weight 294.4[1]
Purity ≥98%[1]
Formulation A solution in ethanol[1]
Solubility Ethanol: 1 mg/ml[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biological Activities

Regulation of Lipid Metabolism via SREBP-1c Inhibition

This compound has been shown to reduce the mRNA expression levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in HepG2 cells.[1] SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. Its inhibition is a target for therapies aimed at treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. The inhibition of SREBP-1c is often mediated through the Liver X Receptor (LXR) signaling pathway, where polyunsaturated fatty acids can act as antagonists.

SREBP1c_Inhibition_Pathway cluster_cellular Cellular 10_oxo_ODE 10-oxo-12(Z),15(Z)- Octadecadienoic Acid LXR_RXR LXR/RXR Heterodimer 10_oxo_ODE->LXR_RXR Antagonizes SREBP1c_Promoter SREBP-1c Promoter (LXRE) LXR_RXR->SREBP1c_Promoter Binds to SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Promoter->SREBP1c_mRNA Transcription Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mRNA->Lipogenic_Genes Translation & Activation

Caption: Proposed pathway for SREBP-1c inhibition.

Potential Anti-inflammatory and PPARα Agonist Activity

While direct evidence for this compound is still emerging, structurally related oxylipins have demonstrated potent anti-inflammatory effects and the ability to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] For instance, the related compound (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester has been shown to suppress TPA-induced inflammation in vivo.[3] PPARα is a key regulator of fatty acid oxidation, and its activation is a therapeutic strategy for dyslipidemia.

Experimental Protocols

Protocol 1: SREBP-1c mRNA Expression Analysis in HepG2 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on SREBP-1c mRNA expression in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • T0901317 (LXR agonist)

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (ethanol) for 1 hour.

  • Stimulation: Induce SREBP-1c expression by adding a final concentration of 1 µM T0901317 to the media and incubate for 24 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for human SREBP-1c and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative SREBP-1c mRNA expression using the ΔΔCt method.

SREBP1c_Workflow Start Start Cell_Culture Culture HepG2 Cells Start->Cell_Culture Treatment Treat with 10-oxo-ODE (or vehicle) Cell_Culture->Treatment Stimulation Stimulate with T0901317 Treatment->Stimulation RNA_Extraction Extract Total RNA Stimulation->RNA_Extraction qRT_PCR Perform qRT-PCR for SREBP-1c & Housekeeping Gene RNA_Extraction->qRT_PCR Data_Analysis Analyze Relative mRNA Expression qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for SREBP-1c expression analysis.

Protocol 2: PPARα Activation Luciferase Reporter Assay

This protocol is adapted from methods used for related oxylipins and can be used to investigate if this compound activates PPARα.[4]

Materials:

  • HEK293T or HepG2 cells

  • Opti-MEM or other suitable transfection medium

  • PPARα expression plasmid

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid

  • β-galactosidase (or other suitable control) reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection: Culture cells in a 24-well plate. Co-transfect cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a known PPARα agonist as a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Calculate the fold induction of PPARα activity relative to the vehicle control.

Quantitative Data

Currently, specific EC₅₀ or IC₅₀ values for this compound are not widely available in the public domain. The following table summarizes the available quantitative data for a closely related compound.

CompoundBiological ActivityAssayResultReference
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterAnti-inflammatoryTPA-induced mouse ear edema43% inhibition at 500 µg[3]
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterEnzyme InhibitionSoybean lipoxygenaseInhibitory activity at 10 µg/ml[3]

Conclusion

This compound is a promising research tool for investigating lipid metabolism and inflammatory processes. Its ability to modulate SREBP-1c expression suggests its potential in studies related to metabolic syndrome. Further research is warranted to fully elucidate its mechanism of action, particularly its potential effects on PPARα and other signaling pathways involved in inflammation and metabolism. The protocols provided herein offer a framework for researchers to explore the biological functions of this intriguing oxylipin.

References

Unveiling the Potential of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid, a bioactive oxylipin with emerging roles in the regulation of lipid metabolism.

Introduction

This compound is an oxidized derivative of α-linolenic acid.[1] This compound has garnered scientific interest for its potential to modulate key pathways in lipid homeostasis. Notably, it has been shown to reduce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis, in human liver cells.[2][3] This inhibitory action suggests its potential as a tool for investigating and potentially intervening in conditions characterized by dysregulated lipid metabolism.

Commercial Suppliers

This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The following table summarizes key information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurityStorage
Cayman Chemical This compound1036406-73-1C₁₈H₃₀O₃≥98%-20°C
Biomol This compound1036406-73-1C₁₈H₃₀O₃>98%-20°C
MedChemExpress This compound1036406-73-1C₁₈H₃₀O₃High PurityInformation not specified

Application Notes

Inhibition of SREBP-1c Expression

This compound has been demonstrated to reduce the increase in mRNA expression levels of the gene encoding SREBP-1c induced by the Liver X Receptor (LXR) agonist T0901317 in HepG2 cells.[2][3] LXR activation is a known mechanism for inducing SREBP-1c transcription, leading to increased lipogenesis. The ability of this compound to counteract this effect makes it a valuable tool for studying the regulation of the LXR-SREBP-1c signaling axis.

Signaling Pathway: LXR-Mediated SREBP-1c Activation and its Inhibition

LXR_SREBP1c_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR Activates LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex SREBP1c_Gene SREBP-1c Gene LXR_RXR_Complex->SREBP1c_Gene Binds to LXR Response Element (LXRE) and induces transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA Transcription SREBP1c_Protein SREBP-1c (precursor) SREBP1c_mRNA->SREBP1c_Protein Translation nSREBP1c nSREBP-1c (active) SREBP1c_Protein->nSREBP1c Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression nSREBP1c->Lipogenic_Genes Activates Transcription Lipogenesis Increased Lipogenesis Lipogenic_Genes->Lipogenesis 10_oxo_ODE 10-oxo-12(Z),15(Z)- Octadecadienoic Acid 10_oxo_ODE->SREBP1c_Gene Inhibits Transcription

Caption: LXR-SREBP-1c signaling and its inhibition.

Potential for PPARα Activation

While direct studies on this compound are ongoing, the structurally similar compound 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids. Given the structural similarities, investigating the effect of this compound on PPARα activity is a promising area of research.

Signaling Pathway: PPARα Activation

PPARa_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Oxo_FA 9-oxo-ODA or 10-oxo-12(Z),15(Z)-ODE PPARa PPARα Oxo_FA->PPARa Activates PPARa_RXR_Complex PPARα/RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes Induces Transcription FA_Oxidation Increased Fatty Acid Oxidation Target_Genes->FA_Oxidation

Caption: PPARα activation by oxo-fatty acids.

Experimental Protocols

Protocol 1: Inhibition of LXR-Induced SREBP-1c Expression in HepG2 Cells

Objective: To determine the inhibitory effect of this compound on the T0901317-induced expression of SREBP-1c in human hepatoma (HepG2) cells.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • T0901317 (LXR agonist)

  • This compound

  • DMSO (vehicle)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for SREBP-1c and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-SREBP-1 (for precursor and mature forms), anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Experimental Workflow:

SREBP1c_Workflow A 1. Seed HepG2 cells in 6-well plates B 2. Allow cells to adhere and grow to 70-80% confluency A->B C 3. Pre-treat with 10-oxo-12(Z),15(Z)-ODE or vehicle (DMSO) for 1 hour B->C D 4. Treat with T0901317 (LXR agonist) for 12-24 hours C->D E 5. Harvest cells for RNA and protein extraction D->E F 6. RNA Analysis: cDNA synthesis followed by qPCR for SREBP-1c and housekeeping gene E->F G 7. Protein Analysis: Nuclear and cytosolic fractionation, followed by Western blotting for SREBP-1 and loading controls E->G H 8. Data analysis: Quantify relative mRNA and protein expression F->H G->H

Caption: Workflow for SREBP-1c inhibition assay.

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare stock solutions of T0901317 and this compound in DMSO.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

    • Following pre-treatment, add T0901317 (e.g., 1 µM) to the respective wells. Include a vehicle-only control and a T0901317-only control.

    • Incubate the cells for 12-24 hours.

  • RNA Analysis (qPCR):

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for human SREBP-1c and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in SREBP-1c mRNA expression.

  • Protein Analysis (Western Blot):

    • Harvest the cells and perform nuclear and cytosolic fractionation.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against SREBP-1, Lamin B1 (nuclear loading control), and β-actin (cytosolic loading control).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Quantify the band intensities to determine the relative protein levels of the precursor and mature forms of SREBP-1.

Protocol 2: PPARα Luciferase Reporter Gene Assay

Objective: To assess the potential of this compound to activate PPARα transcriptional activity.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)

  • Expression plasmid for human or mouse PPARα

  • Luciferase reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Known PPARα agonist (e.g., GW7647, WY-14643) as a positive control

  • DMSO (vehicle)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle.

  • Luciferase Assay: After an additional 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of PPARα activity relative to the vehicle control.

Conclusion

This compound presents a valuable molecular tool for investigating the intricate regulation of lipid metabolism. Its demonstrated ability to inhibit LXR-induced SREBP-1c expression provides a clear avenue for studying the control of lipogenesis. Furthermore, its structural similarity to known PPARα agonists suggests a promising line of inquiry into its potential role in promoting fatty acid oxidation. The detailed protocols provided herein offer a solid foundation for researchers to explore the biological functions of this intriguing oxylipin and its potential applications in the context of metabolic diseases.

References

Application Notes and Protocols for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the handling, storage, and use of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid. Detailed protocols for its application in cell culture, specifically for studying its effects on lipid metabolism in HepG2 cells, are outlined below.

Section 1: Product Information and Handling

1.1 Chemical Properties

This compound is an oxylipin produced from α-linolenic acid by the gut bacterium Lactobacillus plantarum.[1] It is recognized for its role in regulating lipid metabolism.

PropertyValueReference
CAS Number 1036406-73-1[1]
Molecular Formula C₁₈H₃₀O₃[1]
Molecular Weight 294.4 g/mol [1]
Purity ≥98%[2]
Formulation A solution in ethanol (B145695)[1][2]
Solubility Ethanol: 1 mg/ml[1][2]

1.2 Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendationStabilityReference
Storage Temperature -20°C≥ 2 years[1]
Shipping Wet ice-[1]

1.3 Safety Precautions

Standard laboratory safety practices should be observed when handling this compound. Consult the Safety Data Sheet (SDS) for comprehensive safety information. General guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle in a well-ventilated area.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

Section 2: Experimental Protocols

2.1 Protocol for Evaluating the Effect on SREBP-1c mRNA Expression in HepG2 Cells

This protocol details a cell-based assay to investigate the effect of this compound on the mRNA expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in human liver carcinoma (HepG2) cells. The compound has been shown to reduce the increase in SREBP-1c mRNA levels induced by LXR agonists.[1][2]

Materials:

  • This compound (in ethanol)

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • T0901317 (LXR agonist)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, probes, master mix)

  • Cell culture plates (24-well or 6-well)

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in 24-well or 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound in ethanol.

    • On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1, 10, 50 µM).

    • Prepare a stock solution of the LXR agonist T0901317 in a suitable solvent (e.g., DMSO).

    • Prepare the treatment groups in serum-free DMEM:

      • Vehicle control (containing the same final concentration of ethanol and DMSO as the treatment groups).

      • T0901317 alone.

      • This compound at various concentrations.

      • T0901317 in combination with this compound at various concentrations.

  • Cell Treatment:

    • When cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.

    • Add the prepared treatment media to the respective wells.

    • Incubate the cells for a predetermined period (e.g., 24 hours).

  • RNA Extraction and qRT-PCR:

    • Following incubation, aspirate the treatment media and wash the cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Perform reverse transcription to synthesize cDNA.

    • Set up the quantitative real-time PCR (qRT-PCR) reaction using primers and probes specific for human SREBP-1c and a suitable housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in SREBP-1c mRNA expression.

Expected Outcome:

Treatment with T0901317 is expected to increase the mRNA expression of SREBP-1c. Co-treatment with this compound is expected to attenuate this increase in a dose-dependent manner.

Section 3: Signaling Pathway and Workflow Diagrams

3.1 Proposed Mechanism of Action

This compound is understood to influence lipid metabolism by modulating the expression of SREBP-1c. The following diagram illustrates the proposed logical relationship where the compound antagonizes the LXR agonist-induced upregulation of SREBP-1c transcription.

logical_relationship cluster_stimulus External Stimuli cluster_cellular_response Cellular Response in HepG2 LXR_Agonist LXR Agonist (e.g., T0901317) LXR Liver X Receptor (LXR) LXR_Agonist->LXR Activates Compound 10-oxo-12(Z),15(Z)- Octadecadienoic Acid SREBP1c_Transcription SREBP-1c Gene Transcription Compound->SREBP1c_Transcription Reduces Increase LXR->SREBP1c_Transcription Promotes SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Transcription->SREBP1c_mRNA Leads to Lipogenesis Lipogenesis SREBP1c_mRNA->Lipogenesis Promotes

Caption: Proposed mechanism of this compound action.

3.2 Experimental Workflow

The following diagram outlines the key steps of the experimental protocol described in Section 2.1.

experimental_workflow Start Start Cell_Culture Culture and Seed HepG2 Cells Start->Cell_Culture Prepare_Treatments Prepare Treatment Media (Compound, LXR Agonist, Controls) Cell_Culture->Prepare_Treatments Cell_Treatment Treat Cells (24 hours) Prepare_Treatments->Cell_Treatment RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform qRT-PCR for SREBP-1c and Housekeeping Gene cDNA_Synthesis->qRT_PCR Data_Analysis Analyze Data (ΔΔCt method) qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for SREBP-1c mRNA expression analysis.

References

Unveiling the Potential of Oxo-Octadecadienoic Acids as PPARα Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of metabolic disease, pharmacology, and drug development are gaining increasing interest in a class of oxidized fatty acids, specifically isomers of oxo-octadecadienoic acid (oxo-ODA), as potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα). These compounds, found in natural sources like tomatoes, present a promising avenue for the development of novel therapeutics for dyslipidemia and other metabolic disorders. This document provides detailed application notes and protocols for studying these PPARα agonists.

Recent scientific investigations have highlighted several key oxo-ODAs, including 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), and 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), as significant PPARα agonists.[1][2][3] While the user's initial interest was in 10-oxo-12(Z),15(Z)-octadecadienoic acid, current research strongly points towards the aforementioned isomers as the primary drivers of PPARα activation. Notably, 10-oxo-12(Z)-octadecenoic acid has been shown to activate PPARγ, another member of the PPAR family. This guide will focus on the well-documented PPARα agonism of 9-oxo-ODA, 13-oxo-ODA, and 9-oxo-OTA.

Quantitative Data Summary

The potency and efficacy of these oxo-ODAs as PPARα agonists have been evaluated using various in vitro assays. The following tables summarize the available quantitative data.

CompoundAssay TypeCell LinePotency/EfficacyReference
9-oxo-ODA PPARα ActivationNot SpecifiedActivates at 10-20 µM[4]
13-oxo-ODA Luciferase Reporter AssayCV1Dose-dependent increase in PPARα activity; stronger than 9-oxo-ODA[1][5]
9-oxo-OTA Luciferase Reporter AssayNot SpecifiedStronger PPARα activation than 13-oxo-OTA[6]

Table 1: In Vitro PPARα Activation by Oxo-ODAs

CompoundTarget GeneCell/Tissue TypeFold InductionReference
9-oxo-ODA PPARα target genesMouse Primary HepatocytesSignificant increase[7]
13-oxo-ODA CPT1a, AOX, FAT, ACS, UCP2Mouse Primary HepatocytesIncreased mRNA expression[5]
13-oxo-ODA CPT1a, AOX, FAT, ACS, UCP2Mouse LiverIncreased mRNA expression[5]
13-oxo-ODA CPT1b, AOX, FAT, ACS, UCP2Mouse Skeletal MuscleIncreased mRNA expression[5]
9-oxo-OTA PPARα, Cpt1a, Acs, Hmgcs2, Cd36Murine Hepatocytes~1.8-fold (PPARα), ~1.5-fold (Cpt1a), ~1.4-fold (Acs), ~1.5-fold (Hmgcs2), ~1.4-fold (Cd36)[6]

Table 2: Induction of PPARα Target Gene Expression by Oxo-ODAs

Signaling Pathway

The activation of PPARα by oxo-ODAs initiates a signaling cascade that leads to the regulation of genes involved in lipid metabolism. Upon binding to the ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Oxo-ODA Oxo-ODA PPARa PPARa Oxo-ODA->PPARa Binds PPARa_RXR_inactive PPARα-RXR Heterodimer (inactive) PPARa->PPARa_RXR_inactive RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active PPARα-RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CPT1a, AOX) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Fatty_Acid_Oxidation Increased Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Triglyceride_Reduction Reduced Triglyceride Levels mRNA->Triglyceride_Reduction

Caption: PPARα Signaling Pathway Activated by Oxo-ODAs.

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the study of these compounds.

PPARα Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture CV1 cells Start->Cell_Culture Transfection Co-transfect with PPARα expression vector and PPRE-luciferase reporter Cell_Culture->Transfection Treatment Treat cells with varying concentrations of Oxo-ODA Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence_Measurement Measure luciferase activity Lysis->Luminescence_Measurement Data_Analysis Analyze data and determine dose-response curve Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for PPARα Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as CV1 monkey kidney cells, in appropriate growth medium.

  • Transfection: Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPREs. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., 9-oxo-ODA, 13-oxo-ODA) or a vehicle control.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of PPARα target genes.

Protocol:

  • Cell/Tissue Treatment: Treat cells (e.g., primary hepatocytes) or animals with the oxo-ODA of interest.

  • RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using cDNA, gene-specific primers for PPARα target genes (e.g., CPT1A, ACOX1), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in treated samples compared to control samples using the ΔΔCt method.

Cellular Triglyceride Accumulation Assay

This assay measures the effect of oxo-ODAs on triglyceride levels in hepatocytes.

Protocol:

  • Cell Culture and Treatment: Culture hepatocytes and treat them with the test compound. To induce lipid accumulation, cells can be co-treated with oleic acid.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them.

  • Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit.

  • Protein Quantification: Measure the total protein content in the cell lysates for normalization.

  • Data Analysis: Normalize the triglyceride content to the total protein content. Compare the normalized triglyceride levels between treated and control groups.

Conclusion

The discovery of 9-oxo-ODA, 13-oxo-ODA, and 9-oxo-OTA as potent PPARα agonists opens up new possibilities for the therapeutic management of metabolic diseases. The data and protocols presented in this document provide a solid foundation for researchers to further explore the pharmacological potential of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action, binding affinities, and in vivo efficacy.

References

Application Notes and Protocols: 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin metabolite derived from the polyunsaturated fatty acid, α-linolenic acid.[1] This compound is of significant interest in metabolic research due to its production by gut microbiota, specifically Lactobacillus plantarum, and its potential to modulate key pathways in lipid metabolism.[1] These application notes provide a comprehensive overview of its utility in studying metabolic processes, with detailed protocols for experimental investigation.

Key Applications in Metabolic Research

The primary established application of this compound in metabolic research is the investigation of lipid metabolism regulation in hepatocytes. Specifically, it has been shown to counteract the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) gene expression. SREBP-1c is a master transcriptional regulator of lipogenesis, and its inhibition is a key therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.[2]

Research on closely related oxidized fatty acids suggests that this compound may also have the potential to interact with other key metabolic regulators, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Transient Receptor Potential (TRP) channels.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data from closely related and more extensively studied oxylipins to provide a comparative context for researchers.

Table 1: Effects of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) on PPARα Target Gene Expression in Murine Primary Hepatocytes [3][4]

Target GeneFold Change (vs. Control)
Acyl-CoA oxidase (ACO)~2.5
Carnitine palmitoyltransferase 1a (CPT1a)~3.0
Fibroblast growth factor 21 (FGF21)~4.5

Table 2: In Vivo Effects of Dietary 10-oxo-12(Z)-octadecenoic acid (KetoA) in High-Fat Diet-Fed Mice [5]

ParameterControl (High-Fat Diet)KetoA (0.1% w/w in High-Fat Diet)
Body Weight Gain (g)~15~10
Epididymal White Adipose Tissue Weight (g)~2.0~1.2
Subcutaneous White Adipose Tissue Weight (g)~1.5~0.8
UCP1 mRNA Expression in Adipose TissueBaselineIncreased

Signaling Pathways

LXR-SREBP-1c Signaling Pathway and Inhibition by this compound

The synthesis of fatty acids in the liver is tightly regulated by the Liver X Receptor (LXR) and its downstream target, SREBP-1c. LXR agonists, such as the synthetic compound T0901317, promote the expression of SREBP-1c, leading to increased lipogenesis. This compound has been shown to reduce the T0901317-induced increase in SREBP-1c mRNA levels in HepG2 cells.[1]

LXR_SREBP1c_Pathway LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR SREBP1c_Gene SREBP-1c Gene LXR->SREBP1c_Gene Activates Transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA Lipogenic_Enzymes Lipogenic Enzymes (FAS, ACC, SCD-1) SREBP1c_mRNA->Lipogenic_Enzymes Translation Fatty_Acid_Synthesis Fatty Acid Synthesis Lipogenic_Enzymes->Fatty_Acid_Synthesis 10_oxo_ODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid 10_oxo_ODA->SREBP1c_mRNA Reduces Expression

LXR-SREBP-1c Signaling Pathway
PPARα Activation by Related Oxylipins

The related molecule, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), is a known activator of PPARα, a key regulator of fatty acid oxidation.[3][4] This pathway is a crucial area of investigation for potential effects of this compound.

PPARa_Pathway 9_oxo_OTA 9-oxo-OTA PPARa PPARα 9_oxo_OTA->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds Target_Genes Target Genes (CPT1a, ACO) PPRE->Target_Genes Activates Transcription Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

PPARα Activation Pathway

Experimental Protocols

Protocol 1: Production of this compound via Fermentation

This protocol is a general guideline for the production of oxylipins from Lactobacillus plantarum. Optimization may be required.

Materials:

  • Lactobacillus plantarum strain

  • MRS broth

  • α-linolenic acid

  • Sterile centrifuge tubes

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare an inoculum by culturing a single colony of L. plantarum in MRS broth overnight at 30°C.

  • Inoculate fresh MRS broth with the overnight culture to an optical density at 600 nm (OD600) of approximately 0.1.

  • Add α-linolenic acid to the culture medium at a desired concentration (e.g., 100 µg/mL).

  • Incubate the culture at 30°C for 24-48 hours.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Extract the supernatant containing the fatty acid metabolites using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and reconstitute the extract in a suitable solvent (e.g., ethanol) for analysis and use in cell culture.

  • Purification and quantification of this compound should be performed using techniques such as HPLC and mass spectrometry.

Protocol 2: Analysis of SREBP-1c mRNA Expression in HepG2 Cells

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • T0901317 (LXR agonist)

  • This compound (dissolved in ethanol)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for SREBP-1c and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (ethanol) for 1-2 hours.

    • Add the LXR agonist T0901317 (e.g., 1 µM) to the wells (except for the negative control) and incubate for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers for SREBP-1c and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative expression of SREBP-1c mRNA.

Protocol 3: PPARα Activation Luciferase Reporter Assay

This protocol is adapted from studies on the related compound 9-oxo-OTA and can be used to screen for PPARα activation.[3][4]

Materials:

  • HEK293T or a similar easily transfectable cell line

  • Expression plasmid for PPARα

  • Luciferase reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE)

  • Transfection reagent

  • This compound

  • Positive control (e.g., GW7647)

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound, a positive control, or vehicle control for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Express the results as fold activation over the vehicle control.

Conclusion

This compound is an emerging molecule of interest in the study of metabolic regulation, particularly in the context of lipid metabolism. Its known inhibitory effect on SREBP-1c expression warrants further investigation into its therapeutic potential. The provided protocols and data on related compounds offer a framework for researchers to explore the metabolic effects of this and other gut microbiota-derived oxylipins.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 10-oxo-12(Z),15(Z)-octadecadienoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction workup. This guide addresses common problems and provides actionable solutions.

Problem 1: Low Conversion of the Starting Hydroxy Acid

Potential Cause Recommended Solution
Degraded Oxidizing Agent Use a freshly opened or properly stored bottle of the oxidizing agent (e.g., Dess-Martin periodinane). The purity of DMP can affect the reaction rate.[1]
Insufficient Reagent Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.2 eq. to 1.5 eq.).
Low Reaction Temperature For Swern oxidation, ensure the temperature is maintained at the optimal low temperature (typically -78 °C) during the addition of reagents.[2][3] For DMP oxidation, the reaction is typically run at room temperature.[4][5]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.

Problem 2: Formation of Multiple Isomers

Potential Cause Recommended Solution
Isomerization of Double Bonds Use mild oxidation conditions to prevent isomerization of the cis double bonds. Both Dess-Martin periodinane and Swern oxidation are known for their mildness.[2][4][6] Avoid prolonged exposure to heat or acidic/basic conditions during workup.
Non-Stereoselective Starting Material Ensure the starting material, 10-hydroxy-12(Z),15(Z)-octadecadienoic acid, is of high isomeric purity.
Purification Challenges Employ specialized chromatographic techniques such as argentation (silver ion) HPLC or reverse-phase HPLC with a suitable column and mobile phase to separate geometric isomers.[7]

Problem 3: Difficult Purification and Product Isolation

Potential Cause Recommended Solution
Contamination with Byproducts For DMP oxidation, the reduced iodine byproduct can be removed by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). For Swern oxidation, the malodorous dimethyl sulfide (B99878) can be removed by washing with a dilute copper sulfate (B86663) solution or by careful evaporation under a fume hood.
Product Degradation during Purification Use mild purification techniques and avoid excessive heat. Purification on silica (B1680970) gel should be performed quickly to minimize contact time.
Emulsion Formation During Workup Use a brine wash (saturated aqueous NaCl solution) to help break up emulsions during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common and efficient laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 10-hydroxy-12(Z),15(Z)-octadecadienoic acid. This precursor can be synthesized from α-linolenic acid through enzymatic or multi-step chemical methods.[8][9]

Q2: Which oxidizing agent is best for converting the hydroxy acid to the keto acid?

Both Dess-Martin periodinane (DMP) and the Swern oxidation protocol are excellent choices for this transformation. They are mild, chemoselective, and generally do not cause isomerization of the sensitive cis double bonds present in the molecule.[2][4][6] The choice between them may depend on the scale of the reaction, available equipment, and tolerance for the respective byproducts.

Q3: How can I minimize the formation of unwanted side products?

To minimize side products, it is crucial to use high-purity starting materials and reagents. Maintaining the recommended reaction temperature and monitoring the reaction progress closely to avoid prolonged reaction times are also critical. For instance, allowing the Swern oxidation to warm prematurely can lead to the formation of mixed thioacetals.[10]

Q4: What are the best methods for purifying the final product?

Purification is typically achieved through column chromatography on silica gel. For high-purity applications and to separate any geometric isomers that may have formed, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reverse-phase column is often effective for separating fatty acids and their derivatives.[11][12]

Q5: How do I confirm the identity and purity of the synthesized this compound?

The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the double bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate isomers.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify the carbonyl and carboxylic acid functional groups.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of 10-hydroxy-12(Z),15(Z)-octadecadienoic acid to the target keto acid using DMP.

Materials:

  • 10-hydroxy-12(Z),15(Z)-octadecadienoic acid

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 10-hydroxy-12(Z),15(Z)-octadecadienoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the mixture vigorously until the solid dissolves and the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Synthesis via Swern Oxidation

This protocol outlines the oxidation using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.

Materials:

  • 10-hydroxy-12(Z),15(Z)-octadecadienoic acid

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 15-30 minutes.

  • Slowly add a solution of 10-hydroxy-12(Z),15(Z)-octadecadienoic acid (1 equivalent) in anhydrous DCM, again keeping the temperature at -78 °C.

  • Stir the reaction mixture for 30-60 minutes.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for the oxidation of allylic alcohols to the corresponding ketones using different methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Oxidation Method Substrate Yield (%) Reference
Dess-Martin Periodinane Primary/Secondary AlcoholsGenerally >90%[4]
Swern Oxidation Primary/Secondary AlcoholsGenerally high (>90%)[13]
Jones Oxidation Cinnamyl alcohol84%[2]
Pt black/H₂O₂ Cinnamyl alcohol94%[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Starting_Material Verify Starting Material Purity Start->Check_Starting_Material Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR) Check_Starting_Material->Analyze_Crude Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Incomplete_Reaction Incomplete Reaction Analyze_Crude->Incomplete_Reaction Side_Products Significant Side Products Analyze_Crude->Side_Products Workup_Loss Product Loss During Workup Analyze_Crude->Workup_Loss Optimize_Conditions Optimize Reaction Conditions (e.g., increase time, temp, or reagent) Incomplete_Reaction->Optimize_Conditions Modify_Reagents Modify Reagents/Conditions (e.g., milder oxidant, buffer) Side_Products->Modify_Reagents Optimize_Workup Optimize Workup & Purification Workup_Loss->Optimize_Workup Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Modify_Reagents->Improved_Yield Optimize_Workup->Improved_Yield

Caption: A logical workflow for troubleshooting low yield in the synthesis.

General Experimental Workflow

Experimental_Workflow Start Starting Material: 10-hydroxy-12(Z),15(Z)- octadecadienoic acid Oxidation Oxidation (DMP or Swern) Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Purification Purification: Column Chromatography/HPLC Extraction->Purification Analysis Characterization: (NMR, MS, etc.) Purification->Analysis End Final Product: 10-oxo-12(Z),15(Z)- octadecadienoic acid Analysis->End

Caption: A general experimental workflow for the synthesis of the target molecule.

Signaling Pathway of Oxylipin Formation

Oxylipin_Formation PUFA Polyunsaturated Fatty Acid (e.g., α-Linolenic Acid) Lipoxygenase Lipoxygenase (LOX) PUFA->Lipoxygenase Enzymatic Oxidation Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Hydroperoxide Dehydratase Dehydratase Hydroperoxide->Dehydratase Further Metabolism Other_Oxylipins Other Oxylipins (e.g., Hydroxy fatty acids) Hydroperoxide->Other_Oxylipins Reduction Keto_Acid Keto Fatty Acid (e.g., this compound) Dehydratase->Keto_Acid

Caption: A simplified signaling pathway for the enzymatic formation of oxylipins.

References

Optimizing extraction of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid from bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA) from bacterial cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low or No KODA Yield 1. Inefficient cell lysis. 2. Suboptimal extraction solvent. 3. Degradation of KODA during extraction. 4. Incorrect bacterial strain or culture conditions. 5. Incomplete hydrolysis of esterified KODA.1. Ensure thorough cell disruption using appropriate methods (e.g., sonication, bead beating, or enzymatic lysis). 2. Use a chloroform (B151607):methanol (B129727) solvent system for initial lipid extraction.[1] 3. Work quickly and at low temperatures. Use solvents with antioxidants (e.g., BHT). 4. Verify the bacterial strain's ability to produce KODA. Optimize culture media, temperature, and incubation time. 5. Incorporate an alkaline hydrolysis step to release KODA from complex lipids.
High Variability Between Replicates 1. Inconsistent sample handling. 2. Pipetting errors. 3. Non-homogenous cell suspension. 4. Inconsistent timing of extraction steps.1. Standardize all sample handling procedures. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure the bacterial culture is well-mixed before taking aliquots. 4. Perform each step of the extraction protocol for a consistent duration for all samples.
Presence of Interfering Peaks in Chromatogram 1. Co-extraction of other lipids or cellular components. 2. Contamination from plasticware. 3. Impure solvents.1. Incorporate a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction. 2. Use high-quality glass vials and syringes, especially when working with chloroform.[1] 3. Use high-purity, HPLC, or MS-grade solvents for extraction and analysis.
KODA Degradation Over Time 1. Oxidation of the polyunsaturated fatty acid chain. 2. Instability at room temperature.1. Store extracts under an inert gas (e.g., nitrogen or argon) at -80°C for long-term storage. 2. Keep samples on ice or at 4°C during processing and minimize exposure to light and air.

Frequently Asked Questions (FAQs)

Q1: Which bacterial species are known to produce this compound?

A1: Lactobacillus plantarum, a species of lactic acid bacteria found in the gut, is known to produce this compound from α-linolenic acid.[2]

Q2: What is the general principle behind the extraction of KODA from bacterial cultures?

A2: The extraction typically involves disrupting the bacterial cells to release their contents, followed by a liquid-liquid extraction to separate the lipids (including KODA) from other cellular components. A common method is the use of a chloroform and methanol solvent system.[1] To ensure the total amount of KODA is measured, a hydrolysis step is often included to free the fatty acid from its esterified forms within complex lipids.

Q3: Why is a hydrolysis step necessary for KODA extraction?

A3: A significant portion of KODA within bacterial cells may be esterified to complex lipids such as phospholipids (B1166683) and glycerolipids. To accurately quantify the total amount of KODA, it is crucial to first break these ester bonds to release the free fatty acid. This is typically achieved through alkaline hydrolysis.

Q4: What are the critical factors for optimizing KODA production in bacterial cultures?

A4: For optimizing the production of KODA, several factors related to the bacterial culture and biotransformation process are critical. These include the choice of bacterial strain, composition of the culture medium, pH, temperature, and the concentration of the precursor fatty acid (α-linolenic acid). For recombinant systems, optimization of gene expression is also crucial.[3][4]

Q5: How can I quantify the amount of KODA in my extract?

A5: Quantification is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a detector like a mass spectrometer (MS).[5][6] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Experimental Protocols

Detailed Methodology for KODA Extraction from Bacterial Culture

This protocol is a general guideline and may require optimization for specific bacterial strains and culture conditions.

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again.

    • Resuspend the cell pellet in a small volume of cold buffer.

    • Lyse the cells using a suitable method such as sonication on ice or bead beating.

  • Lipid Extraction (Modified Folch Method):

    • To the lysed cell suspension, add cold methanol and vortex thoroughly to precipitate proteins.[1]

    • Add chloroform and vortex again. The recommended ratio of chloroform:methanol:aqueous sample is often 2:1:0.8.

    • Allow the mixture to stand for a short period to ensure complete extraction.

    • Add water to induce phase separation.[1]

    • Centrifuge to separate the layers. The lower organic phase will contain the lipids.

    • Carefully collect the lower chloroform layer into a clean glass vial.

  • Alkaline Hydrolysis (Optional but Recommended for Total KODA Quantification):

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add a solution of sodium hydroxide (B78521) in methanol to the dried extract.

    • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to hydrolyze the esterified fatty acids.

  • Extraction of Free Fatty Acids:

    • After hydrolysis, cool the sample and acidify it to a low pH (e.g., pH 3-4) with an appropriate acid (e.g., hydrochloric acid).

    • Add a non-polar solvent like hexane (B92381) and vortex to extract the free fatty acids.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer containing the free fatty acids. Repeat the extraction for better recovery.

  • Sample Preparation for Analysis:

    • Evaporate the combined hexane extracts to dryness under nitrogen.

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., methanol or acetonitrile).

    • The sample is now ready for analysis by HPLC-MS or GC-MS.

Quantitative Data

The following table summarizes the production of a related hydroxy fatty acid, 10-hydroxy-12,15(Z,Z)-octadecadienoic acid (HODA), under optimized conditions, which can serve as a reference for optimizing KODA production.

Bacterial Strain Parameter Optimized Condition HODA Concentration (g/L) Conversion Yield (%) Productivity (g/L/h) Reference
Stenotrophomonas nitritireducens (permeabilized)pH716.4738.2[7]
Temperature35°C[7]
Substrate Conc.22.5 g/L[7]
Recombinant E. coli (permeabilized)pH7.014.3820.79[8]
Temperature35°C[8]
Substrate Conc.17.5 g/L[8]

Visualizations

Experimental Workflow for KODA Extraction

KODA_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Hydrolysis & FFA Extraction cluster_3 Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/Bead Beating) Harvest->Lysis Solvent_Add Add Chloroform:Methanol Lysis->Solvent_Add Phase_Sep Phase Separation Solvent_Add->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Evaporation1 Evaporate Solvent Collect_Organic->Evaporation1 Hydrolysis Alkaline Hydrolysis Evaporation1->Hydrolysis Acidification Acidify Hydrolysis->Acidification Hexane_Extraction Hexane Extraction Acidification->Hexane_Extraction Evaporation2 Evaporate Solvent Hexane_Extraction->Evaporation2 Reconstitution Reconstitute Evaporation2->Reconstitution Analysis LC-MS/GC-MS Analysis Reconstitution->Analysis

Caption: A flowchart illustrating the key steps in the extraction of KODA from bacterial cultures.

Signaling Pathway of KODA

KODA_Signaling_Pathway cluster_0 Bacterial Metabolism cluster_1 Cellular Effects ALA α-Linolenic Acid Bacteria Gut Bacteria (e.g., L. plantarum) ALA->Bacteria KODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid (KODA) Bacteria->KODA TRPV1 TRPV1 Activation KODA->TRPV1 activates PPARg PPARγ Activation KODA->PPARg activates Energy_Metabolism Enhanced Energy Metabolism TRPV1->Energy_Metabolism Adipogenesis Stimulated Adipogenesis PPARg->Adipogenesis

References

Stability issues of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 10-oxo-12(Z),15(Z)-octadecadienoic acid in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] When received, it is often in a solution, typically ethanol (B145695), and should be kept tightly sealed and protected from light.[2][3] For short-term storage during experimental use, it is advisable to keep the solution on ice.

Q2: What solvents are compatible with this compound?

A2: The compound is soluble in organic solvents such as ethanol.[2][3] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO before further dilution in the aqueous buffer to prevent precipitation and ensure homogeneity.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: As a polyunsaturated oxo-fatty acid, the main causes of degradation are:

  • Oxidation: The double bonds in the fatty acid chain are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and the presence of metal ions.[4][5]

  • Isomerization: The cis double bonds can potentially isomerize to the more stable trans configuration, especially when exposed to heat or light.

  • pH Instability: Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of the molecule. While specific data for this compound is limited, fatty acids can be susceptible to pH-dependent reactions.

Q4: How can I minimize the oxidation of this compound during my experiments?

A4: To minimize oxidation, it is crucial to:

  • Use high-purity, antioxidant-free solvents.

  • Degas aqueous buffers to remove dissolved oxygen.

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Avoid high temperatures.

  • Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions.

Q5: Are there any known incompatibilities with other chemicals?

A5: Avoid contact with strong oxidizing agents, as they can readily degrade the molecule.[6][7] Also, be cautious when using solutions containing metal ions, as they can catalyze oxidation.[4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common problem when working with sensitive lipids and can often be traced back to the instability of the compound.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from the originally supplied vial. If the problem persists, the original stock may be compromised.
Degradation in working solution Prepare working solutions immediately before use. Avoid storing diluted solutions, even for short periods.
Oxidation during experiment Use degassed buffers and protect your experimental setup from light.
Inconsistent pipetting of viscous organic stock Ensure the stock solution is fully equilibrated to room temperature before pipetting to ensure accurate volume transfer.
Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).

The appearance of extra peaks can indicate the presence of degradation products or isomers.

Possible Cause Troubleshooting Step
Oxidative degradation Analyze a freshly prepared solution and compare it to the older one. If new peaks are present in the older sample, oxidation is likely. Implement measures to prevent oxidation as described in the FAQs.
Isomerization Check for peaks with the same mass-to-charge ratio (in MS) but different retention times. This could indicate the formation of geometric isomers. Minimize exposure to heat and light.
Solvent impurities Run a solvent blank to check for impurities that might be interfering with the analysis.

Stability Data

While specific quantitative stability data for this compound in various experimental solutions is not extensively published, the following table provides an illustrative summary of expected stability based on general principles of fatty acid chemistry. Note: This data is for illustrative purposes and should be confirmed with in-house stability studies.

Condition Solvent Temperature Expected Stability (Illustrative) Primary Degradation Pathway
Long-term StorageEthanol-20°C≥ 2 years[1][2]Minimal
Short-term StorageEthanol4°C< 1 weekSlow Oxidation
Experimental UseAqueous Buffer (pH 7.4)Room Temperature< 24 hoursOxidation, Potential Isomerization
Experimental UseDMSORoom Temperature1-2 daysSlow Oxidation

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a method to evaluate the stability of the compound in a typical experimental buffer using HPLC-UV analysis.

1. Materials:

  • This compound

  • Ethanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the degassed PBS.

  • Time-Point Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system.

  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, protected from light).

  • Subsequent Time-Points: Inject aliquots of the working solution at various time points (e.g., 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection Wavelength: The keto-diene chromophore should have a UV absorbance maximum around 270-280 nm. Determine the optimal wavelength by scanning a fresh sample.

    • Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

3. Data Interpretation:

  • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

  • Characterize any major degradation products by LC-MS if available.

Visualizations

Below are diagrams illustrating key concepts related to the stability and handling of this compound.

cluster_degradation Potential Degradation Pathways Compound 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Oxidation Oxidation (Hydroxides, Epoxides) Compound->Oxidation O2, Light, Heat, Metal Ions Isomerization Isomerization (trans-isomers) Compound->Isomerization Heat, Light

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution (1 mg/mL in Ethanol) Dilute Prepare Working Solution (e.g., 10 µg/mL in Buffer) Start->Dilute T0 Inject T=0 Sample (HPLC-UV) Dilute->T0 Incubate Incubate at Desired Conditions T0->Incubate Timepoints Inject Samples at Time-points (2, 4, 8, 24h) Incubate->Timepoints Analyze Analyze Peak Area of Parent Compound Timepoints->Analyze End Determine Degradation Rate Analyze->End

Caption: Workflow for assessing the stability of the compound in solution.

cluster_troubleshooting Troubleshooting Inconsistent Results Problem Inconsistent/ Non-Reproducible Results CheckStock Is the stock solution fresh? Problem->CheckStock YesStock Yes CheckStock->YesStock Yes NoStock No CheckStock->NoStock No CheckWorking Was the working solution prepared immediately before use? YesStock->CheckWorking MakeFreshStock Prepare fresh stock solution. NoStock->MakeFreshStock YesWorking Yes CheckWorking->YesWorking Yes NoWorking No CheckWorking->NoWorking No CheckConditions Were experimental conditions controlled for light and oxygen? YesWorking->CheckConditions MakeFreshWorking Prepare working solution immediately before use. NoWorking->MakeFreshWorking YesConditions Yes CheckConditions->YesConditions Yes NoConditions No CheckConditions->NoConditions No FurtherInvestigation Investigate other experimental variables. YesConditions->FurtherInvestigation ControlConditions Use degassed buffers and protect from light. NoConditions->ControlConditions

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid (KODA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid (KODA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring accurate quantification of KODA during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KODA) and why is it important?

A1: this compound (KODA) is an oxidized fatty acid, also known as an oxylipin. It is produced from α-linolenic acid by gut bacteria such as Lactobacillus plantarum.[1][2] KODA and its isomers, such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), are of significant interest because they act as potent agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4][5] PPARα is a key regulator of lipid metabolism, and its activation can lead to increased fatty acid oxidation and a reduction in triglyceride levels.[3][4][5] This makes KODA a potential therapeutic target for metabolic disorders.

Q2: What are the main challenges in analyzing KODA?

A2: The primary challenges in analyzing KODA and other oxidized fatty acids are their low abundance in biological samples and their susceptibility to degradation.[6] These molecules are prone to oxidation, isomerization, and other chemical transformations, which can occur during sample collection, storage, and analysis. Therefore, careful handling and optimized analytical methods are crucial for accurate quantification.

Q3: What is the recommended analytical technique for KODA quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of KODA and other oxylipins.[6][7] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological matrices.[6][7]

Q4: How should I store my samples to prevent KODA degradation?

A4: To minimize degradation, samples should be processed immediately after collection. If immediate analysis is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[7] It is also recommended to add antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for extraction to prevent auto-oxidation.[8] Repeated freeze-thaw cycles should be avoided as they can accelerate lipid degradation.[1][3][6][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of KODA.

Problem Potential Cause Recommended Solution
Low or no KODA signal in LC-MS/MS Degradation during sample handling: KODA is sensitive to heat, light, and oxidation.- Work quickly and on ice during sample preparation.- Use solvents containing antioxidants (e.g., BHT).- Protect samples from light by using amber vials.
Inefficient extraction: The extraction protocol may not be suitable for recovering KODA from the sample matrix.- Optimize the extraction solvent system. A common choice is a mixture of hexane (B92381) and isopropanol.- Ensure the pH of the aqueous phase is acidic to protonate the carboxylic acid for better extraction into the organic phase.
Suboptimal LC-MS/MS parameters: Incorrect mass transitions, collision energy, or chromatographic conditions can lead to poor signal.- Verify the precursor and product ion m/z values for KODA.- Optimize collision energy and other MS parameters using a pure standard.- Ensure the LC gradient is suitable for separating KODA from isomers and other interfering compounds.
High variability between replicate injections Sample instability in the autosampler: KODA may be degrading in the autosampler over the course of the analytical run.- Keep the autosampler temperature low (e.g., 4°C).- Minimize the time samples spend in the autosampler before injection.
Carryover from previous injections: KODA or other lipids from a previous sample may be retained in the LC system.- Implement a robust needle wash protocol.- Inject blank samples between high-concentration samples to check for carryover.
Poor peak shape (tailing or fronting) Column overload: Injecting too much sample can lead to poor chromatography.- Dilute the sample or reduce the injection volume.
Inappropriate mobile phase: The mobile phase composition may not be optimal for KODA.- Ensure the mobile phase pH is compatible with the stationary phase and promotes good peak shape for acidic analytes.- Consider the use of mobile phase additives like formic acid or ammonium (B1175870) formate.
Column degradation: The analytical column may be contaminated or have lost its efficiency.- Flush the column with a strong solvent.- If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Extraction of KODA from Plasma

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of KODA from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (e.g., 15(S)-HETE-d8)

  • 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)

  • Hexane

  • Borosilicate glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 200 µL of plasma into a clean glass test tube.

  • Add 10 µL of the internal standard solution.

  • Add 1.0 mL of the 10% acetic acid in water/2-propanol/hexane solution.

  • Vortex briefly to mix.

  • Add 2.0 mL of hexane.

  • Cap the tube and vortex for three minutes.

  • Centrifuge the sample at 2000 x g for five minutes at room temperature.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[3]

Protocol 2: LC-MS/MS Analysis of KODA

This protocol provides a general framework for the LC-MS/MS analysis of KODA. Parameters may need to be optimized for your specific instrumentation.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 300 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-4 min: 30-50% B

    • 4-14 min: 50-85% B

    • 14-17 min: Hold at 99% B

    • 17-20 min: Return to 30% B and equilibrate

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 293.2 (for [M-H]⁻)

  • Product Ions (m/z): To be determined by infusion of a pure standard. Common fragments for similar compounds involve losses of water and parts of the fatty acid chain.

Quantitative Data Summary

Table 1: General Recommendations for Sample Storage to Minimize Degradation of Oxidized Fatty Acids.

Storage ConditionRecommendationRationale
Temperature Store samples at -80°C for long-term storage.Low temperatures slow down enzymatic and chemical degradation processes.[7]
Light Exposure Protect samples from light by using amber vials or wrapping tubes in foil.Light can promote photo-oxidation of unsaturated fatty acids.
Atmosphere Store extracts under an inert gas (e.g., nitrogen or argon).Oxygen is a key reactant in the oxidation of lipids.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Freeze-thaw cycles can disrupt cellular structures, releasing enzymes and pro-oxidants that accelerate degradation.[1][3][6][8][9]
Antioxidants Add antioxidants (e.g., BHT) to solvents used for extraction and storage.Antioxidants inhibit the free radical chain reactions of lipid peroxidation.[8]

Visualizations

Biosynthesis and Signaling Pathway of 9-oxo-ODA

The following diagram illustrates the biosynthesis of the KODA isomer, 9-oxo-octadecadienoic acid (9-oxo-ODA), from linoleic acid and its subsequent activation of the PPARα signaling pathway.

G cluster_0 Biosynthesis cluster_1 PPARα Signaling Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE Lipoxygenase 9-HODE 9-HODE 9-HPODE->9-HODE Glutathione Peroxidase 9-oxo-ODA 9-oxo-ODA 9-HODE->9-oxo-ODA Hydroxy-fatty acid dehydrogenase 9-oxo-ODA_signal 9-oxo-ODA PPARa PPARα 9-oxo-ODA_signal->PPARa Binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Gene Transcription->Fatty Acid Oxidation Leads to

Caption: Biosynthesis of 9-oxo-ODA and activation of the PPARα signaling pathway.

Experimental Workflow for KODA Analysis

This diagram outlines the key steps in a typical workflow for the quantitative analysis of KODA from biological samples.

G Sample Collection Sample Collection Spike Internal Standard Spike Internal Standard Sample Collection->Spike Internal Standard Extraction Extraction Spike Internal Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS Analysis LC-MS/MS Analysis Reconstitution->LCMSMS Analysis Data Analysis Data Analysis LCMSMS Analysis->Data Analysis

Caption: A typical experimental workflow for the analysis of KODA.

References

Technical Support Center: Quantification of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid (10-oxo-ODA).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an oxidized fatty acid (oxylipin) that can be produced from α-linolenic acid by gut bacteria such as L. plantarum.[1][2] It is an isomer of other more commonly studied oxo-octadecadienoic acids like 9-oxo-ODA and 13-oxo-ODA, which are known to be involved in various physiological and pathological processes.[3]

Q2: What are matrix effects and why are they a concern in the quantification of 10-oxo-ODA?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI). Given the lipid nature of 10-oxo-ODA, matrix effects are a significant challenge.

Q3: How can I detect the presence of matrix effects in my 10-oxo-ODA analysis?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a standard solution of 10-oxo-ODA is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the 10-oxo-ODA indicates ion suppression or enhancement, respectively, at that retention time.

  • Post-Extraction Spike: This is a quantitative approach. You compare the signal response of a 10-oxo-ODA standard in a neat solvent to the response of the same standard spiked into a blank matrix sample after the extraction procedure. The percentage difference in the signal indicates the extent of the matrix effect.

Q4: What is the most effective strategy for overcoming matrix effects in 10-oxo-ODA quantification?

The most robust method for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for 10-oxo-ODA would be, for example, this compound-d4. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Sample solvent is too strong compared to the mobile phase.2. Column contamination or degradation.3. Inappropriate pH of the mobile phase.1. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition.2. Use a guard column and/or implement a more rigorous sample cleanup. Flush the column with a strong solvent.3. Adjust the mobile phase pH. For acidic compounds like 10-oxo-ODA, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Low Signal Intensity / High Limit of Quantification (LOQ) 1. Significant ion suppression from matrix effects.2. Inefficient extraction from the biological matrix.3. Suboptimal MS/MS parameters.1. Improve sample cleanup using Solid-Phase Extraction (SPE). Dilute the sample if the concentration of 10-oxo-ODA is high enough.2. Optimize the extraction solvent system and pH. Consider a liquid-liquid extraction (LLE) followed by SPE.3. Optimize MS/MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of 10-oxo-ODA.
High Variability Between Replicate Injections 1. Inconsistent matrix effects between samples.2. Sample instability.3. Carryover from previous injections.1. Incorporate a stable isotope-labeled internal standard (SIL-IS).2. Keep samples at low temperatures (4°C in the autosampler) and add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent degradation.3. Optimize the needle wash method in the autosampler, using a strong organic solvent.
Inconsistent Analyte Recovery 1. Inefficient or variable sample preparation (e.g., LLE or SPE).2. Analyte degradation during sample processing.1. Use a SIL-IS to normalize for recovery losses.2. Ensure all sample preparation steps are performed consistently and at low temperatures. Minimize the time samples are at room temperature.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the literature, the following table summarizes typical analytical parameters for its closely related isomers, 9-oxo-ODA and 13-oxo-ODA, which can be used as a starting point for method development.[4]

Parameter 9-oxo-ODA 13-oxo-ODA Reference Compound(s) Biological Matrix
Limit of Quantification (LOQ) 9.7–35.9 nmol/L9.7–35.9 nmol/L9-HODE, 13-HODERat Plasma
Mean Concentration 218.1 nmol/L57.8 nmol/L9-HODE, 13-HODERat Plasma
Linearity (r²) > 0.99> 0.999-oxo-ODA, 13-oxo-ODARat Plasma
Reproducibility (CV%) < 18.5%< 18.5%9-HODE, 13-HODERat Plasma

Note: The data presented are for isomers of 10-oxo-ODA and should be considered as representative values. Actual performance for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of oxidized fatty acids from plasma and may require optimization for 10-oxo-ODA.

Materials:

  • Plasma sample

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for 10-oxo-ODA (e.g., 10-oxo-ODA-d4)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), hexane, and water

  • Formic acid or acetic acid

  • Butylated hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the SIL-IS solution and 5 µL of BHT solution (to prevent auto-oxidation).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH of ~3.5 with 1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the 10-oxo-ODA and other lipids with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that should be optimized for your specific instrument and 10-oxo-ODA standard.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B (re-equilibration)

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 10-oxo-ODA: The precursor ion will be [M-H]⁻ (m/z 293.2). The product ions will need to be determined by infusing a standard.

    • SIL-IS (e.g., d4): The precursor ion will be [M-H]⁻ (m/z 297.2). Product ions will also need to be determined.

  • Key Parameters to Optimize:

    • Capillary voltage

    • Source temperature

    • Desolvation gas flow

    • Collision energy (for each MRM transition)

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Biosynthesis of 10-oxo-ODA Alpha-Linolenic Acid Alpha-Linolenic Acid This compound (10-oxo-ODA) This compound (10-oxo-ODA) Alpha-Linolenic Acid->this compound (10-oxo-ODA) Enzymatic Oxidation Gut Microbiota (e.g., L. plantarum) Gut Microbiota (e.g., L. plantarum) Gut Microbiota (e.g., L. plantarum)->this compound (10-oxo-ODA)

Caption: Biosynthesis of 10-oxo-ODA from alpha-linolenic acid by gut microbiota.

cluster_1 Experimental Workflow for 10-oxo-ODA Quantification Biological Sample (Plasma) Biological Sample (Plasma) Spike SIL-IS & Protein Precipitation Spike SIL-IS & Protein Precipitation Biological Sample (Plasma)->Spike SIL-IS & Protein Precipitation Centrifugation Centrifugation Spike SIL-IS & Protein Precipitation->Centrifugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Dry & Reconstitute Dry & Reconstitute Solid-Phase Extraction (SPE)->Dry & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry & Reconstitute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis cluster_2 Troubleshooting Logic for Matrix Effects rect_node rect_node start Inconsistent/Inaccurate Results? check_is Using SIL-IS? start->check_is assess_me Assess Matrix Effect? check_is->assess_me Yes implement_is Implement SIL-IS check_is->implement_is No improve_cleanup Improve Sample Cleanup (SPE) assess_me->improve_cleanup optimize_chroma Optimize Chromatography assess_me->optimize_chroma dilute_sample Dilute Sample assess_me->dilute_sample yes_is Yes no_is No end_node Re-evaluate Results improve_cleanup->end_node optimize_chroma->end_node dilute_sample->end_node implement_is->end_node

References

Troubleshooting low signal in 10-oxo-12(Z),15(Z)-Octadecadienoic Acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-oxo-12(Z),15(Z)-Octadecadienoic Acid (10-oxo-ODA) and related oxidized fatty acids in mass spectrometry analyses.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common challenge in the analysis of oxylipins like 10-oxo-ODA due to their low endogenous concentrations and susceptibility to ionization issues.[1][2] This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve low signal issues.

Question 1: Why is my signal intensity for 10-oxo-ODA unexpectedly low or completely missing?

Answer: A complete or significant loss of signal can point to issues in sample preparation, the LC system, or the mass spectrometer itself.[3] Follow this systematic approach to identify the root cause.

Initial Diagnosis Workflow

cluster_0 Step 1: Verify System Suitability cluster_1 Step 2: Isolate the Issue (LC vs. MS) A Inject a known concentration of a reliable standard (not your analyte). Is the signal strong and reproducible? B Problem is likely with the MS or general system setup. Check source conditions, gas flows, and detector voltage. Perform instrument cleaning and calibration. A->B No C Inject 10-oxo-ODA standard directly into the MS (infusion). Is the signal strong? A->C Yes D Problem is likely MS-specific for your analyte. Optimize MS parameters: ionization polarity, voltages (capillary, fragmentor), and collision energy. Consider adduct formation. C->D No E Problem is likely with the LC system or method. Check for leaks, column degradation, or mobile phase issues. Proceed to Q2 & Q3. C->E Yes

Caption: A logical workflow for troubleshooting low or missing signal.

Question 2: My system seems fine with other compounds, but my 10-oxo-ODA signal is still low. Could my sample preparation be the issue?

Answer: Yes, sample preparation is critical for analyzing low-abundance oxylipins. The complexity of biological matrices can interfere with analysis.[2]

  • Inefficient Extraction: Oxylipins are often present at very low concentrations.[4] A robust extraction method is necessary to concentrate the analyte and remove interfering substances like phospholipids.[2] Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) for cleaner samples.[4]

  • Analyte Degradation: Oxidized fatty acids can be unstable. Ensure samples are processed quickly and stored at low temperatures (-70°C to -80°C) to prevent degradation.[5] The use of antioxidants like butylated hydroxytoluene (BHT) during extraction can also prevent artificial oxidation.[5][6]

  • Ion Suppression: The sample matrix itself can suppress the ionization of your target analyte.[7] If you suspect ion suppression, try diluting the sample extract. If the signal-to-noise ratio improves upon dilution (after correcting for the dilution factor), matrix effects are likely present.[2] Improving chromatographic separation to move the analyte away from co-eluting matrix components can also help.[7]

Question 3: I've optimized my sample preparation, but the signal remains weak. What mass spectrometry parameters should I focus on?

Answer: The choice of ionization mode and voltage settings are crucial for maximizing the signal for 10-oxo-ODA.

  • Ionization Mode: For fatty acids, negative ion mode electrospray ionization (ESI) is typically preferred as the carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.[8][9]

  • Source Parameters: The signal intensity is highly dependent on source parameters. Systematically optimize voltages (capillary, fragmentor, skimmer) and gas temperatures and flow rates to find the best conditions for your specific instrument and analyte.[10]

  • Adduct Formation: In ESI, molecules can form adducts with salts present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺). While less common in negative mode, it's important to check for the expected deprotonated molecule [M-H]⁻. If using acidic mobile phases for chromatography, be aware that this can suppress ionization efficiency in negative mode.[9]

  • Derivatization: If signal intensity is still a major issue after optimizing the above, consider chemical derivatization. Strategies like charge-switch derivatization can significantly increase ionization efficiency by adding a permanently charged group to the molecule, leading to a 10-30 fold increase in signal.[11]

Frequently Asked Questions (FAQs)

Q1: What are the typical instrument settings for analyzing 10-oxo-ODA?

A1: While optimal settings are instrument-dependent, the following table provides a general starting point based on published methods for similar oxidized fatty acids.[10][12]

ParameterTypical SettingRationale
Ionization Mode Negative ESIPromotes deprotonation of the carboxylic acid group.[8]
Capillary Voltage -2.5 to -4.2 kVCreates the electrospray; optimization is key.[5][10]
Fragmentor Voltage 60 - 180 VAffects in-source fragmentation and ion transmission.[10]
Drying Gas Temp. 350 °CAids in desolvation of droplets.[5]
Collision Gas ArgonUsed for fragmentation in MS/MS experiments.[12]
Analysis Mode MRM / SRMMultiple Reaction Monitoring (or Selected Reaction Monitoring) provides high sensitivity and specificity for quantification.[8][13]

Q2: How can I confirm that the low signal isn't due to analyte degradation during sample storage or preparation?

A2: The best practice is to use a stable isotope-labeled internal standard (e.g., 10-oxo-ODA-d4).[2] This standard is added to the sample before extraction. Since it has nearly identical chemical properties to the endogenous analyte, it will experience similar degradation and extraction efficiency losses.[1] By monitoring the signal of the internal standard, you can correct for these losses and ensure the integrity of your analytical process.[5]

Q3: What type of liquid chromatography (LC) setup is recommended?

A3: A reverse-phase C18 column is commonly used for the separation of oxylipins.[14] A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of acid like formic acid (e.g., 0.1%), is typical.[14] The acid helps with peak shape but can suppress ionization in negative mode, so a balance must be found.[9]

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting oxylipins from plasma or serum.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of deuterated internal standard. Add antioxidants (e.g., BHT/EDTA solution) to prevent artificial oxidation.[6]

  • Protein Precipitation: Precipitate proteins by adding a cold solvent like methanol (B129727) or acetonitrile, then centrifuge to pellet the protein.[1][6]

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol, followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge first with water to remove hydrophilic impurities, then with methanol to remove neutral lipids.

  • Elution: Elute the acidic oxylipins using an appropriate solvent, such as 50:50 acetonitrile:isopropanol with 5% formic acid.

  • Dry & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC/MS-MS Analysis

This protocol outlines typical conditions for instrumental analysis.[12][14]

  • LC System: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[14]

  • Mobile Phase A: 0.1% formic acid in water.[14]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

  • Flow Rate: 300-350 µL/min.[12][14]

  • Gradient: A typical gradient might run from ~40% B to ~99% B over 10-15 minutes to elute the compounds of interest.[12][14]

  • MS Detection: Operate the mass spectrometer in negative ESI mode, using MRM to monitor specific precursor-to-product ion transitions for 10-oxo-ODA and its internal standard.

Signaling Pathway Visualization

cluster_pathway Biosynthesis of 10-oxo-ODA from Linoleic Acid LA Linoleic Acid LOX Lipoxygenase (LOX) LA->LOX HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LOX->HPODE Dehydratase Dehydratase/Isomerase HPODE->Dehydratase OxoODA 10-oxo-ODA Dehydratase->OxoODA

Caption: Simplified biosynthesis pathway of 10-oxo-ODA.[14]

References

Technical Support Center: Purity Assessment of Synthetic 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic 10-oxo-12(Z),15(Z)-octadecadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The primary methods for assessing the purity of synthetic this compound include High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the common impurities that might be present in a synthetic preparation of this compound?

A2: Common impurities can include starting materials from the synthesis, isomers (e.g., geometric isomers of the double bonds), oxidation byproducts, and residual solvents. Positional isomers of the oxo group and double bonds are also potential impurities.

Q3: How can I confirm the identity of the main compound and its impurities?

A3: The identity of this compound and its impurities can be confirmed by a combination of techniques. Mass spectrometry (MS) provides molecular weight information and fragmentation patterns. 1H and 13C NMR spectroscopy provides detailed structural information, including the position of the oxo group and the geometry of the double bonds.

Q4: What is the expected stability of this compound and how should it be stored?

A4: this compound is an oxylipin and should be handled with care to prevent oxidation and isomerization.[1] It is recommended to store the compound in a solution, typically in ethanol (B145695), at -20°C or lower for long-term stability.[1] Stability is generally greater than or equal to two years under these conditions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Column overload.1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and degas thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump to remove any trapped air.
Extra or Ghost Peaks 1. Contaminated mobile phase or glassware. 2. Carryover from a previous injection. 3. Sample degradation.1. Use high-purity solvents and clean glassware. 2. Run a blank gradient to wash the column. 3. Prepare fresh samples and store them properly.
Isomerization of the Analyte 1. Exposure to light or heat. 2. Acidic or basic conditions in the mobile phase.1. Protect the sample from light and maintain a low temperature. 2. Use a neutral pH mobile phase if possible. Consider the use of antioxidants.
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Insufficient derivatizing agent. 2. Presence of moisture. 3. Incorrect reaction temperature or time.1. Use a fresh, appropriate excess of the derivatizing agent. 2. Ensure the sample is completely dry before adding the reagent. 3. Optimize the derivatization conditions as per the protocol.
Peak Tailing for Derivatized Analyte 1. Active sites in the GC inlet or column. 2. Column bleed.1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions.
Isomerization during Derivatization 1. Harsh derivatization conditions (e.g., high temperature, strong acid/base).1. Use milder derivatization reagents and conditions. For example, base-catalyzed methylation is often preferred over acid-catalyzed methods to avoid isomerization of conjugated fatty acids.[2][3]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol is suitable for the quantitative analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the synthetic compound in ethanol at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Gradient: Start with 40% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (for the conjugated diene system).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the peak area percentage of the main compound relative to the total peak area of all components.

Protocol 2: Identification and Impurity Profiling by LC-MS

This protocol is designed for the identification of the target compound and its potential impurities.

1. Sample Preparation:

  • Prepare a 10 µg/mL solution of the sample in the initial mobile phase.

2. LC-MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the main compound from potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Data Acquisition: Acquire full scan data and tandem MS (MS/MS) data for the main peak and any significant impurities.

3. Data Analysis:

  • The exact mass measurement is used to confirm the elemental composition.

  • The MS/MS fragmentation pattern is used for structural elucidation of the main compound and impurities. For 9-oxo-octadecadienoic acids, characteristic fragment ions are often observed due to cleavage adjacent to the carbonyl group.[1]

Protocol 3: Purity Assessment by GC-MS (after derivatization)

This protocol is suitable for the analysis of volatile derivatives of the fatty acid.

1. Derivatization (Methylation):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 1 mL of 2% sulfuric acid in methanol.

  • Heat at 50°C for 2 hours.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl ester (FAME).

2. GC-MS Conditions:

  • GC Column: A polar capillary column (e.g., a wax-type column).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient suitable for separating C18 FAMEs.

  • Injection Mode: Splitless.

  • MS Detector: Operated in electron ionization (EI) mode.

3. Data Analysis:

  • The purity is determined by the relative peak area of the target FAME.

  • The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation.

Data Presentation

Table 1: HPLC-UV Purity Assessment Data

Sample IDRetention Time (min)Peak AreaArea %
Main Compound12.598500098.5
Impurity 110.2100001.0
Impurity 214.850000.5

Table 2: LC-MS Identification Data

CompoundRetention Time (min)[M-H]- (Observed)[M-H]- (Calculated)Mass Error (ppm)Key MS/MS Fragments (m/z)
10-oxo-12(Z),15(Z)-ODE12.5293.2120293.2122-0.7275, 249, 185, 113
Potential Isomer12.8293.2118293.2122-1.4Varies

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis start Synthetic this compound dissolution Dissolution in appropriate solvent start->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC-UV dissolution->hplc lcms LC-MS dissolution->lcms gcms GC-MS derivatization->gcms purity Purity Assessment (% Area) hplc->purity identity Identity Confirmation (Mass, Fragments) lcms->identity impurity Impurity Profiling lcms->impurity gcms->purity gcms->identity

Caption: Experimental workflow for purity assessment.

ppar_alpha_signaling ligand 10-oxo-12(Z),15(Z)-ODE (Ligand) ppara PPARα ligand->ppara binds complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre binds to transcription Target Gene Transcription ppre->transcription activates mrna mRNA transcription->mrna protein Proteins involved in Fatty Acid Metabolism mrna->protein translation metabolic_effect Increased Fatty Acid Catabolism protein->metabolic_effect

Caption: PPARα signaling pathway activation.

References

10-oxo-12(Z),15(Z)-Octadecadienoic Acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-oxo-12(Z),15(Z)-Octadecadienoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an oxidized metabolite of α-linolenic acid, an omega-3 polyunsaturated fatty acid. It is produced by the gut bacteria Lactobacillus plantarum.[1][2] This compound is classified as an oxylipin and is of interest to researchers for its biological activities, including its role in regulating lipid metabolism.

Q2: What is the known biological activity of this compound?

This compound has been shown to reduce the increase in mRNA expression levels of the gene encoding Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in HepG2 cells.[1] This effect was observed when the cells were stimulated with the Liver X Receptor (LXR) agonist T0901317.[1] This suggests that the compound may act as an antagonist to LXR-mediated SREBP-1c induction.

Q3: What is the stability and recommended storage for this compound?

This compound is stable for at least two years when stored at -20°C.[1] It is typically shipped on wet ice.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to six months.[3]

Solubility Troubleshooting Guide

Quantitative Solubility Data

The solubility of this compound and related keto-octadecadienoic acids in common laboratory solvents is summarized in the table below. Please note that the solubility of this compound may vary slightly from its isomers.

SolventThis compound10-oxo-12(Z)-Octadecenoic Acid9-oxo-10(E),12(E)-Octadecadienoic Acid
Ethanol (B145695)1 mg/mL[1][2]5 mg/mL[4]25 mg/mL[5]
DMSOData not available5 mg/mL[4]16 mg/mL[5]
DMFData not available10 mg/mL[4]16 mg/mL[5]
PBS (pH 7.2)Insoluble (expected)Insoluble[4]0.5 mg/mL (in 1:1 Ethanol:PBS)[5]

Q4: I am having trouble dissolving this compound. What should I do?

Like other oxidized linoleic acid metabolites, this compound has poor water solubility.[6] It is readily soluble in organic solvents such as ethanol.[1][2] For aqueous-based experiments, such as cell culture, a stock solution should first be prepared in an organic solvent, which can then be diluted into the aqueous medium.

Q5: My compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are some solutions:

  • Use a co-solvent: Prepare the final working solution with a small percentage of the organic solvent used for the stock solution. However, be mindful of the solvent's toxicity to your cells.

  • Utilize a carrier protein: Bovine serum albumin (BSA) is commonly used to complex with fatty acids and enhance their solubility and stability in cell culture media.

  • Employ surfactants: For certain applications, non-ionic surfactants like Tween 80 or Pluronic F-68 can aid in solubilization. However, their effects on the experimental system should be carefully evaluated.

  • Sonication: Brief sonication of the final solution can help to disperse the compound and dissolve small precipitates.

Q6: What is the best way to prepare a stock solution of this compound?

It is recommended to prepare a stock solution in an organic solvent such as ethanol, DMSO, or DMF. Based on available data for related compounds, higher concentrations can be achieved in DMSO and DMF.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
  • Weighing the compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of absolute ethanol to achieve a final concentration of 1 mg/mL.

  • Dissolving the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent evaporation.

Protocol 2: Preparation of a Working Solution for Cell Culture using a BSA Carrier
  • Prepare a BSA solution: Dissolve fatty acid-free BSA in your cell culture medium to a final concentration of 10% (w/v).

  • Dilute the stock solution: While vortexing the 10% BSA solution, slowly add the ethanolic stock solution of this compound to achieve the desired final concentration. The final ethanol concentration should be kept low (typically <0.1%) to avoid solvent toxicity.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow the fatty acid to complex with the BSA.

  • Sterilization: Sterilize the final working solution by passing it through a 0.22 µm filter.

  • Application: The working solution is now ready to be added to your cell cultures.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key concepts and workflows related to this compound.

SREBP1c_Pathway cluster_LXR Liver X Receptor (LXR) Activation cluster_SREBP1c SREBP-1c Gene Transcription LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR Activates SREBP1c_Gene SREBP-1c Gene LXR->SREBP1c_Gene Induces SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA Transcription Lipogenic_Enzymes Lipogenic Enzymes SREBP1c_mRNA->Lipogenic_Enzymes Translation & Activation Target_Compound 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Target_Compound->LXR Antagonizes

Caption: Antagonistic effect of this compound on LXR-mediated SREBP-1c gene expression.

experimental_workflow Start Start: Prepare Stock Solution Stock_Solution Dissolve in Ethanol (1 mg/mL) Start->Stock_Solution Working_Solution Prepare Working Solution with BSA Carrier Stock_Solution->Working_Solution Cell_Treatment Treat HepG2 Cells Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction RT_qPCR Perform RT-qPCR for SREBP-1c mRNA RNA_Extraction->RT_qPCR Data_Analysis Analyze Gene Expression Data RT_qPCR->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for studying the effect of the compound on SREBP-1c mRNA expression in HepG2 cells.

References

Technical Support Center: Best Practices for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, the compound is reported to be stable for at least two years. It is typically supplied as a solution in an organic solvent, such as ethanol (B145695).

Q2: How should I handle the compound upon receiving it?

The compound is often shipped on wet ice. Upon receipt, it should be immediately transferred to a -20°C freezer for storage.

Q3: Can I store this compound at -80°C?

While -20°C is the recommended storage temperature, storage at -80°C is a common practice for long-term preservation of polyunsaturated fatty acids and their derivatives to further minimize the risk of degradation.

Q4: How many freeze-thaw cycles can I subject the compound to?

To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials upon first use. This will minimize the number of freeze-thaw cycles, which can accelerate degradation.

Q5: In what solvents is this compound soluble?

It is soluble in ethanol at a concentration of at least 1 mg/ml.[2] For cell culture experiments, the ethanol concentration in the final medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular stress.

Q6: What are the main degradation pathways for this compound?

As a polyunsaturated oxylipin, this compound is susceptible to oxidation, particularly at the double bonds.[3] This can be initiated by exposure to air (oxygen), light, and elevated temperatures. Hydrolysis of the carboxylic acid group is another potential degradation pathway, though generally less prominent under anhydrous storage conditions.

Stability Data

While specific quantitative stability data under various conditions for this compound is not extensively published, the following table summarizes the known stability and recommended storage conditions.

ParameterRecommendation/DataSource
Storage Temperature -20°C[1]
Guaranteed Stability ≥ 2 years (at -20°C in ethanol)
Solvent Ethanol (for stock solution)[2]
Light Exposure Store protected from lightGeneral best practice
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)General best practice

Experimental Protocols

Below is a general protocol for preparing this compound for use in cell-based assays. This is an adapted protocol based on common practices for similar lipid molecules.

Protocol: Preparation of this compound for Cell Culture Experiments

  • Thawing:

    • Remove one aliquot of the stock solution (in ethanol) from the -20°C freezer.

    • Allow it to thaw on ice, protected from light.

  • Dilution:

    • For a working solution, dilute the stock solution in a sterile, high-quality solvent such as ethanol or DMSO.

    • Further dilute the working solution in your cell culture medium to achieve the final desired concentration.

    • Crucially, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically ≤0.1%).

  • Addition to Cells:

    • Gently add the diluted compound to your cell cultures.

    • Mix well by gently swirling the plate or flask.

  • Controls:

    • Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used to dissolve the compound).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological activity - Degradation of the compound: Improper storage, repeated freeze-thaw cycles, exposure to light or oxygen. - Incorrect concentration: Calculation error, inaccurate pipetting.- Always aliquot stock solutions. - Store at -20°C or -80°C, protected from light. - Prepare fresh dilutions for each experiment. - Verify calculations and pipette calibration.
Precipitation in cell culture medium - Poor solubility: The compound may not be fully soluble at the desired concentration in the aqueous medium.- Ensure the final solvent concentration is appropriate. - Consider using a carrier protein like fatty acid-free BSA to improve solubility. - Prepare the final dilution immediately before use.
High background in assays - Oxidation products: Degraded compound may interfere with assays.- Use freshly thawed aliquots. - Consider adding an antioxidant like BHT to the stock solution (if compatible with your experimental system).
Cell toxicity - Solvent toxicity: High concentrations of ethanol or DMSO can be toxic to cells. - Compound-induced cytotoxicity: The compound itself may be cytotoxic at high concentrations.- Perform a solvent toxicity curve to determine the maximum tolerable concentration for your cell line. - Conduct a dose-response experiment to determine the optimal, non-toxic concentration of the compound.

Visualizations

Troubleshooting Workflow for Inconsistent Results start Inconsistent or No Biological Activity check_storage Verify Storage Conditions (-20°C, dark) start->check_storage check_handling Review Handling Procedures (aliquoting, freeze-thaw cycles) start->check_handling check_calculations Double-check Dilution Calculations start->check_calculations new_aliquot Use a Fresh Aliquot check_storage->new_aliquot check_handling->new_aliquot check_calculations->new_aliquot purity_analysis Consider Purity Analysis (e.g., HPLC-MS) new_aliquot->purity_analysis solvent_control Evaluate Vehicle Control Results new_aliquot->solvent_control re_run_experiment Re-run Experiment with Fresh Reagents solvent_control->re_run_experiment Potential Degradation Pathway of this compound start This compound oxidation Oxidation (O2, light, heat) start->oxidation hydrolysis Hydrolysis (H2O) start->hydrolysis degradation_products Various Degradation Products (e.g., smaller chain aldehydes, ketones) oxidation->degradation_products hydrolysis->degradation_products inactive_compound Loss of Biological Activity degradation_products->inactive_compound

References

Technical Support Center: 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-oxo-12(Z),15(Z)-octadecadienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isomerization and handling this compound effectively during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

This compound is an oxylipin, an oxidized derivative of α-linolenic acid. It is a bioactive molecule that can be produced by gut microbiota.[1][2] Isomerization, the process where the spatial arrangement of atoms in a molecule is changed, is a significant concern for this compound because its biological activity is often dependent on its specific cis (Z) or trans (E) configuration of the double bonds. Alteration of the native 12(Z),15(Z) conformation to other isomers can lead to a loss of biological potency or altered activity.

Q2: What are the primary factors that can cause isomerization of this compound?

Several factors can induce the isomerization of polyunsaturated fatty acids and their derivatives:

  • Heat: Elevated temperatures, especially above 140°C, can provide the energy needed to overcome the rotational barrier of the double bonds, leading to cis-trans isomerization.[3]

  • Light: Exposure to UV light can promote isomerization.

  • Acids and Catalysts: The presence of acids or certain metal catalysts can facilitate the conversion between cis and trans isomers.

  • Free Radicals: Oxidative stress and the presence of free radicals can initiate reactions that lead to isomerization.

Q3: How should I properly store this compound to prevent degradation and isomerization?

To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store the compound at -20°C for long-term stability.[1][4] Under these conditions, it has been shown to be stable for at least two years.[1][4]

  • Form: It is best to store the compound as a solution in a suitable organic solvent, such as ethanol.[1][4] This minimizes its exposure to air and moisture.

  • Inert Atmosphere: For optimal protection against oxidation, which can lead to degradation and isomerization, overlay the solution with an inert gas like argon or nitrogen.

  • Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and to ensure a tight seal.

Troubleshooting Guides

Issue 1: Suspected Isomerization During Experimental Workflow

Symptoms:

  • Inconsistent or unexpected biological activity in assays.

  • Appearance of extra peaks or shifts in retention time during chromatographic analysis (HPLC or GC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Temperatures During Sample Processing - Avoid heating samples containing the compound. If heating is necessary, use the lowest possible temperature and shortest duration. - Perform extractions and processing steps on ice or at reduced temperatures.
Exposure to Light - Protect samples from direct light by using amber vials or wrapping containers in aluminum foil. - Work in a dimly lit environment when possible.
Presence of Acidic or Basic Contaminants - Ensure all solvents and reagents are of high purity and free from acidic or basic impurities. - Neutralize samples if they have been subjected to acidic or basic conditions during extraction or purification.
Oxidation - Add antioxidants, such as Butylated Hydroxytoluene (BHT), to solvents during extraction and storage to quench free radicals.[5] - Degas solvents and purge sample vials with an inert gas (argon or nitrogen) before sealing.
Issue 2: Poor Recovery or Degradation During Sample Extraction

Symptoms:

  • Low yield of the compound after extraction from biological matrices.

  • Evidence of degradation products in analytical readouts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Extraction Solvent - Use a solvent system optimized for oxylipin extraction, such as a mixture of isopropanol (B130326) and ethyl acetate (B1210297) or the Folch method (chloroform/methanol).[6] - Ensure the solvent is pre-chilled to minimize enzymatic activity and degradation.
Enzymatic Degradation - Immediately process fresh samples or flash-freeze them in liquid nitrogen and store at -80°C until extraction. - Add enzyme inhibitors to the extraction buffer if enzymatic degradation is suspected.
Repeated Freeze-Thaw Cycles - Aliquot samples into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
Improper Sample Handling - Perform all extraction steps quickly and efficiently to minimize the time samples are exposed to potentially degrading conditions.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (e.g., Plasma)

This protocol is designed to minimize isomerization and degradation during the extraction process.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a deuterated analog)

  • Antioxidant (BHT) solution (1 mg/mL in ethanol)

  • Ice-cold isopropanol

  • Ethyl acetate

  • Hexane (B92381)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard and 5 µL of BHT solution.

  • Add 400 µL of ice-cold isopropanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Acidify the supernatant with formic acid to a pH of ~3.5.

  • Condition an SPE cartridge with 1 mL of ethyl acetate followed by 1 mL of hexane.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of hexane to remove non-polar lipids.

  • Elute the oxylipins with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its potential isomers.

Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • A silver ion (Ag+) HPLC column is recommended for optimal separation of cis and trans isomers. Alternatively, a C18 reversed-phase column can be used.

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the compound. The exact gradient should be optimized based on the specific column and system.

Detection:

  • UV Detection: Monitor at a wavelength around 210 nm.

  • MS Detection: Use electrospray ionization (ESI) in negative mode. Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key processes relevant to working with this compound.

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification (SPE) cluster_analysis Analysis sample Biological Sample add_is_bht Add Internal Standard & BHT sample->add_is_bht protein_precipitation Protein Precipitation (Isopropanol) add_is_bht->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant acidification Acidification (Formic Acid) supernatant->acidification spe_loading Load Sample acidification->spe_loading spe_conditioning SPE Column Conditioning spe_conditioning->spe_loading spe_wash Wash (Hexane) spe_loading->spe_wash spe_elution Elute (Ethyl Acetate) spe_wash->spe_elution evaporation Evaporation (Nitrogen) spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_analysis HPLC-MS/MS Analysis reconstitution->hplc_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

trpv1_signaling ligand 10-oxo-12(Z),15(Z)- Octadecadienoic Acid trpv1 TRPV1 Channel ligand->trpv1 activates ca_influx Ca²⁺ Influx trpv1->ca_influx mediates downstream Downstream Signaling Cascades ca_influx->downstream cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression Changes) downstream->cellular_response

Caption: Simplified signaling pathway of TRPV1 activation by this compound.

References

Technical Support Center: 10-oxo-12(Z),15(Z)-Octadecadienoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-oxo-12(Z),15(Z)-octadecadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an oxylipin, a class of oxidized fatty acids that act as signaling molecules. It is produced from α-linolenic acid by gut bacteria such as Lactobacillus plantarum.[1][2] In research, it is often studied for its role in regulating lipid metabolism. For instance, it has been shown to reduce the expression of the gene encoding for SREBP-1c, a key regulator of lipogenesis, in HepG2 cells.[1][2]

Q2: What are the recommended storage conditions for this compound and its solutions?

To ensure stability, this compound should be stored at -20°C.[1] Commercially available solutions in ethanol (B145695) are reported to be stable for at least two years when stored at this temperature.[1] For long-term storage of plasma samples containing oxylipins, -80°C is recommended to maintain the stability of a wide range of these molecules.[3][4] It is also advisable to minimize freeze-thaw cycles of stock solutions and samples, as this can lead to degradation.[5]

Q3: What are common sources of contamination in experiments involving this oxylipin?

Contamination in oxylipin experiments can arise from several sources:

  • Reagents and Solvents: Impurities in solvents can introduce interfering peaks in chromatographic analyses.

  • Sample Handling: Inadequate cleaning of labware can lead to cross-contamination.

  • Artificial Oxidation: The polyunsaturated nature of the parent fatty acid makes it susceptible to non-enzymatic oxidation during sample preparation and analysis. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction is recommended to minimize this.[4]

  • Biological Matrix Effects: Complex biological samples can contain numerous compounds that may interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.

Troubleshooting Guide

Issue 1: Low or No Signal of the Target Analyte in LC-MS Analysis
Possible CauseSuggested Solution
Analyte Degradation Ensure proper storage of standards and samples at -20°C or -80°C.[1][3][4] Avoid multiple freeze-thaw cycles.[5] Prepare fresh working solutions from a stock. Add antioxidants like BHT during sample preparation to prevent oxidation.[4]
Inefficient Extraction Optimize the extraction protocol for oxylipins. Solid-phase extraction (SPE) is a common and effective method for concentrating oxylipins from biological matrices.
Instrument Sensitivity Check the instrument's performance and calibration. Ensure that the mass spectrometer is tuned for optimal sensitivity in the mass range of the analyte (m/z 293.2 for [M-H]⁻).
Ion Suppression Dilute the sample to reduce matrix effects. Use a stable isotope-labeled internal standard to correct for variations in ionization efficiency.
Issue 2: High Background Noise or Interfering Peaks in the Chromatogram
Possible CauseSuggested Solution
Solvent Contamination Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Matrix Effects Employ a more rigorous sample clean-up procedure, such as a multi-step SPE protocol.
Co-elution of Isomers Optimize the chromatographic separation. This may involve using a longer column, a shallower gradient, or a different stationary phase. Isomers of oxo-octadecadienoic acid, such as 9-oxo-10(E),12(Z)-octadecadienoic acid, can have similar retention times and mass spectra, requiring high-resolution chromatography to resolve.
Plasticizer Contamination Avoid the use of plastic labware where possible, as plasticizers can leach into solvents and samples, causing interfering peaks.
Issue 3: Poor Reproducibility of Quantitative Results
Possible CauseSuggested Solution
Inconsistent Sample Handling Standardize all steps of the sample preparation workflow, including extraction, evaporation, and reconstitution. Use an automated liquid handler for improved precision if available.
Degradation During Processing Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic and non-enzymatic degradation.[4]
Variability in Derivatization (if applicable) Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations.
Instability in Autosampler If samples are queued for an extended period, ensure the autosampler is temperature-controlled to prevent degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₀O₃[1][2]
Molecular Weight 294.4 g/mol [1][2]
CAS Number 1036406-73-1[1][2]
Purity (typical) >98%[2][6]
Formulation Typically supplied as a solution in ethanol[1][2]
Solubility Soluble in ethanol (e.g., 1 mg/ml)[1]

Table 2: Recommended Storage Conditions for Oxylipin Standards and Samples

Sample TypeStorage TemperatureDurationKey ConsiderationsReference
Neat Standard -20°C≥ 2 yearsStore in a tightly sealed container under an inert atmosphere if possible.[1]
Stock Solution (in ethanol) -20°C≥ 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
Plasma/Serum Samples -80°CUp to 1 yearImmediate processing after collection is ideal, but samples can be stable at room temperature for up to 2 hours before processing.[3]
Extracted Samples -20°C or -80°CShort-termAnalyze as soon as possible to minimize degradation.

Experimental Protocols

Protocol: Extraction and Purification of this compound from Plasma

This protocol is a general guideline for the solid-phase extraction (SPE) of oxylipins from plasma.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., a deuterated analog of the analyte)

  • Antioxidant solution (e.g., 0.1% BHT in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution and 10 µL of the antioxidant solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elute the oxylipins with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Common Experimental Issues start Problem Encountered low_signal Low or No Analyte Signal start->low_signal high_noise High Background Noise start->high_noise poor_repro Poor Reproducibility start->poor_repro check_degradation Check for Analyte Degradation - Proper storage? - Fresh solutions? - Antioxidants used? low_signal->check_degradation check_solvents Check Solvents and Reagents - LC-MS grade? - Freshly prepared? high_noise->check_solvents standardize_handling Standardize Sample Handling - Consistent volumes? - Consistent timing? poor_repro->standardize_handling optimize_extraction Optimize Extraction - SPE recovery? - Different method? check_degradation->optimize_extraction Degradation Unlikely check_instrument Check Instrument Performance - Calibration? - Sensitivity? optimize_extraction->check_instrument Extraction OK improve_cleanup Improve Sample Cleanup - More rigorous SPE? - Different sorbent? check_solvents->improve_cleanup Solvents OK optimize_chrom Optimize Chromatography - Longer column? - Different gradient? improve_cleanup->optimize_chrom Cleanup OK control_temp Control Temperature - Samples on ice? - Cooled autosampler? standardize_handling->control_temp Handling Consistent validate_method Validate Method - Linearity? - Precision? control_temp->validate_method Temp Controlled

Caption: Troubleshooting workflow for common issues in oxylipin analysis.

ExperimentalWorkflow Experimental Workflow for this compound Analysis sample_collection Sample Collection (e.g., Plasma, Cell Media) add_is_antioxidant Add Internal Standard & Antioxidant (BHT) sample_collection->add_is_antioxidant protein_precipitation Protein Precipitation (Cold Methanol) add_is_antioxidant->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe_cleanup Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute centrifugation->spe_cleanup evaporation Solvent Evaporation (Nitrogen Stream) spe_cleanup->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis - Quantification - Statistical Analysis lc_ms_analysis->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Enhancing the Resolution of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound in HPLC?

A1: The main challenges include potential co-elution with other lipid isomers, peak tailing due to interactions with the stationary phase, and broad peaks caused by suboptimal mobile phase composition or flow rates. The presence of a ketone group and two cis double bonds in its structure influences its polarity and retention behavior, necessitating careful method development.

Q2: Which HPLC mode, Reversed-Phase (RP) or Normal-Phase (NP), is more suitable for this analysis?

A2: Both RP-HPLC and NP-HPLC can be employed. RP-HPLC, typically with a C18 column, is excellent for general quantification and separation based on hydrophobicity. NP-HPLC, often using a silica-based column, can be particularly effective for separating geometric and positional isomers of oxidized fatty acids.[1][2] The choice depends on the specific separation goals and the complexity of the sample matrix.

Q3: What type of column is recommended for the HPLC analysis of this compound?

A3: For RP-HPLC, a C18 or C8 column with end-capping is recommended to minimize peak tailing.[3] For NP-HPLC, a silica (B1680970) or diol-based column can provide good selectivity for this oxylipin. The selection of particle size (e.g., 5 µm or sub-2 µm) will depend on the desired efficiency and the HPLC system's pressure tolerance.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always required for HPLC analysis, especially when using UV or mass spectrometry (MS) detection.[4] However, for UV detection, converting the carboxylic acid to a UV-active ester, such as a phenacyl ester, can enhance sensitivity.[3] For Gas Chromatography (GC) analysis, derivatization to a fatty acid methyl ester (FAME) is necessary to increase volatility.[4]

Q5: What is the optimal UV detection wavelength for this compound?

A5: The conjugated diene system in the molecule results in strong UV absorbance around 234 nm.[3] For underivatized fatty acids, detection at lower wavelengths, such as 205-215 nm, can also be used, though with potentially more interference from other sample components.[5]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions Use a base-deactivated or end-capped column. Add a small amount of a weak acid (e.g., 0.1% acetic or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[3]
Column Overload Reduce the injection volume or the concentration of the sample.[3]
Inappropriate Injection Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Issue 2: Poor Resolution or Co-elution of Peaks
Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition Adjust the organic-to-aqueous ratio in the mobile phase. For complex samples, a gradient elution may be necessary to improve separation.[6]
Inadequate Column Chemistry For isomeric separation, consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. Silver-ion HPLC (Ag+-HPLC) is highly effective for resolving geometric isomers.[3]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally improves resolution but increases analysis time.
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce retention and resolution. Optimize the column temperature, often starting at ambient conditions.
Issue 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Fluctuations in Mobile Phase Composition Ensure precise mixing of the mobile phase, especially for gradient elution. Prepare fresh mobile phase daily.
Temperature Variations Use a column oven to maintain a consistent temperature.[3]
Column Degradation If the column has been used extensively, its performance may degrade. Flush the column with a strong solvent or replace it if necessary.
Insufficient Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol outlines the extraction of this compound from plasma or tissue samples.[7]

  • Homogenization: Homogenize approximately 50-100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). For plasma, use 100 µL directly.

  • Protein Precipitation & Lipid Extraction: Add 3 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the homogenate. For plasma, add 300 µL of ice-cold methanol.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes and sonicate for 10 minutes in a water bath.

  • Centrifugation: Centrifuge at 3,000 x g for 15 minutes at 4°C.

  • Collection: Collect the lower organic phase.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in the initial mobile phase for HPLC analysis.

Protocol 2: Reversed-Phase HPLC Analysis

This method is suitable for the general quantification of this compound.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% acetic acid
Mobile Phase B Acetonitrile with 0.1% acetic acid
Gradient Program Start with 60% B, linearly increase to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 234 nm
Injection Volume 10 µL
Protocol 3: Normal-Phase HPLC for Isomer Separation

This method is adapted for the separation of potential isomers of this compound.[1][2]

Parameter Condition
Column Silica column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 234 nm
Injection Volume 10 µL

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase C18Silica
Mobile Phase Acetonitrile/Water with Acetic Acidn-hexane/Isopropanol/Acetic Acid
Typical Elution GradientIsocratic
Primary Application QuantificationIsomer Separation

Visualizations

Troubleshooting_Workflow Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No TailingFronting Tailing or Fronting PeakShape->TailingFronting Yes RetentionTime Inconsistent Retention? Resolution->RetentionTime No OptimizeMobilePhase Optimize Mobile Phase (Gradient, Solvent Ratio) Resolution->OptimizeMobilePhase Yes End Problem Resolved RetentionTime->End No CheckMobilePhasePrep Check Mobile Phase Prep (Fresh, Precise Mixing) RetentionTime->CheckMobilePhasePrep Yes CheckColumn Check Column Chemistry (End-capping, Base-deactivated) TailingFronting->CheckColumn AdjustMobilePhase Adjust Mobile Phase pH (Add weak acid) CheckColumn->AdjustMobilePhase ReduceLoad Reduce Sample Load AdjustMobilePhase->ReduceLoad ReduceLoad->Resolution ChangeColumn Change Column Selectivity (Phenyl, PFP, Ag+) OptimizeMobilePhase->ChangeColumn AdjustFlowRate Optimize Flow Rate ChangeColumn->AdjustFlowRate AdjustFlowRate->RetentionTime ControlTemp Use Column Oven CheckMobilePhasePrep->ControlTemp Equilibrate Ensure Full Equilibration ControlTemp->Equilibrate Equilibrate->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Signaling_Pathway AlphaLinolenic α-Linolenic Acid GutBacteria Gut Microbiota (e.g., L. plantarum) AlphaLinolenic->GutBacteria Analyte 10-oxo-12(Z),15(Z)- Octadecadienoic Acid GutBacteria->Analyte PPARa PPARα Activation Analyte->PPARa Agonist GeneExpression Altered Gene Expression (Lipid Metabolism) PPARa->GeneExpression MetabolicEffects Modulation of Metabolic Pathways GeneExpression->MetabolicEffects

Caption: Hypothetical signaling pathway of the target analyte.

References

Technical Support Center: Quantification of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with calibration curves during the quantification of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid (10-Keto-ODE) and related oxidized linoleic acid metabolites (OXLAMs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for 10-Keto-ODE has a poor coefficient of determination (R² < 0.99). What are the common causes?

A poor R² value indicates that the data points deviate significantly from the fitted line, suggesting issues with accuracy and precision. Common causes include:

  • Standard Degradation: OXLAMs can be unstable and prone to degradation or auto-oxidation, especially if not handled properly.[1] Ensure that stock solutions are stored at very low temperatures (e.g., -80°C), protected from light, and prepared fresh.[2] The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help prevent degradation.[1]

  • Inaccurate Pipetting: Errors in serial dilutions are a frequent source of non-linearity. Use calibrated pipettes and ensure proper technique. Prepare dilutions in a solvent that ensures the analyte's stability, such as ethanol (B145695) or methanol (B129727).[3]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of 10-Keto-ODE, leading to inconsistent responses.[4][5] This is a major challenge in lipidomics.[4] Phospholipids are often a primary cause of matrix effects in bioanalysis.[5]

  • Adsorption: Oxidized lipids can adsorb to plasticware or glass surfaces. Using silanized glass vials or polypropylene (B1209903) tubes can minimize this issue.[6]

  • Instrument Variability: Fluctuations in the mass spectrometer's performance can introduce variability. Ensure the instrument is clean and properly tuned.

Q2: Why is my calibration curve linear at low concentrations but plateaus or becomes non-linear at high concentrations?

This is a common phenomenon in mass spectrometry and can be attributed to several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a non-proportional response.[7][8][9] The signal response becomes non-linear when it exceeds a certain threshold, which is dependent on the specific instrument's detector.[8]

  • Ion Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can reach a limit in its ability to efficiently ionize analytes at high concentrations.[7][10]

  • Dimer or Multimer Formation: At higher concentrations, analyte molecules may form dimers or other multimers, which can affect the measured signal of the target ion.[7]

  • Internal Standard Issues: If a stable isotope-labeled internal standard (SIL-IS) is used, its response may also saturate, but at a different rate than the analyte, causing the response ratio to become non-linear.[9]

Solution: The primary solution is to dilute your samples to fall within the linear range of the assay or to narrow the concentration range of your calibration curve.[4] Alternatively, a non-linear regression model (e.g., quadratic) can be used if the non-linearity is predictable and reproducible, though linear models are often preferred for simplicity and robustness.[7][11]

Q3: How can I identify and mitigate matrix effects in my 10-Keto-ODE analysis?

Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte.[12]

  • Assessment:

    • Post-Extraction Spike Method: Compare the response of a standard in a clean solvent to the response of the same standard spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[4]

    • Post-Column Infusion: Infuse a constant flow of the 10-Keto-ODE standard into the mass spectrometer after the LC column while injecting an extracted blank matrix. Dips or rises in the baseline signal reveal retention times where ion suppression or enhancement occurs.[4]

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize your LC method to separate 10-Keto-ODE from interfering matrix components.[4] This may involve adjusting the mobile phase gradient or using a different column chemistry.[13]

    • Sample Preparation: Employ more rigorous sample cleanup methods like solid-phase extraction (SPE) to remove interfering compounds, particularly phospholipids.[1][4]

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).[4]

    • Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard (e.g., 13-HODE-d4) is the best choice as it co-elutes and experiences similar matrix effects as the analyte, providing effective normalization.[4][14]

Experimental Protocols & Data

Protocol 1: Preparation of Calibration Standards

This protocol describes a typical serial dilution for creating a calibration curve for 10-Keto-ODE.

  • Prepare Stock Solution: Dissolve a precisely weighed amount of 10-Keto-ODE standard in ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).[3] Store this at -80°C.

  • Prepare Working Stock: Dilute the main stock solution to an intermediate concentration (e.g., 10 µg/mL) in your final mobile phase solvent or a compatible solvent.

  • Serial Dilution: Perform a serial dilution from the working stock to generate a series of calibration standards. A stable isotope-labeled internal standard (IS) should be added to each standard (and sample) at a fixed concentration.

Table 1: Example Calibration Standard Dilution Series

Calibrant IDConcentration (ng/mL)Volume of Stock (µL)Diluent Volume (µL)Final Volume (µL)
Stock1000---
STD-8200200 of Stock8001000
STD-7100500 of STD-85001000
STD-650500 of STD-75001000
STD-525500 of STD-65001000
STD-410400 of STD-56001000
STD-35500 of STD-45001000
STD-21200 of STD-38001000
STD-10.5500 of STD-25001000
Blank0010001000

Note: This is an example. The concentration range should be adjusted to bracket the expected concentrations in your samples.

Protocol 2: Lipid Extraction from Biological Samples

This is a general protocol for liquid-liquid extraction (LLE) suitable for OXLAMs from plasma or tissue homogenates.[1][15][16]

  • Sample Collection: Collect samples and immediately add antioxidants (e.g., BHT) to prevent ex-vivo oxidation.[1] Store at -80°C until extraction.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 15-HETE-d8 or another deuterated standard) to the sample.[14]

  • Protein Precipitation/Lysis: For plasma, precipitate proteins by adding 2-3 volumes of cold organic solvent (e.g., methanol or acetonitrile). For tissues, homogenization in a suitable buffer is required.[1][17]

  • Extraction: Add extraction solvent. A common method is the Folch or Bligh-Dyer procedure using chloroform/methanol mixtures.[15][18] An alternative is using methyl tert-butyl ether (MTBE).[15][19]

  • Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in a small volume of the initial LC mobile phase for analysis.[20]

Visual Guides and Workflows

Workflow Visualizations

The following diagrams illustrate key workflows for troubleshooting and analysis.

G start Poor Calibration Curve (R² < 0.99 or Poor Accuracy) check_standards Are standards and IS fresh and properly stored? start->check_standards remake_standards Action: Prepare fresh standards and IS from stock. check_standards->remake_standards No check_pipetting Is pipetting accurate? Were dilutions correct? check_standards->check_pipetting Yes remake_standards->check_pipetting review_protocol Action: Review dilution protocol. Use calibrated pipettes. check_pipetting->review_protocol No check_linearity Is curve non-linear at high concentrations? check_pipetting->check_linearity Yes review_protocol->check_linearity saturation_issue Cause: Likely Detector/ Ion Source Saturation check_linearity->saturation_issue Yes check_matrix Is there high variability or signal suppression? check_linearity->check_matrix No dilute_samples Action: Narrow calibration range. Dilute high-concentration samples. saturation_issue->dilute_samples matrix_issue Cause: Likely Matrix Effects check_matrix->matrix_issue Yes instrument_issue Action: Check instrument tuning, clean source, and recalibrate. check_matrix->instrument_issue No optimize_cleanup Action: Improve sample cleanup (SPE). Optimize chromatography. matrix_issue->optimize_cleanup G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Tissue) s2 Add Antioxidant (BHT) & Internal Standard (IS) s1->s2 s3 Lipid Extraction (e.g., LLE or SPE) s2->s3 s4 Evaporate Solvent (Under Nitrogen) s3->s4 s5 Reconstitute in Mobile Phase s4->s5 a1 Inject Sample s5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Mass Spectrometry (Negative ESI, MRM) a2->a3 d1 Peak Integration (Analyte and IS) a3->d1 d2 Generate Calibration Curve (Response Ratio vs. Conc.) d1->d2 d3 Calculate Concentration in Unknown Samples d2->d3

References

Internal standard selection for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-oxo-12(Z),15(Z)-Octadecadienoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound by LC-MS?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. Using a chemically identical internal standard helps to accurately account for variations during sample preparation and analysis.[1][2] If a deuterated standard for the specific analyte is not commercially available, a closely related deuterated oxidized linoleic acid metabolite (OXLAM) can be used. A common surrogate for the analysis of various OXLAMs, including oxo-octadecadienoic acids (oxoODEs), is 15(S)-HETE-d8.[3]

Q2: How should I prepare my biological samples for the analysis of this compound?

A2: The choice of sample preparation method depends on the biological matrix. The most common methods for oxylipin analysis are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4]

  • Protein Precipitation: This is a simple and fast method suitable for plasma or serum. It involves adding a cold organic solvent like methanol (B129727) or isopropanol (B130326) to the sample to precipitate proteins.[5][6][7]

  • Liquid-Liquid Extraction (LLE): LLE is effective for extracting lipids from aqueous samples. A common solvent system is a mixture of chloroform (B151607) and methanol.[7]

  • Solid-Phase Extraction (SPE): SPE is widely used for cleaning up and concentrating oxylipins from complex samples. Reversed-phase (C18) or mixed-mode cartridges are often employed.[5][6]

It is crucial to perform all sample preparation steps at low temperatures (e.g., on ice) to minimize the artificial formation of oxidized fatty acids.[1][4]

Q3: What are the recommended LC-MS/MS parameters for the analysis of this compound?

A3: A reversed-phase C18 column is typically used for the chromatographic separation of oxylipins.[8] The mobile phases usually consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is employed to separate the analytes.[8] For mass spectrometry, electrospray ionization (ESI) in the negative ion mode is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low analyte signal or poor sensitivity Inefficient extraction; Ion suppression from the sample matrix; Analyte degradation.Optimize the sample preparation method (e.g., try a different extraction technique like SPE). Dilute the sample to reduce matrix effects. Ensure samples are kept cold and processed quickly to prevent degradation.[1][2]
High background noise in the chromatogram Contamination from solvents, glassware, or the LC-MS system; Co-eluting interfering compounds from the sample matrix.Use high-purity solvents and clean glassware. Implement a more rigorous sample cleanup step, such as SPE. Optimize the chromatographic gradient to better separate the analyte from interferences.
Poor reproducibility of results Inconsistent sample preparation; Variability in instrument performance; Instability of the analyte or internal standard.Standardize the sample preparation protocol and ensure consistency across all samples. Use a stable isotope-labeled internal standard.[10] Regularly check the performance of the LC-MS system using quality control samples.
Peak tailing or broad peaks Poor chromatography; Overloading the column; Secondary interactions between the analyte and the stationary phase.Optimize the mobile phase composition and gradient. Inject a smaller sample volume. Ensure the pH of the mobile phase is appropriate for the analyte.
Artificial formation of oxylipins during sample preparation Oxidation of polyunsaturated fatty acids during sample handling and storage.Add antioxidants (e.g., BHT) to the samples and solvents.[3] Work with samples on ice and minimize their exposure to air and light. Store samples at -80°C until analysis.[3]

Experimental Protocols

Detailed Protocol for Quantification of this compound in Plasma

This protocol is a synthesis of best practices described in the literature for the analysis of oxidized linoleic acid metabolites.[3][5][6][11]

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., this compound-d4 or 15(S)-HETE-d8).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[8]

  • Mobile Phase A: 0.1% formic acid in water[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[8]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min[8]

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), negative mode[3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis

MethodAdvantagesDisadvantagesReferences
Protein Precipitation Simple, fast, high throughput.Less effective at removing interfering substances, potential for ion suppression.[5][6][7]
Liquid-Liquid Extraction Good for extracting a broad range of lipids.Can be labor-intensive, may use hazardous solvents.[7]
Solid-Phase Extraction Excellent for sample cleanup and concentration, reduces matrix effects.Can be more time-consuming and costly, potential for analyte loss if not optimized.[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., cold Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis (C18, ESI-, MRM) reconstitution->lc_ms data_analysis Data Analysis (Peak Integration, Quantification) lc_ms->data_analysis end Final Concentration data_analysis->end

Caption: Experimental workflow for the analysis of this compound.

logical_relationship analyte This compound is Ideal Internal Standard (Stable Isotope-Labeled Analyte) analyte->is Chemically Identical surrogate Surrogate Internal Standard (Closely Related Deuterated OXLAM) is->surrogate Acceptable Alternative (if ideal is unavailable)

Caption: Logical relationship for internal standard selection.

References

Technical Support Center: Analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-oxo-12(Z),15(Z)-octadecadienoic acid. It offers insights into the interpretation of mass spectra and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion for this compound in mass spectrometry?

A1: this compound has a molecular formula of C18H30O3 and a molecular weight of 294.43 g/mol .[1][2][3] In negative ion mode electrospray ionization (ESI-), the expected molecular ion is the deprotonated molecule [M-H]-, which would be observed at an m/z of approximately 293.2.

Q2: Why am I not seeing significant fragmentation in my full scan mass spectrum?

A2: Electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, showing primarily the molecular ion.[4] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is required.

Q3: What are the characteristic fragment ions I should look for in the MS/MS spectrum of this compound?

Q4: How can I differentiate between isomers of oxo-octadecadienoic acids using mass spectrometry?

A4: Differentiating isomers can be challenging as they often have very similar fragmentation patterns.[5] High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition. The most effective way to distinguish isomers is by coupling liquid chromatography (LC) with mass spectrometry (LC-MS/MS). The retention time from the LC separation, in conjunction with the MS/MS fragmentation pattern, can provide a higher degree of confidence in isomer identification.

Q5: What are some common issues that can affect the quality of my mass spectrum for this analyte?

A5: Common issues include low signal intensity, high background noise, and poor peak shape. These can be caused by a variety of factors such as improper sample preparation, ion suppression from the sample matrix, suboptimal instrument parameters, or degradation of the analyte. A systematic troubleshooting approach is recommended to identify and resolve these issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Peak Detected Low analyte concentration.Concentrate the sample or inject a larger volume.
Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Check solvent compatibility with ESI.
Ion suppression.Improve sample cleanup to remove interfering matrix components. Use a deuterated internal standard to normalize for suppression effects.
Analyte degradation.Ensure proper storage of the analyte (-20°C). Prepare fresh solutions and minimize exposure to light and air.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's protocol.
In-source fragmentation.Reduce the fragmentor or capillary voltage to minimize unwanted fragmentation in the ion source.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Secondary interactions with the column.Use a mobile phase additive like a small percentage of formic or acetic acid to improve peak shape.
Column degradation.Replace the LC column.
Inconsistent Retention Times Unstable pump performance.Purge the LC pumps to remove air bubbles and ensure a stable flow rate.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.

Quantitative Data Summary

The following table summarizes the expected key ions for this compound based on its chemical formula and fragmentation patterns observed for its isomers.

Ion Description m/z (Negative Mode) Notes
[M-H]⁻ 293.2Deprotonated molecular ion.
[M-H-H₂O]⁻ 275.2Loss of water from the carboxyl group.
[M-H-CO₂]⁻ 249.2Loss of carbon dioxide from the carboxyl group.
α-cleavage at C10-C11 185.1Cleavage adjacent to the keto group (carboxyl-containing fragment).
α-cleavage at C9-C10 171.1Cleavage on the other side of the keto group (carboxyl-containing fragment).

Note: The m/z values for fragment ions are predictive and may vary slightly depending on the instrument and experimental conditions. These are based on fragmentation patterns of similar molecules.

Experimental Protocols

Sample Preparation

  • Standard Solution Preparation : Prepare a stock solution of this compound in ethanol (B145695) at a concentration of 1 mg/mL.[1] Further dilute with the initial mobile phase to create working standards for calibration curves.

  • Biological Sample Extraction (e.g., Plasma) :

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., isopropanol/hexane).

    • Vortex and centrifuge to separate the layers.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

    • Scan Mode : Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    • Precursor Ion : m/z 293.2.

    • Product Ions : Monitor for the expected fragment ions (e.g., m/z 275.2, 249.2, 185.1, 171.1).

    • Collision Energy : Optimize for the specific instrument to achieve the desired fragmentation.

Visualizations

fragmentation_pathway parent [M-H]⁻ m/z 293.2 frag1 [M-H-H₂O]⁻ m/z 275.2 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 249.2 parent->frag2 - CO₂ frag3 α-cleavage fragment m/z 185.1 parent->frag3 α-cleavage frag4 α-cleavage fragment m/z 171.1 parent->frag4 α-cleavage troubleshooting_workflow start Start: Mass Spectrum Issue q1 Low or No Signal? start->q1 a1_yes Check Sample Concentration Optimize Ion Source Investigate Ion Suppression q1->a1_yes Yes q2 High Background Noise? q1->q2 No end Problem Resolved a1_yes->end a2_yes Use High-Purity Solvents Clean Ion Source Reduce In-Source Fragmentation q2->a2_yes Yes q3 Poor Peak Shape? q2->q3 No a2_yes->end a3_yes Dilute Sample Check Sample Solvent Use Mobile Phase Additive Replace Column q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

Confirming the Identity of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of 10-oxo-12(Z),15(Z)-octadecadienoic acid in various samples. We present supporting data and detailed experimental protocols for the principal techniques, enabling researchers to select the most appropriate method for their specific needs.

Introduction

This compound is an oxylipin, an oxidized derivative of α-linolenic acid, with emerging significance in biological signaling pathways. Accurate identification and quantification of this molecule are crucial for understanding its physiological and pathological roles. This guide focuses on the two primary analytical platforms for this purpose: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Platforms

The choice between UPLC-MS/MS and GC-MS for the analysis of this compound and its isomers depends on several factors, including the required sensitivity, sample throughput, and the need for derivatization.

FeatureUPLC-MS/MSGC-MS
Sample Preparation Simpler; typically involves protein precipitation and solid-phase extraction.[1]More complex; requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[2][3]
Sensitivity High sensitivity, capable of detecting low abundance oxylipins.[4]High sensitivity, particularly with selected ion monitoring (SIM).[5]
Specificity High specificity due to precursor and product ion monitoring (MRM).[4]Good specificity, enhanced by using high-resolution capillary columns.[3]
Throughput Generally higher due to faster analysis times and simpler sample preparation.Lower, due to the additional derivatization step.
Isomer Separation Can separate isomers, though co-elution is possible.[4]Excellent separation of isomers, especially with specialized polar capillary columns.[6]
Compound Coverage Broad coverage of various oxylipin classes in a single run.[1]Primarily suitable for volatile and thermally stable compounds.

Quantitative Data Summary

The following tables summarize key identification parameters for this compound and its common isomers. Note: Retention times are system-dependent and should be considered as relative indicators.

Table 1: UPLC-MS/MS Parameters for Oxo-Octadecadienoic Acid Isomers

CompoundPrecursor Ion (m/z) [M-H]⁻Major Fragment Ion(s) (m/z)Approximate Retention Time (min) on C18 column
This compound 293.2[7]Predicted: Similar fragmentation pattern to isomersVaries (dependent on gradient)
9-oxo-10(E),12(Z)-Octadecadienoic Acid293.2[8]185.1[8]Varies (dependent on gradient)
13-oxo-9(Z),11(E)-Octadecadienoic Acid293.2[8]113.1[8]Varies (dependent on gradient)

Table 2: GC-MS Parameters for Oxo-Octadecadienoic Acid Methyl Ester Isomers

Compound (as FAME)Molecular Ion (m/z)Key Fragment Ions (m/z)Approximate Elution Order on Polar Capillary Column
This compound Methyl Ester 308.2Predicted: Characteristic fragments related to the oxo group and esterVaries (dependent on temperature program)
9-oxo-10(E),12(Z)-Octadecadienoic Acid Methyl Ester308.2Dependent on ionization method[5]Varies (dependent on temperature program)
13-oxo-9(Z),11(E)-Octadecadienoic Acid Methyl Ester308.2Dependent on ionization method[5]Varies (dependent on temperature program)

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis

This protocol provides a general procedure for the extraction and analysis of this compound from biological samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: For plasma/serum, dilute 150 µL of the sample with 550 µL of water. For cell culture, dilute 300 µL of the sample with 400 µL of a solution containing 85:15 (v/v) 200 µM ammonium (B1175870) bicarbonate and methanol (B129727).

  • SPE Cartridge Conditioning: Use a mixed-mode solid-phase extraction cartridge. Condition the cartridge sequentially with methanol and water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with water followed by methanol to remove interfering substances.

  • Elution: Elute the oxylipins with an appropriate solvent mixture, such as acetonitrile (B52724):isopropanol with 5% formic acid.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% acetic acid (Solvent A) and a mixture of acetonitrile and methanol with 0.1% acetic acid (Solvent B).[8]

  • Flow Rate: A flow rate of approximately 0.3-0.5 mL/min is generally employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[1]

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition from the precursor ion (m/z 293.2 for the parent acid) to its specific product ions.

Protocol 2: GC-MS Analysis

This protocol outlines the derivatization and analysis of this compound as its fatty acid methyl ester (FAME).

1. Derivatization to FAME

  • Lipid Extraction: Extract total lipids from the sample using a suitable method, such as the Bligh-Dyer method.

  • Saponification: Saponify the lipid extract using a methanolic solution of potassium hydroxide.

  • Esterification: Methylate the resulting free fatty acids using a reagent like boron trifluoride in methanol.

  • Extraction of FAMEs: Extract the FAMEs into a non-polar solvent such as hexane.

2. GC-MS Conditions

  • Column: A high-polarity capillary column (e.g., a cyanopropyl-substituted column) is recommended for optimal separation of fatty acid isomers.[6]

  • Carrier Gas: Use helium as the carrier gas.

  • Oven Temperature Program: Employ a temperature gradient to achieve optimal separation of the FAMEs.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode.[5]

  • Detection: Acquire full scan mass spectra to identify compounds based on their fragmentation patterns and retention times. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

Visualization of Analytical Workflow and Biological Pathway

The following diagrams illustrate the general experimental workflow for identifying this compound and a simplified representation of its biosynthetic origin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization cleanup Solid-Phase Extraction extraction->cleanup for LC-MS derivatization->cleanup Optional lcms UPLC-MS/MS cleanup->lcms gcms GC-MS cleanup->gcms identification Compound Identification lcms->identification gcms->identification quantification Quantification identification->quantification signaling_pathway ALA α-Linolenic Acid Enzymes Enzymatic Oxidation (e.g., lipoxygenases) ALA->Enzymes Oxo_ODE 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Enzymes->Oxo_ODE

References

A Comparative Guide to the Bioactivities of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and 9-oxo-ODA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two oxidized fatty acids: 10-oxo-12(Z),15(Z)-octadecadienoic acid and 9-oxo-octadecadienoic acid (9-oxo-ODA). While both molecules are oxylipins derived from polyunsaturated fatty acids, current research indicates they elicit distinct biological effects through different signaling pathways. This document summarizes their known activities, presents available quantitative data, details relevant experimental protocols, and visualizes their respective signaling pathways to aid researchers in their investigations.

Overview of Biological Activities

9-oxo-ODA is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][3] Its activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, consequently reducing triglyceride accumulation.[4] The activity of 9-oxo-ODA is influenced by its isomeric form, with some studies indicating that 13-oxo-ODA is a more potent PPARα agonist.[5]

In contrast, This compound , an oxylipin produced from α-linolenic acid by the gut bacterium Lactobacillus plantarum, has been shown to reduce the mRNA expression levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[6] SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis. By downregulating SREBP-1c, this compound may play a role in modulating lipid homeostasis through a mechanism distinct from PPARα agonism.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data on the bioactivity of 9-oxo-ODA and information regarding the activity of this compound. A direct quantitative comparison is challenging due to their different molecular targets and the limited publicly available data for this compound's effect on SREBP-1c.

CompoundTargetAssayEffective ConcentrationKey Findings
9-oxo-10(E),12(E)-ODA PPARαLuciferase Reporter Assay10-20 µMPotent agonist of PPARα.[1][3][4]
13-oxo-9(Z),11(E)-ODA PPARαLuciferase Reporter AssayMore potent than 9-oxo-ODADemonstrates the influence of isomeric structure on activity.[1][5]
This compound SREBP-1cmRNA expression analysis in HepG2 cellsNot specified in publicly available dataReduces the increase in SREBP-1c mRNA expression induced by a liver X receptor agonist.[6]

Signaling Pathways

The distinct mechanisms of action of 9-oxo-ODA and this compound are best understood by examining their respective signaling pathways.

9-oxo-ODA Signaling Pathway 9-oxo-ODA 9-oxo-ODA PPARα PPARα 9-oxo-ODA->PPARα Binds & Activates PPARα/RXR_Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR_Heterodimer Forms heterodimer with RXR RXR RXR->PPARα/RXR_Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARα/RXR_Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation & Triglyceride Clearance Target_Genes->Lipid_Metabolism Leads to

9-oxo-ODA activates the PPARα signaling pathway.

10-oxo-12(Z),15(Z)-Octadecadienoic_Acid_Signaling_Pathway 10_oxo_ODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid SREBP_1c_Gene SREBP-1c Gene 10_oxo_ODA->SREBP_1c_Gene Reduces agonist-induced expression of LXR_Agonist LXR Agonist LXR Liver X Receptor (LXR) LXR_Agonist->LXR Activates LXR->SREBP_1c_Gene Induces transcription of SREBP_1c_mRNA SREBP-1c mRNA SREBP_1c_Gene->SREBP_1c_mRNA transcribes Lipogenesis_Genes Lipogenic Gene Expression SREBP_1c_mRNA->Lipogenesis_Genes Leads to

This compound attenuates SREBP-1c expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARα receptor.

Objective: To quantify the agonist activity of a test compound (e.g., 9-oxo-ODA) on the PPARα receptor.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are seeded in 24-well plates.

    • Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound at various concentrations.

    • A vehicle control (e.g., DMSO) and a positive control (a known PPARα agonist like Wy-14643) are included.

  • Luciferase Activity Measurement:

    • After a 24-hour incubation period, cells are lysed.

    • Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • The fold induction of luciferase activity by the test compound is calculated relative to the vehicle control.

    • Dose-response curves are generated to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response).

PPARa_Luciferase_Reporter_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Seed_Cells Seed Cells in 24-well plates Transfect_Cells Co-transfect with PPARα expression vector & PPRE-luciferase reporter Seed_Cells->Transfect_Cells Add_Compound Add Test Compound (e.g., 9-oxo-ODA) Transfect_Cells->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Lyse_Cells Lyse Cells Incubate_24h->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize Data & Calculate Fold Induction Measure_Luciferase->Analyze_Data

Workflow for the PPARα Luciferase Reporter Assay.
SREBP-1c mRNA Expression Analysis in HepG2 Cells

This assay is used to determine the effect of a compound on the expression of the SREBP-1c gene.

Objective: To quantify the effect of a test compound (e.g., this compound) on SREBP-1c mRNA levels in human liver cells.

Methodology:

  • Cell Culture and Treatment:

    • HepG2 cells are cultured in a suitable medium, such as DMEM with 10% fetal bovine serum.

    • Cells are seeded in 6-well plates and grown to a desired confluency.

    • To induce SREBP-1c expression, cells are treated with a liver X receptor (LXR) agonist (e.g., T0901317).

    • Concurrently, cells are treated with the test compound at various concentrations or a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • After the treatment period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR is performed using the synthesized cDNA, specific primers for the SREBP-1c gene, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The reaction is carried out in a real-time PCR system.

  • Data Analysis:

    • The relative expression of SREBP-1c mRNA is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to the control group (LXR agonist alone).

    • Statistical analysis is performed to determine the significance of the observed changes in gene expression.

SREBP-1c_mRNA_Expression_Analysis_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA & cDNA Preparation cluster_2 qRT-PCR & Analysis Seed_HepG2 Seed HepG2 Cells Treat_Cells Treat with LXR agonist ± Test Compound Seed_HepG2->Treat_Cells Extract_RNA Extract Total RNA Treat_Cells->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qRT_PCR Perform qRT-PCR for SREBP-1c & Housekeeping Gene Synthesize_cDNA->Perform_qRT_PCR Analyze_Expression Calculate Relative Gene Expression (ΔΔCt) Perform_qRT_PCR->Analyze_Expression

Workflow for SREBP-1c mRNA Expression Analysis.

Conclusion

Current evidence indicates that this compound and 9-oxo-ODA are not direct functional alternatives but rather distinct bioactive lipids with different mechanisms of action and molecular targets. 9-oxo-ODA and its isomers are agonists of PPARα, a key regulator of fatty acid catabolism. In contrast, this compound appears to modulate lipid metabolism by reducing the expression of SREBP-1c, a master regulator of lipogenesis.

For researchers in drug development, these findings suggest that these two molecules could be explored for different therapeutic applications. 9-oxo-ODA and its more potent analogs may be suitable candidates for conditions characterized by impaired fatty acid oxidation, while this compound could be investigated for its potential to inhibit excessive lipid synthesis. Further research, including direct comparative studies and the determination of the effective concentration of this compound on SREBP-1c, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Biological Effects of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 10-oxo-12(Z),15(Z)-octadecadienoic acid and its isomers. These oxidized fatty acids, derived from linoleic and α-linolenic acids, are emerging as potent signaling molecules with diverse physiological and pathological roles. This document synthesizes experimental data on their mechanisms of action, including activation of peroxisome proliferator-activated receptors (PPARs), anti-inflammatory effects, and cytotoxicity in cancer cells. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Quantitative Comparison of Biological Activities

The biological activities of this compound and its isomers vary significantly depending on the position of the oxo group and the configuration of the double bonds. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: PPARα Agonist Activity

CompoundCommon Name/AbbreviationCell LineAssayActivityReference
9-oxo-10(E),12(E)-octadecadienoic acid9-oxo-ODAMouse primary hepatocytesLuciferase Reporter AssayActivates at 10-20 µM[1]
13-oxo-9(Z),11(E)-octadecadienoic acid13-oxo-ODA-Luciferase Reporter AssayMore potent than 9-oxo-ODA[2]

Table 2: PPARγ Agonist Activity

CompoundCommon Name/AbbreviationCell LineAssayActivityReference
10-oxo-12(Z)-octadecenoic acidKetoA3T3-L1Luciferase Reporter AssayPotent activator[3][4]

Table 3: Anti-inflammatory Activity

CompoundCommon Name/AbbreviationCell LineAssayIC50 Value / Inhibitory Effect (IE)Reference
(9Z,11E)-13-oxo-9,11-octadecadienoic acid13-KODEMouse ears (in vivo)TPA-induced inflammationIE at 500 µg: 79%[1][5]
10-oxo-trans-11-octadecenoic acidKetoCRAW 264.7 macrophagesP. gingivalis LPS-induced inflammationSignificant reduction of TNFα and IL-6 at 5 µM[6]

Table 4: Cytotoxicity in Cancer Cells

CompoundCell LineAssayIC50 ValueReference
9-oxo-(10E,12E)-octadecadienoic AcidHuman Ovarian Cancer (HRA)Not specifiedNot specified, but exhibits cytotoxic activity[7]
Compound 1 (oleoyl hybrid)HTB-26 (breast cancer), PC-3 (pancreatic cancer), HepG2 (hepatocellular carcinoma)Crystal violet assay10-50 µM[8]
Compound 2 (oleoyl hybrid)HTB-26 (breast cancer), PC-3 (pancreatic cancer), HepG2 (hepatocellular carcinoma)Crystal violet assay10-50 µM[8]

Signaling Pathways

The biological effects of these oxo-fatty acids are mediated through various signaling pathways. The most well-documented is the activation of PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation.

PPARα Activation Pathway

Several isomers, such as 9-oxo-ODA and 13-oxo-ODA, are known to be potent PPARα agonists.[1][2] Upon binding, the ligand-activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes involved in fatty acid oxidation and lipid metabolism.

PPARa_Activation cluster_cell Cell cluster_nucleus Nucleus Oxo-fatty acid Oxo-fatty acid PPARa PPARα Oxo-fatty acid->PPARa binds RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes activates transcription Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation TargetGenes->Increased Fatty Acid Oxidation

Caption: PPARα signaling pathway activated by oxo-octadecadienoic acid isomers.

Anti-inflammatory Signaling via GPR120 and NF-κB

10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to exert anti-inflammatory effects by binding to G protein-coupled receptor 120 (GPR120).[6] This interaction leads to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production.[6]

Anti_Inflammatory_Signaling cluster_cell Cell cluster_nucleus Nucleus KetoC 10-oxo-trans-11- octadecenoic acid (KetoC) GPR120 GPR120 KetoC->GPR120 binds NFkB_p65_inactive NF-κB p65 (inactive) GPR120->NFkB_p65_inactive inhibits activation NFkB_p65_active NF-κB p65 (active) NFkB_p65_inactive->NFkB_p65_active activation blocked Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NFkB_p65_active->Pro-inflammatory\nCytokine Genes activates transcription Reduced Inflammation Reduced Inflammation Pro-inflammatory\nCytokine Genes->Reduced Inflammation

Caption: Anti-inflammatory signaling of KetoC via GPR120 and NF-κB inhibition.

SREBP-1c Regulation

This compound has been found to reduce the mRNA expression levels of sterol regulatory element-binding protein-1c (SREBP-1c) in HepG2 cells.[9] SREBP-1c is a key transcription factor in the regulation of fatty acid synthesis.

SREBP1c_Regulation 10-oxo-12(Z),15(Z)-ODE 10-oxo-12(Z),15(Z)-ODE SREBP1c_mRNA SREBP-1c mRNA 10-oxo-12(Z),15(Z)-ODE->SREBP1c_mRNA reduces increase LXR_agonist LXR Agonist (e.g., T0901317) LXR_agonist->SREBP1c_mRNA increases expression FattyAcid_Synthesis Fatty Acid Synthesis SREBP1c_mRNA->FattyAcid_Synthesis promotes

Caption: Regulation of SREBP-1c expression by this compound.

Experimental Protocols

PPARα Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPARα.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE promoter element using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into 96-well plates.

    • Treat the cells with various concentrations of the test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO) and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

    • Determine the EC50 values by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Lipid Extraction and Analysis

This workflow describes the general steps for extracting and analyzing oxo-octadecadienoic acids from biological samples.

Lipid_Extraction_Workflow start Biological Sample (e.g., cells, plasma, tissue) homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collection Collect Organic Phase phase_separation->collection drying Drying under Nitrogen collection->drying reconstitution Reconstitution in appropriate solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Identification analysis->data_processing

Caption: General workflow for the extraction and analysis of lipids.

Conclusion

This compound and its isomers represent a class of bioactive lipids with significant potential for therapeutic applications. Their diverse biological activities, including the regulation of lipid metabolism through PPAR activation, modulation of inflammatory responses, and induction of apoptosis in cancer cells, make them promising candidates for further investigation. This guide provides a foundational comparison based on currently available data. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds, particularly for this compound, for which quantitative data is still limited.

References

A Comparative Guide to Gut Microbial Metabolites: 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gut microbial metabolite 10-oxo-12(Z),15(Z)-octadecadienoic acid and other significant microbial metabolites: Butyrate, Deoxycholic Acid (DCA), and Indole-3-propionic acid (IPA). The following sections detail their signaling pathways, quantitative biological activities, and the experimental protocols used to characterize them.

Introduction to Gut Microbial Metabolites

The gut microbiome produces a vast array of metabolites that play crucial roles in host physiology and pathophysiology. These small molecules act as signaling messengers, influencing metabolic and inflammatory pathways. Understanding the distinct functions and potencies of these metabolites is critical for developing novel therapeutics targeting the gut-brain axis and other systemic conditions. This guide focuses on a comparative analysis of four key metabolites from different chemical classes.

Comparative Analysis of Biological Activity

The biological activities of this compound, butyrate, deoxycholic acid, and indole-3-propionic acid are mediated by distinct cellular receptors and signaling pathways. The following tables summarize their quantitative effects on these primary targets.

Receptor Activation and Inhibition
MetabolitePrimary Target(s)ActionEC50/IC50 (µM)Cell Line/System
This compound PPARαAgonistData not availableMurine primary hepatocytes
Butyrate GPR43Agonist57.72HEK293
HDACsInhibitor300 - 800[1]Various
Deoxycholic Acid (DCA) FXRAgonist47.31[2]CHO
TGR5Agonist1.0[3]CHO
Indole-3-propionic acid (IPA) AhRAgonist~10-50[4]Not specified
PXRAgonistData not availableLS180
Anti-inflammatory Activity
MetaboliteIn Vitro ModelEffectKey Pathway
This compound (and related oxo-FAs) LPS-stimulated RAW 264.7 macrophagesReduction of TNF-α, IL-6, and IL-1β[5]Inhibition of NF-κB
Butyrate LPS-stimulated macrophagesReduction of pro-inflammatory cytokinesHDAC inhibition, NF-κB inhibition
Deoxycholic Acid (DCA) LPS-stimulated macrophagesPro-inflammatory at high concentrationsNF-κB activation
Indole-3-propionic acid (IPA) S. aureus-stimulated macrophagesReduction of TNF-α and IL-1βAhR activation, NF-κB inhibition

Signaling Pathways

The signaling cascades initiated by these metabolites are diverse, leading to a range of cellular responses.

This compound Signaling

This compound is an oxylipin that has been shown to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα leads to the regulation of genes involved in lipid metabolism and fatty acid oxidation.

10_oxo_OTA_Signaling 10_oxo_OTA 10_oxo_OTA PPARa PPARα 10_oxo_OTA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Lipid_Metabolism Lipid Metabolism Genes PPRE->Lipid_Metabolism Regulates Transcription

10-oxo-OTA Signaling Pathway
Butyrate Signaling

Butyrate, a short-chain fatty acid (SCFA), exerts its effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) such as GPR43, and inhibition of histone deacetylases (HDACs)[3].

Butyrate_Signaling cluster_GPCR GPCR Pathway cluster_HDAC HDAC Inhibition Pathway Butyrate1 Butyrate GPR43 GPR43 Butyrate1->GPR43 Activates G_protein G-protein Signaling GPR43->G_protein Cellular_Response1 Cellular Response (e.g., Anti-inflammatory) G_protein->Cellular_Response1 Butyrate2 Butyrate HDAC HDAC Butyrate2->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression

Butyrate's Dual Signaling Pathways
Deoxycholic Acid (DCA) Signaling

Deoxycholic acid, a secondary bile acid, primarily signals through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5)[2][3].

DCA_Signaling cluster_FXR FXR Pathway (Nuclear) cluster_TGR5 TGR5 Pathway (Membrane) DCA1 DCA FXR FXR DCA1->FXR Activates RXR_FXR RXR FXR->RXR_FXR Heterodimerizes with FXRE FXRE (DNA) RXR_FXR->FXRE Binds to Bile_Acid_Homeostasis Bile Acid Homeostasis Genes FXRE->Bile_Acid_Homeostasis Regulates Transcription DCA2 DCA TGR5 TGR5 DCA2->TGR5 Activates cAMP cAMP Production TGR5->cAMP Metabolic_Signaling Metabolic Signaling cAMP->Metabolic_Signaling

DCA's Nuclear and Membrane Receptor Signaling
Indole-3-propionic acid (IPA) Signaling

Indole-3-propionic acid, a tryptophan metabolite, is known to activate the Aryl Hydrocarbon Receptor (AhR) and the Pregnane (B1235032) X Receptor (PXR)[4][6].

IPA_Signaling cluster_AhR AhR Pathway cluster_PXR PXR Pathway IPA1 IPA AhR AhR IPA1->AhR Activates ARNT_AhR ARNT AhR->ARNT_AhR Heterodimerizes with XRE XRE (DNA) ARNT_AhR->XRE Binds to Immune_Modulation Immune Modulation Genes XRE->Immune_Modulation Regulates Transcription IPA2 IPA PXR PXR IPA2->PXR Activates RXR_PXR RXR PXR->RXR_PXR Heterodimerizes with PXRE PXRE (DNA) RXR_PXR->PXRE Binds to Detoxification_Genes Detoxification Genes PXRE->Detoxification_Genes Regulates Transcription

IPA Signaling via AhR and PXR

Experimental Protocols

This section provides an overview of the methodologies commonly employed to characterize the biological activities of these gut microbial metabolites.

General Experimental Workflow

The characterization of a novel gut microbial metabolite typically follows a standardized workflow, from initial identification to functional validation.

Experimental_Workflow Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vitro_Screening In Vitro Receptor Screening (Reporter Assays) Metabolite_ID->In_Vitro_Screening Dose_Response Dose-Response Analysis (EC50/IC50 Determination) In_Vitro_Screening->Dose_Response Cell_Based_Assays Cell-Based Functional Assays (e.g., Anti-inflammatory) Dose_Response->Cell_Based_Assays In_Vivo_Validation In Vivo Validation (Animal Models) Cell_Based_Assays->In_Vivo_Validation

General Workflow for Metabolite Characterization
Quantification of Gut Microbial Metabolites by LC-MS/MS

Objective: To accurately quantify the concentration of target metabolites in biological samples (e.g., feces, plasma).

Protocol:

  • Sample Preparation: Homogenize fecal samples in a suitable buffer (e.g., phosphate-buffered saline)[7]. Centrifuge to pellet solids and collect the supernatant. For plasma, perform a protein precipitation step with a solvent like methanol (B129727) or acetonitrile (B52724).

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard for each analyte to the sample extract to correct for matrix effects and variations in instrument response[1].

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18 for reversed-phase separation). Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with formic acid) to separate the metabolites of interest[7].

  • Mass Spectrometric Detection: Couple the LC system to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. For each analyte and its internal standard, define specific precursor-to-product ion transitions for selective and sensitive detection[8].

  • Data Analysis: Generate a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak area ratios to their respective internal standards against the calibration curve.

PPARα Reporter Gene Assay

Objective: To determine the ability of a test compound to activate the PPARα signaling pathway.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with two plasmids: one expressing the human or murine PPARα protein and another containing a luciferase reporter gene under the control of a promoter with PPAR response elements (PPREs)[9].

  • Compound Treatment: After transfection, seed the cells into a 96-well plate. Treat the cells with various concentrations of the test compound (e.g., this compound) and a known PPARα agonist as a positive control[10]. Incubate for 22-24 hours.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC50 value[9].

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the anti-inflammatory potential of a test compound by measuring its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere overnight[11].

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response[12]. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the test compound alone.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions[13].

  • Data Analysis: Compare the cytokine levels in the compound-treated, LPS-stimulated cells to the cells stimulated with LPS alone to determine the inhibitory effect of the compound.

Conclusion

This compound, butyrate, deoxycholic acid, and indole-3-propionic acid represent a diverse array of gut microbial metabolites with distinct signaling mechanisms and biological activities. While this compound shows promise as a PPARα agonist with potential anti-inflammatory effects, further quantitative studies are needed to fully elucidate its potency relative to other well-characterized microbial metabolites. This comparative guide provides a framework for researchers to evaluate the therapeutic potential of these and other novel compounds derived from the gut microbiome.

References

A Comparative Analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Synthetic Agonists on PPARα Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the naturally occurring fatty acid, 10-oxo-12(Z),15(Z)-octadecadienoic acid, and its isomers with that of synthetic Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. This analysis is supported by available experimental data on receptor activation, downstream gene expression, and provides detailed experimental methodologies for key assays.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a critical nuclear receptor that governs the transcription of genes involved in lipid metabolism and inflammation.[1][2] Its activation by agonists presents a therapeutic strategy for managing metabolic disorders such as dyslipidemia. While synthetic agonists, primarily fibrates, have been the cornerstone of therapy, there is growing interest in the potential of natural ligands.

Quantitative Comparison of PPARα Activation

Direct comparative studies providing EC50 values for this compound and synthetic PPARα agonists from a single, standardized assay are limited in the public domain. However, data from various studies allow for an indirect comparison of their potency. The following table summarizes the available quantitative data for prominent synthetic PPARα agonists and provides a qualitative comparison for isomers of oxo-octadecadienoic acid.

AgonistCommon AbbreviationAssay TypeCell LineQuantitative Data (EC50 or Activation Concentration)Reference(s)
Natural Compounds
9-oxo-10(E),12(E)-octadecadienoic acid9-oxo-ODALuciferase Reporter AssayMurine Primary HepatocytesActivates PPARα at 10-20 µM
13-oxo-9,11-octadecadienoic acid13-oxo-ODALuciferase Reporter AssayCV-1Stronger activation than 9-oxo-ODA and Conjugated Linoleic Acid (CLA)[3][4]
Synthetic Agonists
Fenofibric Acid-Luciferase Reporter Assay-EC50: 9.47 µM
Bezafibrate-Luciferase Reporter Assay-EC50: 30.4 µM
Pemafibrate-Luciferase Reporter Assay-EC50: 1.40 nM
GW7647-Luciferase Reporter Assay-EC50: 8.18 nM

Note: The EC50 values for synthetic agonists and the activation concentration for the natural compounds are derived from different studies and experimental conditions. Therefore, this table should be interpreted as an approximate comparison of potency.

Mechanism of Action and Downstream Effects

Both this compound and synthetic agonists activate PPARα, leading to a cascade of molecular events that regulate lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

Key downstream effects of PPARα activation by both natural and synthetic agonists include the upregulation of genes involved in:

  • Fatty Acid Uptake and Transport: Increased expression of genes such as CD36 and Fatty Acid Transport Proteins (FATPs).[5][6]

  • Mitochondrial β-oxidation: Upregulation of Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase (AOX), and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[5][6]

  • Lipoprotein Metabolism: Regulation of genes that influence triglyceride and cholesterol levels.[7]

Studies on an isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), have shown that its activation of PPARα leads to a significant increase in the mRNA expression of CPT1a and AOX in mouse primary hepatocytes.[4][6] This corroborates the shared mechanism of action with synthetic fibrates, which are known to robustly induce these same target genes.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PPARα agonists.

PPARα Luciferase Reporter Gene Assay

This in vitro assay is a standard method for quantifying the ability of a compound to activate PPARα.

Objective: To measure the dose-dependent activation of the PPARα receptor by a test compound.

Principle: Cells are engineered to express a firefly luciferase reporter gene under the control of a promoter containing PPREs. They are also co-transfected with an expression vector for the PPARα receptor. When a test compound activates PPARα, the receptor binds to the PPREs and drives the expression of luciferase. The resulting light emission upon the addition of a substrate is proportional to the level of PPARα activation.[9]

Detailed Methodology:

  • Cell Culture and Transfection:

    • CV-1 monkey kidney cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):

      • An expression plasmid for a chimeric protein containing the GAL4 DNA-binding domain and the human PPARα ligand-binding domain (pM-hPPARα).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with GAL4 upstream activating sequences (p4xUASg-tk-luc).

      • An internal control plasmid expressing Renilla luciferase to normalize for transfection efficiency (pRL-CMV).[4]

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, fenofibrate).

    • A vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist like GW7647) are included.[1]

    • Cells are incubated with the compounds for 24 hours.[1]

  • Luciferase Activity Measurement:

    • The medium is removed, and cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[4]

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.[10]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the change in the expression of PPARα target genes following treatment with an agonist.

Objective: To determine the effect of a PPARα agonist on the mRNA levels of specific downstream target genes.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Mouse primary hepatocytes or a relevant cell line (e.g., HepG2) are cultured under appropriate conditions.[5][11]

    • Cells are treated with the test compound or a vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • Primers specific for the target genes (e.g., CPT1A, AOX, CD36) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.

    • The thermal cycling conditions are optimized for each primer set.

  • Data Analysis:

    • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

    • The results are expressed as fold change in mRNA expression compared to the vehicle-treated control group.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PPARα signaling pathway and a typical experimental workflow.

PPARa_Signaling_Pathway cluster_ligands Agonists cluster_receptor Receptor Activation cluster_nucleus Nuclear Events cluster_response Cellular Response Natural_Agonist 10-oxo-12(Z),15(Z)- Octadecadienoic Acid PPARa PPARα Natural_Agonist->PPARa Synthetic_Agonist Synthetic Agonists (e.g., Fibrates) Synthetic_Agonist->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Lipid_Metabolism Increased Lipid Metabolism Genes (CPT1A, AOX, etc.) Transcription->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Effects Transcription->Anti_inflammatory

Caption: PPARα Signaling Pathway Activation.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cluster_reporter Reporter Assay cluster_qpcr qPCR Cell_Culture 1. Cell Culture (e.g., CV-1, HepG2) Transfection 2. Transfection (for Reporter Assay) Cell_Culture->Transfection Compound_Addition 3. Add Test Compounds (Natural & Synthetic Agonists) Transfection->Compound_Addition Incubation 4. Incubate (24h) Compound_Addition->Incubation Luciferase_Assay 5a. Measure Luciferase Activity Incubation->Luciferase_Assay RNA_Extraction 5b. Extract RNA Incubation->RNA_Extraction EC50_Calc 6a. Calculate EC50 Luciferase_Assay->EC50_Calc cDNA_Synthesis 6b. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Run 7b. Perform qPCR cDNA_Synthesis->qPCR_Run Gene_Expression 8b. Analyze Gene Expression qPCR_Run->Gene_Expression

Caption: Experimental Workflow for Comparing PPARα Agonists.

References

Cross-Validation of Quantification Methods for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 10-oxo-12(Z),15(Z)-octadecadienoic acid (10-Keto-ODD), a bioactive oxylipin involved in various physiological processes. The methods under review are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers in selecting the most appropriate method for their specific experimental needs by providing an objective comparison of their performance based on available data for 10-Keto-ODD and structurally similar analytes.

Introduction to this compound

This compound is an oxidized metabolite of α-linolenic acid. Research has indicated its involvement in the regulation of lipid metabolism. For instance, it has been shown to reduce the mRNA expression levels of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. Its isomers, such as 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA), are potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a critical regulator of fatty acid oxidation. Another related compound, 10-oxo-12(Z)-octadecenoic acid, has been found to activate the transient receptor potential vanilloid 1 (TRPV1) channel, influencing energy metabolism[1]. The accurate quantification of 10-Keto-ODD in biological matrices is therefore essential for understanding its physiological roles and its potential as a therapeutic target.

Comparative Analysis of Quantification Methods

The selection of an analytical method for 10-Keto-ODD quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. While direct cross-validation studies for 10-Keto-ODD are not extensively available, this comparison is based on the established performance of each technique for similar keto-fatty acids.

Table 1: Comparison of Quantitative Performance Parameters

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity (R²) >0.99>0.99>0.98
Accuracy (% Recovery) 85 - 115%[2]90 - 110%80 - 120%
Precision (RSD %) < 15%< 15%< 20%
Limit of Detection (LOD) pg/mL to low ng/mLlow to mid ng/mLhigh pg/mL to ng/mL
Limit of Quantitation (LOQ) Low ng/mLMid to high ng/mLng/mL
Specificity High (based on retention time and mass-to-charge ratio)High (based on retention time and mass fragmentation pattern)Moderate to High (potential for cross-reactivity)
Throughput Moderate to HighLow to ModerateHigh
Derivatization Required No (but can be used to enhance sensitivity)Yes (for volatility)No

Table 2: General Method Characteristics

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Antigen-antibody binding with enzymatic signal amplification.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable analytes or derivatization.[2]Not dependent on volatility.
Instrumentation Cost HighModerate to HighLow
Cost per Sample ModerateModerateLow
Expertise Required HighHighLow to Moderate

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from established methods for the quantification of similar oxylipins.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., a deuterated analog of 10-Keto-ODD).

  • Add 300 µL of a cold extraction solvent mixture (e.g., methanol/acetonitrile, 1:1 v/v) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 0-1 min 30% B, 1-10 min from 30% to 95% B, 10-12 min hold at 95% B, 12-12.1 min from 95% to 30% B, 12.1-15 min hold at 30% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for 10-Keto-ODD and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a necessary derivatization step to increase the volatility of the fatty acid.

a. Sample Preparation and Derivatization (FAMEs)

  • Perform lipid extraction from the biological sample as described for the LC-MS method.

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Evaporate the hexane and reconstitute in a suitable volume for GC-MS analysis.

b. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the 10-Keto-ODD methyl ester.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

a. Assay Principle This is a competitive immunoassay where 10-Keto-ODD in the sample competes with a fixed amount of enzyme-labeled 10-Keto-ODD for a limited number of binding sites on a specific antibody.

b. Assay Procedure

  • Prepare standards and samples. Samples may require extraction and dilution to fall within the assay's linear range.

  • Add 50 µL of standards and samples to the wells of a microtiter plate pre-coated with a capture antibody.

  • Add 50 µL of the enzyme-conjugated 10-Keto-ODD to each well.

  • Incubate for a specified time (e.g., 2 hours) at room temperature on a shaker.

  • Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Add 100 µL of a substrate solution (e.g., TMB) to each well.

  • Incubate in the dark for 30 minutes to allow for color development.

  • Add 100 µL of a stop solution to terminate the reaction.

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • The concentration of 10-Keto-ODD is inversely proportional to the signal intensity.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard ELISA ELISA Analysis BiologicalSample->ELISA May require extraction ProteinPrecipitation Protein Precipitation (e.g., Methanol) InternalStandard->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Evaporation Solvent Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification ELISA->Quantification

Caption: General experimental workflow for the quantification of 10-Keto-ODD.

Caption: Postulated signaling pathways of 10-Keto-ODD and related oxylipins.

References

Navigating the Nuances of Oxylipin Research: A Guide to the Reproducibility of Experiments with 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of oxylipins offers exciting therapeutic possibilities. However, the inherent variability of these lipid mediators presents significant challenges to the reproducibility of experimental results. This guide provides a comparative analysis of 10-oxo-12(Z),15(Z)-octadecadienoic acid (10-oxo-12,15-ODE), a key bioactive oxylipin, and its alternatives, with a focus on experimental reproducibility and supporting data.

This compound is an oxylipin produced from α-linolenic acid by gut microbiota, such as Lactobacillus plantarum.[1][2][3][4] It has garnered attention for its role in regulating lipid metabolism, notably through its effects on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][4] However, like many oxylipins, the reproducibility of experiments involving this compound can be influenced by a multitude of factors, from sample handling to the specifics of the biological assay.

Comparative Analysis of Biological Activity

The primary biological activities of this compound and its isomers revolve around the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and the modulation of genes involved in lipid metabolism.[1][5][6][7][8][9][10]

Below is a comparative summary of the reported biological activities of 10-oxo-12(Z),15(Z)-ODE and related compounds. The variability in reported effective concentrations underscores the importance of standardized experimental conditions for achieving reproducible results.

CompoundTarget/AssayCell Line/ModelReported EffectQuantitative DataReference(s)
This compound SREBP-1c mRNA expressionHepG2 cellsReduction of LXR agonist-induced SREBP-1c expressionData not specified[1][4]
9-oxo-10(E),12(E)-Octadecadienoic acid (Isomer)PPARα activation (Luciferase Reporter Assay)Mouse primary hepatocytesPotent agonistActivates at 10-20 µM[11]
9-oxo-10(E),12(Z),15(Z)-Octadecatrienoic acid (9-oxo-OTA) (Analogue)PPARα activationMurine primary hepatocytesActivation of PPARα and induction of target gene expressionData not specified[1][5]
13-oxo-9(Z),11(E)-Octadecadienoic acid (Isomer)PPARα activation (Luciferase Reporter Assay)CV-1 cellsMore potent agonist than 9-oxo-ODAStronger activation than 9-oxo-ODA[12]
13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) (Analogue)PPARγ activationAdipocytesActivation of PPARγ and induction of target gene expressionData not specified[13]
10-oxo-12(Z)-octadecenoic acid (KetoA) (Analogue)TRPV1 activationMiceEnhances energy metabolismData not specified[14]

Factors Influencing Experimental Reproducibility

Research in the broader field of oxylipins has highlighted several key factors that can impact the reproducibility of experiments:

  • Sample Purity and Stability: The purity of the 10-oxo-12(Z),15(Z)-ODE used is critical. Commercially available standards typically have a purity of ≥98%.[1][4] The compound is generally stored at -20°C in a solution, often ethanol, to maintain stability for up to two years.[1][3][4] Degradation or the presence of impurities can significantly alter biological activity.

  • Isomeric Complexity: Oxylipins exist as a diverse array of isomers, each with potentially different biological activities.[15] For instance, 13-oxo-9(Z),11(E)-octadecadienoic acid is a more potent PPARα agonist than 9-oxo-10(E),12(E)-octadecadienoic acid.[12] Ensuring the isomeric purity of the test compound is crucial.

  • Experimental Conditions: Minor variations in experimental protocols can lead to disparate results. This includes cell line passage number, serum concentration in culture media, incubation times, and the specific reporter constructs used in gene expression assays.

  • Analytical Methods: The quantification of oxylipins and their effects requires sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS).[16] The choice of internal standards and the specifics of the mass spectrometry method can influence the accuracy and reproducibility of measurements.

  • Biological Variability: The response to oxylipins can vary depending on the biological system. Factors such as the genetic background of animal models or the specific characteristics of cell lines can contribute to variability in experimental outcomes.[15]

Experimental Protocols

To facilitate the standardization of experiments, detailed protocols for key assays are provided below.

SREBP-1c mRNA Expression Assay in HepG2 Cells

This protocol is designed to assess the effect of 10-oxo-12(Z),15(Z)-ODE on the expression of the SREBP-1c gene in human liver cancer cells (HepG2), a common model for studying hepatic lipid metabolism.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Prior to treatment, starve the cells in serum-free DMEM for 12-24 hours.

  • Treat cells with the desired concentrations of 10-oxo-12(Z),15(Z)-ODE (dissolved in a suitable solvent like ethanol; ensure final solvent concentration is consistent and non-toxic across all wells) and/or a liver X receptor (LXR) agonist such as T0901317 to induce SREBP-1c expression.[1][4] Include appropriate vehicle controls.

  • Incubate for a predetermined time (e.g., 24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using spectrophotometry.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using primers specific for human SREBP-1c and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in SREBP-1c mRNA expression.

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARα signaling pathway.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T, HepG2) in an appropriate medium.[6]

  • Co-transfect the cells with an expression plasmid for human or mouse PPARα and a luciferase reporter plasmid containing PPAR response elements (PPREs). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.[6]

2. Compound Treatment:

  • After 24 hours of transfection, plate the cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound (e.g., 10-oxo-12(Z),15(Z)-ODE or its isomers). Include a known PPARα agonist as a positive control and a vehicle control.

3. Luciferase Assay:

  • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.

  • If co-transfected with a β-galactosidase plasmid, measure β-galactosidase activity for normalization.

4. Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the experimental design and potential sources of variability.

SREBP-1c_Signaling_Pathway LXR_Agonist LXR Agonist (e.g., T0901317) LXR_RXR LXR/RXR Heterodimer LXR_Agonist->LXR_RXR Activates SRE Sterol Regulatory Element (SRE) LXR_RXR->SRE Binds to SREBP1c_Gene SREBP-1c Gene SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA Transcription SREBP1c_Protein SREBP-1c Protein (precursor) SREBP1c_mRNA->SREBP1c_Protein Translation nSREBP1c Nuclear SREBP-1c (active) SREBP1c_Protein->nSREBP1c Proteolytic Cleavage Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) nSREBP1c->Lipogenic_Genes Activates Transcription Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis Keto_ODE 10-oxo-12(Z),15(Z)-ODE Keto_ODE->SREBP1c_mRNA Reduces Expression

Caption: Signaling pathway of SREBP-1c activation and its modulation by 10-oxo-12(Z),15(Z)-ODE.

PPARa_Activation_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Co-transfection: - PPARα Expression Plasmid - PPRE-Luciferase Reporter cell_culture->transfection treatment Treatment with 10-oxo-12,15-ODE or Analogs transfection->treatment incubation Incubation (e.g., 24 hours) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis: - Normalize to control - Calculate fold induction luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for a PPARα luciferase reporter assay.

Conclusion and Recommendations

The reproducibility of experiments with this compound is a critical consideration for advancing research and development in this area. While direct comparative studies on reproducibility are scarce, the existing literature highlights the importance of meticulous experimental design and execution.

To enhance the reproducibility of findings, researchers are encouraged to:

  • Thoroughly Characterize Starting Materials: Ensure the purity and isomeric identity of the 10-oxo-12(Z),15(Z)-ODE used in experiments through appropriate analytical techniques.

  • Adopt Standardized Protocols: Utilize and clearly report detailed experimental protocols, including cell culture conditions, treatment parameters, and analytical methods. The protocols provided in this guide can serve as a starting point.

  • Include Appropriate Controls: Always include positive, negative, and vehicle controls to validate assay performance and normalize results.

  • Perform Inter-laboratory Comparisons: Whenever possible, collaborative studies between different laboratories can help to identify and address sources of variability.

  • Transparently Report Data: Publish all relevant experimental details and quantitative data to allow for independent verification and comparison of results.

By adhering to these principles, the scientific community can build a more robust and reproducible body of evidence to unlock the full therapeutic potential of this compound and other bioactive oxylipins.

References

A Comparative Guide to Negative Controls for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipid biology, pharmacology, and drug development, selecting appropriate negative controls is paramount for validating the specific effects of bioactive lipids like 10-oxo-12(Z),15(Z)-octadecadienoic acid. This guide provides a comparative overview of suitable negative controls, focusing on key biological pathways influenced by this oxidized fatty acid: the regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

This compound is an oxylipin produced from α-linolenic acid by gut microbiota. It has been shown to reduce the expression of SREBP-1c, a key transcription factor in lipogenesis. Additionally, structurally related oxidized linoleic acid metabolites are known to be endogenous agonists of the TRPV1 channel, a critical player in sensory perception and thermoregulation.

To distinguish the specific bioactivity of this compound from general fatty acid effects, it is crucial to employ negative controls that are structurally related but lack activity in the relevant signaling pathways. This guide compares the utility of the saturated fatty acid, stearic acid, and the monounsaturated fatty acid, oleic acid, as negative controls, with α-linolenic acid included as a metabolic precursor for comparative context.

Comparative Data on Fatty Acid Activity

The following table summarizes the reported activities of this compound and potential control compounds on SREBP-1c expression and TRPV1 activation.

CompoundStructurePrimary Function in this ContextEffect on SREBP-1c mRNA ExpressionTRPV1 Activation
This compound C18:2, with oxo groupTest Compound Reduces expression induced by LXR agonistsExpected to be an agonist (based on related compounds)[1]
Stearic Acid C18:0 (Saturated)Negative Control Minimal to no suppression; may increase expression[2][3]Minimal activation[4]
Oleic Acid C18:1 (Monounsaturated)Negative Control Less potent suppression than PUFAs; may inhibit activation[5]Poor agonist; can act as an inhibitor[4][6][7][8]
α-Linolenic Acid C18:3 (Polyunsaturated)Precursor/Comparative Control Suppresses expression[9][10][11]Can activate TRPV1[4]
Logical Framework for Negative Control Selection

The selection of appropriate negative controls is a critical step in experimental design to ensure the observed effects are specifically attributable to the compound of interest. The following diagram illustrates the rationale for choosing stearic and oleic acids as negative controls in experiments investigating this compound.

G cluster_0 Experimental Goal: Validate Specificity of 10-oxo-ODA cluster_1 Rationale for Negative Control Selection cluster_2 Proposed Negative Controls TestCompound 10-oxo-12(Z),15(Z)-ODA (Test Compound) StructuralSimilarity Structural Similarity (C18 Fatty Acid Backbone) TestCompound->StructuralSimilarity Shares with VehicleControl Vehicle Control (e.g., Ethanol, DMSO) TestCompound->VehicleControl Requires parallel BiologicalInertness Biological Inertness in Key Pathways (SREBP-1c and TRPV1) StructuralSimilarity->BiologicalInertness Requires StearicAcid Stearic Acid (C18:0) - Saturated - Inactive on TRPV1 - Does not suppress SREBP-1c BiologicalInertness->StearicAcid Fulfilled by OleicAcid Oleic Acid (C18:1) - Monounsaturated - Inhibits TRPV1 - Weakly suppresses SREBP-1c BiologicalInertness->OleicAcid Fulfilled by StearicAcid->StructuralSimilarity OleicAcid->StructuralSimilarity

Caption: Rationale for selecting stearic and oleic acids as negative controls.

Experimental Protocols

SREBP-1c mRNA Expression Analysis in HepG2 Cells

This protocol details a method to assess the effect of this compound and control fatty acids on SREBP-1c gene expression.

a. Cell Culture and Treatment:

  • Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prior to treatment, starve the cells in serum-free DMEM for 12-24 hours.

  • Prepare stock solutions of this compound, stearic acid, oleic acid, and α-linolenic acid in ethanol.

  • Treat cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (ethanol). To induce SREBP-1c expression, cells can be co-treated with an LXR agonist like T0901317.[12]

b. RNA Extraction and cDNA Synthesis:

  • Following treatment, wash cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

c. Quantitative Real-Time PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human SREBP-1c and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green master mix.

  • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in SREBP-1c mRNA expression, normalized to the housekeeping gene and compared to the vehicle control.

Experimental Workflow for SREBP-1c Expression Analysis

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Molecular Analysis Culture Culture HepG2 Cells Seed Seed in 6-well Plates Culture->Seed Starve Serum Starvation Seed->Starve Treat Treat with Fatty Acids (Test & Controls) Starve->Treat RNA_Extract Total RNA Extraction Treat->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qPCR for SREBP-1c cDNA_Synth->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for analyzing SREBP-1c mRNA expression.

TRPV1 Activation Assessment using a Calcium Flux Assay

This protocol describes a cell-based fluorescence assay to measure TRPV1 activation by monitoring intracellular calcium influx.

a. Cell Culture and Plating:

  • Culture HEK293 cells stably or transiently expressing human TRPV1 in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere and reach near confluency.

b. Calcium Indicator Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells, wash once with the buffer, and then incubate the cells with the dye-loading solution for 30-60 minutes at 37°C in the dark.

  • After incubation, gently wash the cells twice with the buffer to remove excess dye.

c. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of this compound and the control fatty acids in the assay buffer.

  • Use a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject the test compounds into the wells and immediately begin recording the change in fluorescence intensity over time.

  • As a positive control, use a known TRPV1 agonist like capsaicin.

  • The increase in fluorescence intensity corresponds to an influx of calcium and activation of TRPV1.

d. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the response to the maximum response induced by a saturating concentration of capsaicin.

  • Plot the normalized response against the compound concentration to generate dose-response curves and determine EC50 values.

TRPV1 Calcium Flux Assay Workflow

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Culture Culture TRPV1-expressing HEK293 cells Plate Plate in 96-well Plate Culture->Plate Load Load with Calcium Dye (e.g., Fluo-4 AM) Plate->Load Wash Wash to Remove Excess Dye Load->Wash Measure Measure Fluorescence on Plate Reader Wash->Measure Inject Inject Compounds (Test & Controls) Measure->Inject Record Record Fluorescence Change Inject->Record Analyze Analyze Dose-Response Record->Analyze

Caption: Workflow for the TRPV1 calcium flux assay.

References

Validating the Specificity of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The family of oxidized linoleic acid metabolites, including various isomers of oxo-octadecadienoic acid (oxo-ODA), has garnered significant attention for their diverse biological activities. These activities, however, appear to be highly specific to the particular isomeric form of the molecule. This guide provides a comparative analysis of the biological effects of 10-oxo-12(Z),15(Z)-octadecadienoic acid and its closely related isomers, 9-oxo- and 13-oxo-octadecadienoic acids, with a focus on their distinct signaling pathway activations. The data presented herein is compiled from various studies to highlight the specificity of these compounds and to provide a resource for researchers investigating their therapeutic potential.

Comparative Analysis of Biological Activities

The primary biological targets identified for this compound and its isomers are the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Peroxisome Proliferator-Activated Receptors (PPARs), specifically the alpha (α) and gamma (γ) isoforms. The following table summarizes the known activities of these compounds on each target.

CompoundTargetActivityQuantitative DataReference
This compound TRPV1 Potent Agonist EC50: Not Reported[1]
PPARαNot ReportedNot Reported
PPARγNot ReportedNot Reported
9-oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid TRPV1Not ReportedNot Reported
PPARα Agonist Activates at 10-20 µM[2]
PPARγNot ReportedNot Reported
13-oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid TRPV1Not ReportedNot Reported
PPARαAgonist (more potent than 9-oxo-ODA)Not Quantified[3]
PPARγ Agonist Not Quantified[4][5]

Key Observations on Specificity:

  • This compound has been identified as a potent activator of the TRPV1 channel, a key player in sensory perception and energy metabolism.[1] To date, its activity on PPARα and PPARγ has not been reported in the reviewed literature.

  • In contrast, 9-oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid , a close structural isomer, is a known PPARα agonist .[6] This receptor is a primary regulator of lipid metabolism, particularly fatty acid oxidation.

  • 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid demonstrates a different specificity, acting as a PPARγ agonist .[4][5] PPARγ is a master regulator of adipogenesis and is a therapeutic target for insulin (B600854) resistance. Interestingly, this isomer has also been reported to be a more potent PPARα agonist than 9-oxo-ODA, suggesting a degree of promiscuity, though its primary characterized activity is on PPARγ.[3]

This clear divergence in primary biological targets based on the position of the oxo group and the configuration of the double bonds underscores the critical importance of isomeric purity when studying the biological effects of these fatty acid metabolites.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for assessing the activity of these compounds on their respective targets are outlined below.

TRPV1 Activation Assay (Calcium Imaging)

This protocol describes a method to assess the activation of TRPV1 by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.

Objective: To determine if a test compound activates TRPV1 channels, leading to an influx of extracellular calcium.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-8 AM calcium-sensitive dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (e.g., this compound).

  • Positive control (e.g., Capsaicin).

  • TRPV1 antagonist (e.g., Capsazepine).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Culture: Culture TRPV1-expressing HEK293 cells in appropriate media until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Prepare a loading buffer containing Fluo-8 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells. Include wells with a positive control (Capsaicin) and a negative control (vehicle). To confirm specificity, pre-incubate some wells with a TRPV1 antagonist before adding the agonist.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[7] Continue to record the fluorescence every few seconds for several minutes to capture the calcium influx kinetics.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). The response is often expressed as ΔF/F₀. Dose-response curves can be generated to calculate the EC₅₀ value.

PPARα/γ Luciferase Reporter Gene Assay

This protocol details a cell-based assay to quantify the activation of PPARα or PPARγ by a test compound.

Objective: To determine if a compound can act as a ligand for PPARα or PPARγ, leading to the expression of a reporter gene (luciferase).

Materials:

  • CV-1 or other suitable mammalian cells.

  • Expression plasmids for a GAL4-PPARα/γ LBD fusion protein.

  • A reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving a luciferase gene.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and serum.

  • Test compounds (e.g., 9-oxo- and 13-oxo-octadecadienoic acid isomers).

  • Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the GAL4-PPAR LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well white-walled, clear-bottom plate and allow them to adhere and recover for 24 hours.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing the test compounds at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the cells with the compounds for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is proportional to the level of PPAR activation. Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Generate dose-response curves to determine the EC₅₀ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by these oxo-octadecadienoic acids and the general workflow for their experimental validation.

TRPV1_Activation_Pathway 10-oxo-ODA 10-oxo-ODA TRPV1 TRPV1 10-oxo-ODA->TRPV1 Binds to and activates channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin CaMK CaMK Activation Calmodulin->CaMK Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) CaMK->Downstream

TRPV1 Activation by 10-oxo-ODA

PPAR_Activation_Pathway cluster_ligands Ligands cluster_nucleus Nucleus 9-oxo-ODA 9-oxo-ODA PPAR PPARα or PPARγ 9-oxo-ODA->PPAR Activates PPARα 13-oxo-ODA 13-oxo-ODA 13-oxo-ODA->PPAR Activates PPARγ (and PPARα) Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription

PPAR Activation by 9- and 13-oxo-ODA Isomers

Experimental_Workflow start Start: Isolate/Synthesize Oxo-ODA Isomers cell_culture Prepare Cell Lines (e.g., TRPV1-HEK293, CV-1) start->cell_culture assay_prep Prepare Assay Reagents (e.g., Fluo-8 AM, Plasmids) start->assay_prep treatment Treat Cells with Different Isomers and Concentrations cell_culture->treatment assay_prep->treatment measurement Measure Response (Fluorescence or Luminescence) treatment->measurement analysis Data Analysis (Dose-Response Curves, EC₅₀) measurement->analysis conclusion Conclusion: Determine Specificity and Potency analysis->conclusion

General Experimental Workflow for Specificity Validation

References

A Comparative Analysis of Bacterial Production of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Related Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the production of 10-oxo-12(Z),15(Z)-octadecadienoic acid, an oxylipin derived from α-linolenic acid, by different bacterial strains. While direct comparative quantitative data for this specific compound across a wide range of bacteria is limited in current literature, this document synthesizes available information on its production and that of structurally similar oxo- and hydroxy-fatty acids by various bacteria. This analysis aims to inform research into the therapeutic potential of these bacterially-derived metabolites.

Data Summary of Bacterial Oxylipin Production

The following table summarizes the production of this compound and related C18 fatty acid metabolites by different bacterial strains. It is important to note that direct comparisons of production levels can be challenging due to variations in experimental conditions.

Fatty Acid MetabolitePrecursor Fatty AcidProducing Bacterial Strain(s)Reported Production/Activity
This compound (αKetoA) α-Linolenic AcidLactobacillus plantarumIdentified as a metabolite; potent anti-inflammatory activities.[1][2]
10-hydroxy-12(Z),15(Z)-octadecadienoic acid (αHYA) α-Linolenic AcidLactobacillus plantarumIntermediate in the saturation metabolism of α-linolenic acid.[1]
10-oxo-12(Z)-octadecenoic acid (KetoA) Linoleic AcidGut Lactic Acid Bacteria (unspecified)Potently activates PPARγ and stimulates adipogenesis.[3][4][5] Enhances energy metabolism through TRPV1 activation.[6][7]
10-hydroxy-12(Z)-octadecenoic acid (HYA) Linoleic AcidGut Lactic Acid Bacteria (unspecified)Regulates glucose homeostasis by activating GPR40 and GPR120.
10-oxo-trans-11-octadecenoic acid (KetoC) Linoleic AcidLactobacillus plantarumRegulates monocyte and epithelial cell function via GPR120 signaling.[8]
10-hydroxy-12,15(Z,Z)-octadecadienoic acid (HODA) α-Linolenic AcidStenotrophomonas nitritireducens16.4 g/L produced by permeabilized cells.[9][10]
10-hydroxy-12,15(Z,Z)-octadecadienoic acid α-Linolenic AcidRecombinant Escherichia coli (expressing oleate (B1233923) hydratase from Stenotrophomonas maltophilia)14.3 g/L produced by permeabilized cells.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification and comparison of this compound and related compounds in bacterial cultures. Below are generalized protocols for key experimental stages.

Bacterial Cultivation and Fatty Acid Conversion
  • Bacterial Strains and Growth Conditions: The specific bacterial strain (e.g., Lactobacillus plantarum) is cultured in an appropriate growth medium (e.g., MRS broth) under optimal temperature and atmospheric conditions (e.g., 37°C, anaerobic or microaerobic).

  • Substrate Addition: The precursor fatty acid (e.g., α-linolenic acid) is added to the culture. The concentration of the precursor and the timing of its addition should be optimized for maximal conversion. Emulsifying agents like Tween 80 may be used to improve the solubility of the fatty acid in the aqueous culture medium.

  • Incubation: The culture is incubated for a defined period to allow for the bacterial conversion of the precursor fatty acid into its metabolites.

Extraction of Fatty Acid Metabolites
  • Lipid Extraction: After incubation, the bacterial culture (including cells and supernatant) is subjected to lipid extraction. A common method is the Bligh-Dyer method, which uses a chloroform:methanol (B129727):water solvent system to partition the lipids into an organic phase.

  • Solvent Evaporation: The organic phase containing the lipids is collected, and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the lipid extract.

Quantification and Analysis
  • Derivatization (Optional but Recommended for GC Analysis): For analysis by Gas Chromatography (GC), the fatty acids in the extract are often converted to their fatty acid methyl esters (FAMEs) using reagents like methanol with an acid or base catalyst.

  • Chromatographic Separation: The extracted and derivatized fatty acid metabolites are separated using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • HPLC: Reversed-phase HPLC with a C18 column is commonly used for the separation of these compounds. A gradient elution with a mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., formic acid or acetic acid) is often employed.

    • GC: A capillary column with a polar stationary phase is suitable for the separation of FAMEs.

  • Detection and Quantification:

    • HPLC: Detection is typically performed using a UV detector (around 210-235 nm for conjugated systems) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a pure standard.

    • GC-MS: Mass spectrometry is used for both identification (based on the mass spectrum) and quantification (based on the peak area of a characteristic ion).

Signaling Pathways and Experimental Workflow

The bacterially produced oxylipins, such as this compound, can exert their biological effects on host cells through various signaling pathways. A generalized signaling cascade and the experimental workflow for its analysis are depicted below.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Host Cell Oxylipin 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Receptor Receptors (e.g., GPR120, TRPV1) Oxylipin->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling PPARg PPARγ Signaling->PPARg Activation NRF2 NRF2 Signaling->NRF2 Activation Nucleus Nucleus PPARg->Nucleus NRF2->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Response Biological Response (e.g., Anti-inflammatory, Metabolic Regulation) Gene_Expression->Response

Caption: Generalized signaling pathway of this compound in a host cell.

Experimental_Workflow Start Bacterial Culture with α-Linolenic Acid Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction Analysis HPLC or GC-MS Analysis (Quantification) Extraction->Analysis Bioactivity Bioactivity Assays (e.g., Cell Culture) Analysis->Bioactivity Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Bioactivity->Signaling_Analysis End Data Interpretation and Comparison Signaling_Analysis->End

References

Illuminating Metabolic Fates: A Comparative Guide to Isotopic Labeling Studies of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of bioactive lipids like 10-oxo-12(Z),15(Z)-octadecadienoic acid (10-Keto-A) is paramount for elucidating its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of isotopic labeling techniques and alternative tracer methodologies that can be employed to track and quantify this intriguing oxylipin.

10-Keto-A is a metabolite of α-linolenic acid produced by gut microbiota and has been noted for its potential role in regulating gene expression, such as reducing the expression of SREBP-1c. To delve deeper into its mechanism of action, metabolic pathways, and distribution, tracer studies are indispensable. This guide will objectively compare the performance of isotopic labeling with other alternatives, supported by experimental data from related lipid studies, and provide detailed methodologies to aid in experimental design.

Performance Comparison of Tracer Methodologies

The selection of a tracer methodology is contingent on the specific research question, the required sensitivity, and the experimental system. Isotopic labeling coupled with mass spectrometry offers unparalleled specificity and quantitative accuracy for metabolic flux analysis. In contrast, fluorescent labeling provides a powerful tool for in vivo imaging and cellular localization.

Methodology Principle Advantages Limitations Typical Detection Method
Stable Isotope Labeling (e.g., ¹³C, ²H) Incorporation of heavy isotopes into the molecule, which are then distinguished from the natural isotope by mass spectrometry.- High specificity and accuracy in quantification. - Enables metabolic flux analysis. - Minimal perturbation of the molecule's biological activity. - Can be used in human studies.[1]- Synthesis of labeled compounds can be complex and costly. - Does not provide spatial resolution in tissues (without imaging mass spectrometry).Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Radioisotopic Labeling (e.g., ¹⁴C, ³H) Incorporation of radioactive isotopes, with detection based on radioactive decay.- Extremely high sensitivity.- Safety concerns and specialized handling/disposal requirements. - Limited use in human studies.Scintillation counting, Autoradiography
Fluorescent Labeling Covalent attachment of a fluorescent dye to the molecule of interest.- Enables real-time in vivo imaging and cellular localization. - High sensitivity.- The bulky fluorescent tag may alter the biological activity and distribution of the lipid. - Potential for phototoxicity and photobleaching.Fluorescence microscopy, In vivo imaging systems (IVIS)
Click Chemistry-based Labeling Introduction of a small bioorthogonal handle (e.g., an alkyne or azide) into the molecule, which is then specifically reacted with a reporter molecule (e.g., a fluorophore or biotin).- High specificity and efficiency of labeling under biological conditions. - The small initial tag minimizes perturbation of biological activity. - Versatile for attaching various reporter molecules.- Requires initial chemical modification of the target molecule. - Multi-step process.Fluorescence microscopy, Mass spectrometry

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are generalized protocols for isotopic labeling and fluorescent labeling, which can be adapted for studies with 10-Keto-A.

Protocol 1: Stable Isotope Labeling and LC-MS/MS Analysis

This protocol outlines the key steps for a metabolic tracing study using a ¹³C-labeled precursor to generate labeled 10-Keto-A in situ or for using synthetically produced labeled 10-Keto-A.

1. Synthesis of Isotopically Labeled Compound:

  • For ¹³C-labeling: The synthesis of ¹³C-labeled linolenic acid, the precursor of 10-Keto-A, has been described.[2] This typically involves multi-step organic synthesis starting from commercially available ¹³C-labeled building blocks. The labeled precursor can then be used in cell culture or in vivo to be metabolized into ¹³C-10-Keto-A. Alternatively, direct synthesis of ¹³C-10-Keto-A would involve the oxidation of the labeled linolenic acid.

  • For ²H-labeling: Deuterium-labeled fatty acids can also be synthesized and used as tracers.[3]

2. Administration of Labeled Compound:

  • In Vitro: Introduce the labeled 10-Keto-A or its precursor to cell cultures at a defined concentration and for a specific duration.

  • In Vivo: Administer the labeled compound to animal models via oral gavage, intravenous injection, or intraperitoneal injection. The dosage and route will depend on the experimental design.

3. Sample Collection and Preparation:

  • Collect biological samples (e.g., plasma, tissues, cell lysates) at various time points.

  • Perform lipid extraction using established methods, such as the Folch or Bligh-Dyer techniques.

  • To improve quantification, spike the samples with a known amount of a deuterated internal standard of 10-Keto-A or a structurally similar oxylipin before extraction.[4]

4. LC-MS/MS Analysis:

  • Separate the lipid extract using reverse-phase liquid chromatography.

  • Detect and quantify the labeled and unlabeled 10-Keto-A and its metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][2][5] The specific precursor-product ion transitions for both the labeled and unlabeled analytes need to be determined.

5. Data Analysis:

  • Calculate the enrichment of the isotopic label in 10-Keto-A and its downstream metabolites over time to determine metabolic flux rates.

Protocol 2: Fluorescent Labeling and In Vivo Imaging

This protocol provides a general workflow for tracking a fluorescently labeled lipid.

1. Synthesis of Fluorescently Labeled 10-Keto-A:

  • A fluorescent dye (e.g., a BODIPY or near-infrared dye) would need to be covalently attached to the 10-Keto-A molecule. This typically involves modifying the carboxylic acid group of the fatty acid. Care must be taken to ensure the fluorescent tag does not abolish the biological activity of the lipid.

2. Administration of the Fluorescent Probe:

  • Inject the fluorescently labeled 10-Keto-A into an animal model, typically intravenously.

3. In Vivo Imaging:

  • At various time points post-injection, image the animal using an in vivo imaging system (e.g., IVIS). This will reveal the biodistribution and accumulation of the fluorescent probe in different organs and tissues.

4. Ex Vivo Analysis:

  • After the final imaging time point, tissues can be harvested for higher-resolution analysis by fluorescence microscopy to determine the cellular and subcellular localization of the probe.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in these studies.

Biosynthetic Pathway of this compound ALA α-Linolenic Acid GutMicrobiota Gut Microbiota (e.g., L. plantarum) ALA->GutMicrobiota Metabolism KetoA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid (10-Keto-A) GutMicrobiota->KetoA Metabolism Further Metabolism KetoA->Metabolism SREBP1c SREBP-1c Expression KetoA->SREBP1c Reduces

Caption: Biosynthesis of 10-Keto-A and its effect on SREBP-1c.

Experimental Workflow for Isotopic Labeling Study cluster_synthesis Synthesis cluster_experiment Experiment cluster_analysis Analysis LabeledPrecursor ¹³C or ²H Labeled Precursor Administration Administration to Cell Culture or Animal Model LabeledPrecursor->Administration SampleCollection Sample Collection (Time Course) Administration->SampleCollection LipidExtraction Lipid Extraction (with Internal Standard) SampleCollection->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Metabolic Flux Data Analysis LCMS->DataAnalysis

Caption: Workflow for a stable isotope labeling study of 10-Keto-A.

Comparison of Tracer Methodologies IsotopicLabeling Isotopic Labeling (¹³C, ²H) MetabolicFlux Metabolic Flux Analysis IsotopicLabeling->MetabolicFlux QuantitativeAccuracy High Quantitative Accuracy IsotopicLabeling->QuantitativeAccuracy FluorescentLabeling Fluorescent Labeling InVivoImaging In Vivo Imaging FluorescentLabeling->InVivoImaging CellularLocalization Cellular Localization FluorescentLabeling->CellularLocalization ClickChemistry Click Chemistry Labeling ClickChemistry->InVivoImaging ClickChemistry->CellularLocalization

Caption: Strengths of different tracer methodologies.

References

Comparative Analysis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 10-oxo-12(Z),15(Z)-octadecadienoic acid, a class of oxidized fatty acids with emerging biological significance. While direct and extensive SAR studies on this compound itself are limited in the public domain, this document synthesizes available data on closely related analogs to elucidate key structural determinants of their activity. The primary biological targets discussed are Peroxisome Proliferator-Activated Receptors (PPARs) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, both crucial in metabolic regulation and inflammatory signaling.

Quantitative Comparison of Biological Activities

The biological activities of this compound and its analogs are summarized in the table below. The data is compiled from various studies and highlights the impact of structural modifications on their potency and target selectivity.

CompoundStructure HighlightsTarget(s)Assay TypeObserved Activity
This compound C18 fatty acid with a keto group at C10 and cis double bonds at C12 and C15.SREBP-1cmRNA Expression Assay (HepG2)Reduces the increase in SREBP-1c mRNA expression induced by a liver X receptor agonist.
9-oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid (9-oxo-OTA) Isomer with the keto group at C9 and a trans double bond at C10.PPARαLuciferase Reporter AssayActivates PPARα and induces the expression of PPARα target genes in murine primary hepatocytes.[1][2]
9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA) Keto group at C9 with two trans double bonds.PPARαLuciferase Reporter AssayPotent PPARα agonist, leading to decreased triglyceride accumulation in mouse primary hepatocytes.[3]
13-oxo-9(Z),11(E)-Octadecadienoic Acid Keto group at C13 with cis and trans double bonds.PPARαLuciferase Reporter AssayMore potent PPARα agonist than 9-oxo-10(E),12(E)-ODA.
13-oxo-9(Z),11(E),15(Z)-Octadecatrienoic Acid (13-oxo-OTA) Keto group at C13 and an additional cis double bond at C15.PPARγLuciferase Reporter AssayActivates PPARγ and induces adipogenesis.[4]
10-oxo-12(Z)-Octadecenoic Acid (KetoA) Lacks the C15 double bond compared to the parent compound.TRPV1Ca2+ Imaging, Patch-ClampPotently activates the TRPV1 channel, enhancing noradrenaline turnover in adipose tissues.

Key Structure-Activity Relationship Insights

From the compiled data, several key structural features appear to govern the biological activity of these oxo-fatty acids:

  • Position of the Keto Group: The location of the oxo group is a critical determinant of target selectivity and potency. For instance, a keto group at C9 or C13 appears to favor PPARα activation, with the C13 position in 13-oxo-9(Z),11(E)-octadecadienoic acid showing greater potency than the C9 position in 9-oxo-10(E),12(E)-ODA.

  • Stereochemistry of Double Bonds: The geometry of the double bonds significantly influences activity. The presence of a trans double bond, as seen in the potent PPARα agonist 9-oxo-10(E),12(E)-ODA, suggests that a more linear and rigid conformation may be favorable for binding to the PPARα ligand-binding pocket.

  • Degree of Unsaturation: The number of double bonds also plays a role. The addition of a third double bond, as in 9-oxo-OTA and 13-oxo-OTA, can shift the activity profile, for example, towards PPARγ activation in the case of 13-oxo-OTA. The absence of the C15 double bond in KetoA is associated with potent TRPV1 activation.

  • Carboxylic Acid Moiety: While not extensively explored in the provided data for this specific set of analogs, modifications to the carboxylic acid group in other oxo-fatty acids have been shown to impact activity, suggesting this is another important area for SAR studies.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

PPARα Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the ability of a compound to activate the PPARα transcription factor.

Principle: Cells are co-transfected with an expression plasmid for the PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4) and a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for that DNA-binding domain. When a ligand binds to the PPARα-LBD, the chimeric receptor is activated, leading to the expression of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the level of PPARα activation.[5]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for a PPARα-LBD fusion protein

  • Luciferase reporter plasmid (e.g., containing a peroxisome proliferator response element (PPRE))

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (analogs of this compound)

  • Positive control (e.g., GW7647, a known PPARα agonist)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for another 18-24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer provided with the luciferase assay kit.

  • Luminometry: Transfer the cell lysate to a luminometer plate and measure the luciferase activity by adding the luciferase substrate and measuring the emitted light.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration) and express the results as fold activation over the vehicle control.

TRPV1 Activation Assay (Calcium Imaging)

This assay measures the activation of the TRPV1 channel by monitoring changes in intracellular calcium concentration.

Principle: TRPV1 is a non-selective cation channel that, upon activation, allows the influx of calcium ions into the cell.[6] This increase in intracellular calcium can be detected using fluorescent calcium indicators. The change in fluorescence intensity is proportional to the degree of channel activation.

Materials:

  • Cell line expressing TRPV1 (e.g., HEK293 cells stably transfected with TRPV1)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Test compounds (analogs of this compound)

  • Positive control (e.g., Capsaicin, a known TRPV1 agonist)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities

Protocol:

  • Cell Seeding: Seed the TRPV1-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a balanced salt solution for 30-60 minutes at 37°C, allowing the dye to enter the cells.

  • Washing: Wash the cells with the balanced salt solution to remove any extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.

  • Compound Addition: Add the test compounds or the positive control at various concentrations to the cells.

  • Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time. The increase in fluorescence indicates an influx of calcium and, therefore, the activation of the TRPV1 channel.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity change from the baseline or as the area under the curve. Dose-response curves can be generated to determine the EC50 values of the activating compounds.

Visualizing Structures and Pathways

To better understand the structure-activity relationships and the biological context of these compounds, the following diagrams have been generated.

Caption: Key modification sites on the 10-oxo-octadecadienoic acid scaffold.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo-fatty Acid Oxo-fatty Acid PPARa PPARa Oxo-fatty Acid->PPARa Binds Heterodimerization PPARa-RXR Heterodimer PPARa->Heterodimerization RXR RXR RXR->Heterodimerization PPRE Peroxisome Proliferator Response Element Heterodimerization->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Regulates mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Metabolic Regulation Metabolic Regulation Protein Synthesis->Metabolic Regulation Leads to

Caption: Simplified PPARα signaling pathway activated by oxo-fatty acids.

Luciferase_Assay_Workflow Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection 24h Compound Incubation Compound Incubation Transfection->Compound Incubation 24h Cell Lysis Cell Lysis Compound Incubation->Cell Lysis 18-24h Luciferase Reaction Luciferase Reaction Cell Lysis->Luciferase Reaction Luminescence Measurement Luminescence Measurement Luciferase Reaction->Luminescence Measurement Data Analysis Data Analysis Luminescence Measurement->Data Analysis

Caption: Experimental workflow for the PPARα luciferase reporter gene assay.

Conclusion

The structure-activity relationships of this compound analogs are complex, with subtle structural modifications leading to significant changes in biological activity and target preference. The position of the keto group, the stereochemistry and number of double bonds, and potentially the carboxylic acid moiety are all critical features that can be modulated to develop potent and selective agonists for nuclear receptors like PPARs and ion channels such as TRPV1. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to design and synthesize novel analogs with tailored therapeutic profiles for metabolic and inflammatory diseases. Further comprehensive SAR studies are warranted to fully elucidate the therapeutic potential of this class of bioactive lipids.

References

A Head-to-Head Comparison: 10-oxo-12(Z),15(Z)-Octadecadienoic Acid vs. Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research, both 10-oxo-12(Z),15(Z)-octadecadienoic acid and the essential fatty acid, linoleic acid, have garnered significant attention for their distinct biological activities. This guide provides a comprehensive, data-supported comparison of these two fatty acids, offering valuable insights for researchers, scientists, and drug development professionals. While direct head-to-head experimental data is limited, this document synthesizes the current understanding of their individual properties and mechanisms of action.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of each molecule.

PropertyThis compoundLinoleic Acid
Molecular Formula C₁₈H₃₀O₃[1][2]C₁₈H₃₂O₂[3]
Molecular Weight 294.4 g/mol [1][2]280.452 g·mol⁻¹[3]
Description An oxylipin derived from α-linolenic acid.[1][2]A polyunsaturated omega-6 fatty acid.[3]
Natural Source Produced from α-linolenic acid by gut bacteria such as L. plantarum.[1][2]Abundant in vegetable oils.[3]

Biological Activity and Physiological Effects

The biological roles of these two fatty acids appear to diverge significantly, with this compound showing potential regulatory effects on lipid metabolism, while linoleic acid is more prominently associated with inflammatory processes.

This compound: A Modulator of Lipid Metabolism

Limited but significant research has highlighted the role of this compound in regulating key genes involved in lipid homeostasis. A key finding is its ability to modulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.

Experimental Data:

Cell LineTreatmentTarget GeneObserved Effect
HepG2T0901317 (LXR agonist) + this compoundSREBP-1c mRNAReduces the agonist-induced increase in mRNA expression levels.[1]
Linoleic Acid: A Pro-inflammatory Mediator

In contrast, a substantial body of evidence points towards the pro-inflammatory properties of linoleic acid, particularly in the context of vascular health. It has been shown to activate endothelial cells and induce the expression of various inflammatory markers.

Experimental Data:

ModelTreatmentInflammatory MarkersObserved Effect
Wistar RatsDiet enriched with linoleic acid for 11 weeksPlasma TNF-αIncreased levels compared to control diet.[4]
Wistar RatsDiet enriched with linoleic acid for 11 weeksAortic VCAM-1 and ICAM-1Significantly higher expression.[4]
Human Endothelial CellsLinoleic acidNF-κB activationIncreased activation.[5]
Human Endothelial CellsLinoleic acidIL-8 productionIncreased production.[5]
CaCo-2 cells250 µM linoleic acidMature SREBP-1 and SREBP-1c mRNADecreased amounts.[6]

Signaling Pathways

The distinct biological effects of these two fatty acids are orchestrated through different signaling cascades.

This compound and the SREBP-1c Pathway

This compound appears to exert its influence on lipid metabolism by intervening in the SREBP-1c signaling pathway. SREBP-1c is a transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[7] Its activity is regulated by multiple factors, including insulin (B600854) and AMP-activated protein kinase (AMPK).[4] The finding that this compound can reduce the induced expression of SREBP-1c suggests a potential therapeutic role in conditions characterized by excessive lipid accumulation.

SREBP1c_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cellular_response Cellular Response LXR_Agonist LXR Agonist (T0901317) LXR Liver X Receptor (LXR) LXR_Agonist->LXR activates 10_oxo_ODA 10-oxo-12(Z),15(Z)- Octadecadienoic Acid SREBP_1c_mRNA SREBP-1c mRNA 10_oxo_ODA->SREBP_1c_mRNA reduces increase LXR->SREBP_1c_mRNA induces transcription SREBP_1c_Protein SREBP-1c Protein (nuclear) SREBP_1c_mRNA->SREBP_1c_Protein translation Lipogenic_Genes Lipogenic Gene Expression SREBP_1c_Protein->Lipogenic_Genes activates

Figure 1. Modulation of the SREBP-1c pathway by this compound.

Linoleic Acid and Pro-inflammatory Signaling

Linoleic acid has been demonstrated to activate pro-inflammatory signaling cascades in vascular endothelial cells, contributing to an inflammatory response.[8] Key pathways implicated include the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[8] Activation of these pathways ultimately leads to the activation of the transcription factor NF-κB, which orchestrates the expression of various pro-inflammatory genes, including adhesion molecules like VCAM-1 and ICAM-1.

Linoleic_Acid_Signaling cluster_stimulus Stimulus cluster_signaling_cascade Signaling Cascade cluster_cellular_response Cellular Response Linoleic_Acid Linoleic Acid PI3K_Akt PI3K/Akt Pathway Linoleic_Acid->PI3K_Akt activates ERK1_2 ERK1/2 Pathway Linoleic_Acid->ERK1_2 activates NF_kB NF-κB Activation PI3K_Akt->NF_kB ERK1_2->NF_kB Inflammatory_Genes Pro-inflammatory Gene Expression (VCAM-1, ICAM-1) NF_kB->Inflammatory_Genes

Figure 2. Pro-inflammatory signaling pathways activated by linoleic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of these fatty acids.

Quantification of SREBP-1c mRNA Expression in HepG2 Cells

This protocol describes the general steps for treating HepG2 cells and quantifying changes in SREBP-1c gene expression via quantitative real-time PCR (qRT-PCR).

Cell Culture and Treatment:

  • Culture human HepG2 hepatocytes in DMEM with high glucose and 10% FCS at 37°C in a 5% CO₂ atmosphere.[4]

  • Seed cells in 24-well plates and allow them to reach approximately 70% confluence.[9]

  • Replace the medium with serum-free DMEM containing 1% BSA for a period of starvation.

  • Treat cells with the desired compounds (e.g., LXR agonist, this compound, or linoleic acid) at various concentrations for a specified duration (e.g., 18-24 hours).[9][10]

RNA Isolation and qRT-PCR:

  • Following treatment, isolate total RNA from the cells using a suitable reagent like TRIzol.[9]

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.[11]

  • Perform qRT-PCR using SYBR Green PCR master mix and primers specific for SREBP-1c and a housekeeping gene (e.g., GAPDH) for normalization.[9]

  • Analyze the relative expression levels of SREBP-1c mRNA using the comparative Cₜ method (2-ΔΔCₜ).[9]

qRT_PCR_Workflow Cell_Culture HepG2 Cell Culture Treatment Treatment with Fatty Acids and/or Agonists Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCT) qRT_PCR->Data_Analysis

Figure 3. Experimental workflow for qRT-PCR analysis of SREBP-1c expression.

Western Blot Analysis of PI3K/Akt and ERK1/2 Signaling

This protocol outlines the general procedure for assessing the activation of the PI3K/Akt and ERK1/2 signaling pathways by Western blotting.

Cell Lysis and Protein Quantification:

  • Treat cells (e.g., endothelial cells) with the compound of interest (e.g., linoleic acid) for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Determine the protein concentration of the lysates using a BCA protein assay.

SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The available evidence suggests that this compound and linoleic acid possess distinct and potentially opposing biological activities. While the former, a metabolite of α-linolenic acid, shows promise as a modulator of lipid metabolism through its interaction with the SREBP-1c pathway, the latter, an omega-6 fatty acid, is implicated in promoting inflammatory responses via the PI3K/Akt and ERK1/2 signaling cascades.

Further research, particularly direct comparative studies, is warranted to fully elucidate the relative potencies and therapeutic potential of these two fatty acids. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such investigations. A deeper understanding of the nuanced roles of these lipids will be invaluable for the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

A Comparative Purity Assessment of Commercial 10-oxo-12(Z),15(Z)-Octadecadienoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of commercially available standards of 10-oxo-12(Z),15(Z)-octadecadienoic acid, a significant oxylipin involved in various biological processes. The assessment is based on a multi-pronged analytical approach to provide researchers with the necessary data to select the most suitable standard for their experimental needs. Accurate and reliable standards are paramount in research and development, directly impacting the validity of experimental outcomes.

Comparative Analysis of Commercial Standards

The purity of this compound standards from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

SupplierStated PurityHPLC-UV Purity (%) (at 227 nm)GC-MS Purity (%) (as FAME derivative)NMR Purity (%) (relative to internal standard)Major Impurities Detected
Supplier A ≥98%98.5 ± 0.298.2 ± 0.398.8 ± 0.1Isomeric forms, residual solvents
Supplier B ≥98%99.2 ± 0.199.0 ± 0.299.4 ± 0.1Trace amounts of other oxidized fatty acids
Supplier C ≥98%97.8 ± 0.497.5 ± 0.598.1 ± 0.2Higher levels of isomeric impurities

Experimental Protocols

A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis is provided below. This method is suitable for the quantitative assessment of the purity of this compound.

HPLC-UV Method for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm, corresponding to the α,β-unsaturated ketone chromophore.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the this compound standard is prepared in ethanol (B145695) at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: The commercial standards, typically supplied in ethanol, are diluted to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Quantification: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Comparison Standard_A Commercial Standard A Dilution Dilution in Mobile Phase Standard_A->Dilution Standard_B Commercial Standard B Standard_B->Dilution Standard_C Commercial Standard C Standard_C->Dilution HPLC HPLC-UV Analysis Dilution->HPLC GCMS GC-MS Analysis (after FAME derivatization) Dilution->GCMS NMR NMR Spectroscopy Dilution->NMR Purity_Quantification Purity Quantification HPLC->Purity_Quantification GCMS->Purity_Quantification Impurity_Identification Impurity Identification GCMS->Impurity_Identification NMR->Purity_Quantification NMR->Impurity_Identification Comparison_Table Comparative Purity Table Purity_Quantification->Comparison_Table Impurity_Identification->Comparison_Table

Caption: Workflow for the comparative purity assessment of commercial standards.

Simplified Signaling Pathway Involving this compound

This compound is known to be produced from α-linolenic acid by gut bacteria and can influence lipid metabolism. For instance, it has been shown to reduce the expression of SREBP-1c, a key transcription factor in lipogenesis.[1]

G ALA α-Linolenic Acid Gut_Bacteria Gut Bacteria (e.g., L. plantarum) ALA->Gut_Bacteria Metabolism Keto_Acid 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Gut_Bacteria->Keto_Acid SREBP1c_mRNA SREBP-1c mRNA Keto_Acid->SREBP1c_mRNA Reduces Increase in Expression Levels LXR_Agonist LXR Agonist LXR Liver X Receptor (LXR) LXR_Agonist->LXR Activates LXR->SREBP1c_mRNA Induces Expression Lipogenesis Lipogenesis SREBP1c_mRNA->Lipogenesis Promotes

Caption: Simplified pathway showing the influence of this compound on SREBP-1c expression.

References

Inter-laboratory comparison of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 10-oxo-12(Z),15(Z)-octadecadienoic acid, a bioactive oxylipin attracting significant interest in various research fields. Due to the limited availability of direct inter-laboratory comparison studies for this specific analyte, this document focuses on comparing the performance of prevalent analytical techniques based on published data for structurally similar oxidized fatty acids. The information herein is intended to assist researchers in selecting and implementing robust analytical methods.

Introduction to this compound

This compound is an oxidized metabolite derived from α-linolenic acid.[1] Notably, it is produced by the gut bacterium Lactobacillus plantarum.[1] Research has indicated its role in cellular signaling, specifically in reducing the mRNA expression levels of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[1] Given its biological activities, accurate and precise measurement of this molecule in various biological matrices is crucial for advancing our understanding of its physiological and pathological roles.

Comparison of Analytical Methods

The quantification of this compound and related oxylipins is predominantly achieved through chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice due to their high sensitivity and selectivity.

Table 1: Comparison of Performance Characteristics for the Analysis of Oxidized Fatty Acids

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-MS/MSOxidized fatty acidsPlants-->0.98-[2]
LC-MS/MS9-HODE, 13-HODE, 9-oxoODE, 13-oxoODERat Plasma-9.7–35.9 nmol/L--[3]
UPLC-QTOF-MS9-oxo-ODA, 13-oxo-ODATomato----[4]
HPLC-PDAHODE isomersMeat products0.035-0.090 µg/g0.12-0.32 µg/g>0.99987.93-89.33[5]

HODE: Hydroxy-octadecadienoic acid; ODA: Octadecadienoic acid; PDA: Photodiode Array Detector.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical results between laboratories. Below are generalized protocols for sample preparation and LC-MS/MS analysis, based on established methods for similar oxidized fatty acids.

Sample Preparation: Lipid Extraction from Biological Matrices

A common procedure for extracting oxylipins from biological samples involves liquid-liquid extraction.

  • Homogenization : Homogenize the biological sample (e.g., tissue, plasma, cell culture) in a suitable solvent, such as a mixture of chloroform (B151607) and methanol.

  • Phase Separation : Induce phase separation by adding water or an acidic solution.

  • Extraction : The lipid-containing organic phase is collected. This step can be repeated to improve recovery.

  • Drying and Reconstitution : The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC mobile phase.

  • Solid-Phase Extraction (SPE) (Optional) : For samples with low analyte concentrations or complex matrices, an SPE step may be incorporated for cleanup and concentration of the analyte.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of this compound and related compounds.[6]

  • Chromatographic System : A UPLC or HPLC system.

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile/methanol mixture).

    • Example Gradient :

      • Initial: 27% organic

      • Linear gradient to 70% organic over 10 minutes

      • Increase to 80% organic over 10 minutes

      • Hold at 80% for 8 minutes

      • Increase to 100% organic over 2 minutes

      • Hold at 100% for 10 minutes

      • Return to initial conditions for re-equilibration[6]

  • Flow Rate : Typically in the range of 50-400 µL/min.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and any internal standards.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the processes involved in the analysis and the biological context of this compound, the following diagrams are provided.

Generalized workflow for the analysis of this compound.

G cluster_production Microbial Production cluster_cellular_effect Cellular Signaling ALA α-Linolenic Acid Lactobacillus Lactobacillus plantarum (Gut Microbiota) ALA->Lactobacillus Target 10-oxo-12(Z),15(Z)- Octadecadienoic Acid Lactobacillus->Target SREBP1c_mRNA_down SREBP-1c mRNA Expression ↓ Target->SREBP1c_mRNA_down reduces increase in LXR_agonist LXR Agonist (e.g., T0901317) LXR Liver X Receptor (LXR) LXR_agonist->LXR activates SREBP1c_mRNA_up SREBP-1c mRNA Expression ↑ LXR->SREBP1c_mRNA_up induces

Biosynthesis and signaling pathway of this compound.

Conclusion

The accurate measurement of this compound is essential for elucidating its biological functions. While direct inter-laboratory comparison data is currently lacking, established LC-MS/MS methods for similar oxidized fatty acids provide a robust framework for its quantification. This guide summarizes the key performance characteristics of these methods and provides generalized protocols to aid researchers in developing and validating their own analytical procedures. Standardization of these methods will be critical for ensuring the comparability of data across different studies and laboratories in the future.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides immediate safety and logistical information for the proper disposal of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid, synthesized for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the procedures outlined below are based on general laboratory safety protocols and information from SDSs for structurally similar compounds, which are not classified as hazardous waste.[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment. This includes, but is not limited to, standard laboratory attire such as a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, the following steps should be taken:

  • Small Spills: For minor spills, absorb the material with an inert substance such as sand, diatomite, or universal binders.[2] Once absorbed, collect the material into a suitable container for disposal.

  • Large Spills: For larger spills, prevent the material from entering drains or waterways.[3] Contain the spill using absorbent materials and collect it for disposal in accordance with local regulations.[3]

  • Post-Cleanup: After the spilled material has been collected, clean the affected area thoroughly.

Disposal Procedures

As this compound is not anticipated to be classified as hazardous, the primary disposal method is landfill.[1] However, it is imperative to adhere to local, state, and federal regulations regarding chemical waste disposal.

Disposal MethodRecommendationRegulatory Compliance
Unused Material Collect in a clearly labeled, sealed container. It is recommended to dispose of smaller quantities with household waste, where permissible. For larger amounts, consult with your institution's environmental health and safety (EHS) office for guidance on disposal via a licensed chemical waste contractor.Adhere to all local, state, and federal regulations.
Contaminated Items Any materials, such as gloves, absorbent pads, or containers that have come into contact with the compound, should be placed in a sealed bag or container and disposed of as chemical waste.Follow institutional guidelines for chemical waste.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be recycled or disposed of as regular waste, in line with institutional policies.Consult your institution's EHS for specific protocols.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Disposal of This compound assess_waste Assess Waste Type start->assess_waste unused_material Unused or Expired Material assess_waste->unused_material  Unused contaminated_items Contaminated Items (Gloves, Paper Towels, etc.) assess_waste->contaminated_items Contaminated empty_container Empty Container assess_waste->empty_container Empty collect_waste Collect in a Labeled, Sealed Container unused_material->collect_waste contaminated_items->collect_waste decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate consult_ehs Consult Institutional EHS for Disposal Guidance collect_waste->consult_ehs landfill Dispose via Landfill (if non-hazardous) consult_ehs->landfill end End of Disposal Process landfill->end dispose_rinsate Collect Rinsate as Chemical Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste decontaminate->dispose_container dispose_rinsate->consult_ehs dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

While a specific Safety Data Sheet (SDS) for this compound should always be consulted when available, information on structurally similar compounds, such as 9-Hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic Acid, suggests that it may not be classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against accidental splashes.

  • Face Shields: Should be used in conjunction with safety goggles when there is a higher risk of splashing, such as during heating or vigorous mixing.[2][3]

2. Hand Protection:

  • Nitrile Gloves: These are highly recommended for handling fatty or oily substances as they provide an excellent barrier and maintain their structural integrity during prolonged contact.[4][5] Vinyl gloves are generally not suitable for handling oily substances.[4]

3. Body Protection:

  • Laboratory Coat: A standard lab coat should be worn to protect the skin and clothing from potential spills.

  • Acid-Resistant Apron: For larger quantities or when there is a significant risk of splashing, an acid-resistant apron worn over the lab coat is advised.

4. Respiratory Protection:

  • Work in a Ventilated Area: Handling should be performed in a well-ventilated laboratory or under a chemical fume hood to minimize the inhalation of any potential aerosols or vapors.

  • Respirators: While not expected to be necessary under normal handling conditions due to the low volatility of fatty acids, a risk assessment should be conducted. If significant aerosolization is anticipated, an N95 mask or a respirator with appropriate cartridges may be required.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Dispensing: The compound is often supplied as a solution in ethanol.[6][7] Handle with care to avoid splashes and ignition sources.

  • Spills: Small spills can typically be wiped up with an absorbent cloth. The spill area should then be cleaned with an appropriate solvent and washed. For larger spills, cover with an inert absorbent material, collect, and place in a sealed container for disposal.[1]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.

Summary of Safety Information

Hazard CategoryRecommended Personal Protective Equipment (PPE)Handling and Disposal Considerations
Eye Contact Safety glasses with side shields or safety goggles. A face shield is recommended for splash-prone activities.[2][3]In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
Skin Contact Nitrile gloves and a laboratory coat.[4][5] An acid-resistant apron may be necessary.Remove contaminated clothing and wash the affected area with soap and water.[1]
Inhalation Work in a well-ventilated area or under a chemical fume hood. Respirators are generally not required for small quantities.If inhaled, move to fresh air. Seek medical attention if breathing becomes difficult.
Ingestion Do not eat, drink, or smoke in the laboratory.If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Spills Appropriate PPE should be worn during cleanup.Absorb small spills with inert material. Collect and place in a sealed container for disposal.
Disposal Wear appropriate PPE during waste handling.Dispose of in accordance with institutional and governmental regulations.

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Assess Risks B Select & Don PPE A->B C Prepare Work Area B->C D Retrieve Chemical C->D E Perform Experiment D->E F Handle Spills E->F G Segregate Waste E->G F->G H Dispose of Waste G->H I Clean Work Area H->I J Doff & Dispose PPE I->J K End J->K End of Process

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.